Drofenine hydrochloride

Catalog No.
S11145784
CAS No.
3146-19-8
M.F
C20H32ClNO2
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drofenine hydrochloride

CAS Number

3146-19-8

Product Name

Drofenine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

WIELVDXKOYPANK-UHFFFAOYSA-N

SMILES

Array

solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl

Fundamental Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and reported biological activities of Drofenine hydrochloride.

Property Description
Systematic Name This compound [1] [2] [3]
Synonyms Hexahydroadiphenine hydrochloride; Cycloadiphenine hydrochloride; NSC 42559 [1] [2] [3]
CAS Number 548-66-3 [1] [2] [3]
Molecular Formula C₂₀H₃₂ClNO₂ [1] [2] [3]
Molecular Weight 353.93 g/mol [1] [2] [3]
Mechanism of Action Competitive BChE inhibitor (Ki = 3 µM) [1] [4] [3]; TRPV3 channel agonist [5]; Kv2.1 channel inhibitor [6]
Primary Reported Activity Anticholinergic, antispasmodic [5] [4]
Solubility (DMSO) ~65-75 mg/mL (183-212 mM) [1] [3]

Detailed Mechanisms of Action and Experimental Data

This compound exhibits polypharmacology, meaning it interacts with multiple biological targets. The following tables and experimental details outline its key mechanisms.

Inhibition of Butyrylcholinesterase (BChE)

This compound acts as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that breaks down the neurotransmitter acetylcholine [1] [4] [3].

Parameter Value Details
Target Butyrylcholinesterase (BChE) -
Inhibition Type Competitive [1] [4] -
Inhibition Constant (Ki) 3 µM [1] [4] [3] -
Activation of TRPV3 Ion Channel

Drofenine was identified as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is highly expressed in skin keratinocytes and implicated in cutaneous physiology, thermal perception, and pain [5].

Parameter Value / Finding Experimental Details
Target Human TRPV3 Ion Channel -
Activity Agonist Activated TRPV3 in HEK-293 cells overexpressing the channel [5].
Potency Similar to 2-APB and carvacrol [5] EC₅₀ for known agonists range from ~130 nmol/L to >6 mmol/L [5].
Selectivity High for TRPV3 Did not activate TRPA1, V1, V2, V4, or M8 channels [5].
Key Residue H426 Activation depends on the same histidine residue as 2-APB, confirmed via H426N site-directed mutagenesis [5].

Experimental Protocol for Calcium Imaging (TRPV3 Activation) This methodology is used to detect TRPV3 activation via calcium influx [5].

  • Cell Culture & Preparation: HEK-293 cells stably overexpressing human TRPV3 (or other TRP channels for selectivity tests) are cultured. Human keratinocytes (HaCaT cells) can be used for endogenous expression studies.
  • Dye Loading: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 60 minutes at 37°C.
  • Compound Application: this compound (or control agonists like 2-APB) is applied to the cells.
  • Measurement & Analysis: Calcium influx is measured as an increase in fluorescence using a fluorescence microscope or plate reader. The response is quantified and compared to controls.
Inhibition of Kv2.1 Potassium Channel

A 2020 study identified Drofenine as an inhibitor of the voltage-gated potassium channel Kv2.1, suggesting a new therapeutic application [6].

Parameter Value / Finding Experimental Context
Target Kv2.1 Potassium Channel -
Activity Inhibitor -
Therapeutic Effect Ameliorated peripheral neuropathy in diabetic mice [6] Study proposes Kv2.1 as a novel target for treating neuropathic pain [6].

Integrated Mechanism and Experimental Workflow

The diagram below synthesizes Drofenine's multi-target mechanism and a general experimental workflow for its study.

cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects cluster_methods Key Experimental Methods Drofenine Drofenine BChE BChE Inhibition Drofenine->BChE Competitive Inhibition (Ki=3µM) TRPV3 TRPV3 Activation Drofenine->TRPV3 Selective Agonism Kv21 Kv2.1 Inhibition Drofenine->Kv21 Inhibition ReducedACh Reduced Acetylcholine Breakdown BChE->ReducedACh CalciumInflux Calcium Influx TRPV3->CalciumInflux ReducedExcit Reduced Cellular Excitability Kv21->ReducedExcit Antispasmodic Antispasmodic Effect ReducedACh->Antispasmodic CalciumInflux->Antispasmodic In Keratinocytes Neuropathy Ameliorated Neuropathy ReducedExcit->Neuropathy In Neurons EnzAssay Enzyme Activity Assay EnzAssay->BChE CaImaging Calcium Imaging CaImaging->TRPV3 SDM Site-Directed Mutagenesis SDM->TRPV3 ElecPhysio Electrophysiology ElecPhysio->Kv21 AnimalModel Animal Disease Models AnimalModel->Neuropathy

Integrated mechanisms and research methodologies for this compound.

Practical Research Considerations

For researchers working with this compound, please note the following:

  • Storage & Stability: The solid powder should be stored desiccated at -20°C. In solution (e.g., DMSO), it is recommended to store it at -20°C and use it within one month, with aliquoting to avoid repeated freeze-thaw cycles [1] [3].
  • Solubility: It is highly soluble in DMSO (approximately 65-75 mg/mL). Solubility in water is also good (≥33 mg/mL) [1] [3].
  • Source: this compound is marketed as a research chemical by several suppliers (e.g., Adooq, Selleckchem, Santa Cruz Biotechnology, MedChemExpress) for research use only [1] [4] [2].

References

Drofenine hydrochloride melting point 145-147°C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The table below summarizes the key chemical and physical properties of Drofenine hydrochloride.

Property Value
CAS Number 548-66-3 [1]
Molecular Formula C₂₀H₃₂ClNO₂ [1]
Molecular Weight 353.93 g/mol [1]
Melting Point 145-147°C [1]
Boiling Point 417.4°C at 760 mmHg [1]
Flash Point 124.6°C [1]
Solubility Soluble in DMSO (≥75 mg/mL) and water (≥33.3 mg/mL) [2]
Storage 2-8°C, sealed, away from moisture [1] [2]
Appearance White to off-white solid [2]

Biological Activities & Mechanisms

This compound exhibits its effects through multiple biological targets. The following diagram illustrates its primary mechanisms of action.

G Drofenine Drofenine Target1 Butyrylcholinesterase (BChE) Drofenine->Target1 Binds Target2 TRPV3 Ion Channel Drofenine->Target2 Binds Target3 Kv2.1 Channel Drofenine->Target3 Binds Target4 Muscarinic Acetylcholine Receptor Drofenine->Target4 Binds Effect1 Inhibition of BChE Activity Target1->Effect1 Effect2 Agonism (Channel Activation) Target2->Effect2 Effect3 Inhibition (Channel Blockade) Target3->Effect3 Effect4 Antagonism (Receptor Blockade) Target4->Effect4 Outcome1 Increased Acetylcholine (Potential cognitive effects) Effect1->Outcome1 Outcome2 Calcium Influx (Cutaneous sensation, pain) Effect2->Outcome2 Outcome3 Reduced Neuronal Excitability (Peripheral neuropathy relief) Effect3->Outcome3 Outcome4 Smooth Muscle Relaxation (Antispasmodic effect) Effect4->Outcome4

Key Pharmacological Targets
  • Butyrylcholinesterase (BChE) Inhibition: this compound acts as a potent competitive inhibitor of BChE, with a reported Ki (inhibition constant) value of 3 µM [1] [2]. This inhibition increases acetylcholine levels in the synaptic cleft, which is a key mechanism for drugs used in treating neurodegenerative diseases [1] [3].
  • TRPV3 Ion Channel Agonism: It has been identified as a selective agonist of the TRPV3 ion channel, showing greater selectivity for human TRPV3 over other related channels (TRPA1, V1, V2, V4, M8) compared to other known agonists [4]. It activates TRPV3 by interacting with a specific residue, H426, which is critical for channel activation [4].
  • Kv2.1 Channel Inhibition: Recent research indicates that Drofenine can inhibit the Kv2.1 voltage-gated potassium channel, a mechanism that has been shown to ameliorate peripheral neuropathy in diabetic mice [3] [5].
  • Antimuscarinic Activity: As an anticholinergic drug, Drofenine acts as an antagonist at muscarinic acetylcholine receptors, leading to relaxation of smooth muscle. This is the basis for its traditional use in treating spasms of the gastrointestinal, biliary, and urogenital tracts [6].

Experimental Protocols

Calcium Imaging Assay for TRPV3 Activity

This protocol is used to identify TRPV3 agonists like Drofenine by measuring changes in intracellular calcium flux [4].

G Step1 1. Cell Preparation & Transfection Step2 2. Dye Loading Detail1 Use HEK-293 cells stably overexpressing human TRPV3 or HaCaT keratinocytes Step1->Detail1 Step3 3. Compound Addition Detail2 Load cells with Fluo-4 AM dye in assay buffer for 60 min at 37°C Step2->Detail2 Step4 4. Calcium Flux Measurement Detail3 Add Drofenine (test compound) and positive control (2-APB) while monitoring Step3->Detail3 Step5 5. Data Analysis Detail4 Use fluorescence imaging to track increases in intracellular Ca²⁺ Step4->Detail4 Detail5 Calculate EC₅₀ values from fluorescence response for potency Step5->Detail5

Key Steps:

  • Cell Culture: Use HEK-293 cells engineered to stably overexpress human TRPV3 or human immortalized keratinocytes (HaCaT cells) [4].
  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 60 minutes at 37°C in assay buffer [4].
  • Activation & Measurement: Add Drofenine to the cells while monitoring fluorescence in real-time using a plate reader or imaging system. A sharp increase in fluorescence indicates TRPV3 channel activation and subsequent calcium influx [4].
HPLC Analysis Method

This compound can be analyzed using a reverse-phase (RP) HPLC method for purity assessment or pharmacokinetic studies [7].

  • Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity) [7].
  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid [7].
  • MS Compatibility: For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid [7].
  • Scalability: The method is scalable and can be adapted for the isolation of impurities in preparative separations [7].

Research Applications & Toxicity

The diverse mechanisms of action of this compound make it a valuable tool in several research areas.

Research Area Potential Application / Finding
Neurology & Pain Research Ameliorates peripheral neuropathy in diabetic mice by inhibiting Kv2.1 channels [5]. Included in screens for antiepileptic drugs [3].
Dermatology As a TRPV3 agonist, used to study the channel's role in cutaneous physiology, inflammation, and hair growth [4].
Infectious Disease Shown to inhibit Listeria monocytogenes infection, suggesting potential repurposing [3].
Drug Repurposing Screening Identified in comprehensive screens for drugs to treat SCN8A epilepsy [3].

Toxicological Data (Acute): The acute toxicity of this compound has been studied in mice, showing varying LD₅₀ values based on the route of administration [1]:

  • Oral LD₅₀ (mouse): 3700 mg/kg [1]
  • Intravenous LD₅₀ (mouse): 47 mg/kg [1]
  • Subcutaneous LD₅₀ (mouse): 1201 mg/kg [1]

References

Drofenine hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Dual Mechanisms of Action

The primary known mechanisms of action for Drofenine hydrochloride are summarized in the table below.

Mechanism Molecular Target Effect Key Quantitative Data (where available)
Cholinesterase Inhibition [1] [2] [3] Butyrylcholinesterase (BChE) Potent, competitive inhibitor Ki = 3 µM [2] [3] [4]
Ion Channel Activation [5] Transient Receptor Potential Vanilloid 3 (TRPV3) Agonist (activator) Similar potency to 2-APB and carvacrol [5]
Anticholinergic / Antispasmodic [5] [4] Not fully defined; acts on nerves and smooth muscle Antispasmodic therapeutic effect Information from general descriptions [5] [4]

Its action as a TRPV3 agonist is particularly notable for its improved selectivity. Unlike other common TRPV3 agonists such as 2-APB and carvacrol, which also activate other TRP channels like TRPA1, V1, V2, V4, or M8, Drofenine showed a lack of activation of these related channels in studies, making it a more selective chemical probe [5]. The following diagram illustrates its core mechanisms and functional consequences.

G cluster_1 Mechanisms of Action cluster_2 Functional / Therapeutic Effects Drofenine Drofenine M1 Competitive Inhibition of BChE Drofenine->M1 M2 Agonism of TRPV3 Channel Drofenine->M2 F1 Anticholinergic Effect M1->F1 F3 Cation Influx (e.g., Ca²⁺) M2->F3 F2 Antispasmodic Effect F1->F2 F4 Cytotoxicity (in keratinocytes) F3->F4

Key Experimental Evidence and Protocols

The identification of Drofenine as a TRPV3 agonist was achieved through a targeted screening approach. Below is a workflow of the key experimental methods used in this research.

G Step1 Screening Library (Microsource Spectrum Collection) Step2 Calcium Flux Assay in hTRPV3-HEK293 Cells Step1->Step2 Step3 Hit Identification: Drofenine Step2->Step3 Step4 Selectivity Profiling (TRPA1, V1, V2, V4, M8) Step3->Step4 Step5 Mutagenesis Studies (e.g., H426N TRPV3 Mutant) Step4->Step5 Step6 Functional Validation in HaCaT Keratinocytes Step5->Step6

The core experimental methodologies are detailed below.

Primary Screening and Functional Assay
  • Screening Library: The Microsource Spectrum Collection (2,320 compounds) was screened for modulators of human TRPV3 [5].
  • Cell Line: HEK-293 cells stably overexpressing the human TRPV3 channel [5].
  • Calcium Imaging Assay:
    • Cells were loaded with Fluo-4 AM, a calcium-sensitive fluorescent dye [5].
    • Changes in intracellular calcium concentration ([Ca²⁺]i) were measured following application of test compounds, indicating channel activation [5].
    • Drofenine was identified as a hit that induced a calcium flux, confirming its agonist activity [5].
Selectivity and Specificity Assessment
  • Counter-Screening: The calcium flux assay was repeated in HEK-293 cells stably overexpressing other human TRP channels, including TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8. Drofenine did not activate these channels, demonstrating its selectivity for TRPV3 over other related channels [5].
Molecular Mechanism Studies
  • Site-Directed Mutagenesis: To understand the binding site, specific point mutations were introduced into the TRPV3 channel [5].
    • The H426N mutant was created based on prior knowledge that the H426 residue is critical for activation by 2-APB [5].
    • Agonist response was lost in this mutant, demonstrating that Drofenine shares a common activation mechanism with 2-APB and acts via the residue H426 [5].
Validation in Relevant Physiological Models
  • HaCaT Cell Cytotoxicity: The functional effect of Drofenine-mediated TRPV3 activation was further confirmed in HaCaT cells, an immortalized human keratinocyte cell line that natively expresses TRPV3 [5].
    • Drofenine was more potent and cytotoxic in these cells compared to 2-APB or carvacrol [5].
    • The cytotoxic effect was attenuated by the TRPV3 antagonist icilin, linking the cell death specifically to TRPV3 channel activation [5].

Biological and Therapeutic Implications

The dual mechanism of this compound links it to several potential therapeutic areas and research applications.

  • Antispasmodic Use: Its known therapeutic use as an antispasmodic (e.g., in Spasmo-Cibalgin) was previously attributed to its anticholinergic action. The discovery of its TRPV3 agonist activity suggests a potential additional mechanism for its effect on smooth muscle [5].
  • Cutaneous Biology and Toxicity: TRPV3 is highly expressed in skin keratinocytes. The fact that Drofenine is a more potent and cytotoxic agonist than 2-APB or carvacrol in human keratinocytes highlights its potential role in studying skin biology, dermatopathologies, and skin sensitization [5].
  • Tool Compound in Research: Due to its improved selectivity profile compared to 2-APB and carvacrol, Drofenine is proposed as a valuable chemical probe to elucidate the complex physiological and pathophysiological roles of TRPV3 in complex biological systems [5].

References

Drofenine hydrochloride anticholinergic properties

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: Anticholinergic Action

Drofenine is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. It acts directly on smooth muscle, likely by blocking muscarinic receptors, which prevents acetylcholine from binding and triggering muscle contraction. This leads to muscle relaxation in various organs [1].

As a competitive inhibitor of Butyrylcholinesterase (BChE), drofenine hydrochloride inhibits the BChE enzyme with a Ki value of 3 µM. This inhibition prevents the breakdown of acetylcholine, but its primary therapeutic effect comes from direct receptor antagonism rather than cholinesterase inhibition [2] [3] [4].

Secondary Mechanism: TRPV3 Ion Channel Agonism

Research has identified drofenine as a selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) ion channel [5] [6]. This activity is distinct from its anticholinergic action.

  • Mechanism of Activation: Drofenine activates TRPV3 by interacting with a specific residue, H426, which is also required for activation by the known TRPV3 agonist 2-APB [5].
  • Selectivity: A key finding is that drofenine exhibits greater selectivity for human TRPV3 compared to other agonists like 2-APB and carvacrol. It does not activate other related channels like TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 [5] [6].
  • Functional Consequence: TRPV3 activation leads to calcium ion (Ca²⁺) influx. In cells like keratinocytes, this can trigger cytotoxic effects, and drofenine demonstrated greater potency and cytotoxicity in human keratinocytes compared to other TRPV3 agonists [5].

The following diagram illustrates these two distinct signaling pathways.

G cluster_path1 Anticholinergic Pathway cluster_path2 TRPV3 Agonist Pathway ACh Acetylcholine (ACh) M_R Muscarinic Receptor (MAChR) ACh->M_R SM_C Smooth Muscle Contraction M_R->SM_C Drofenine1 Drofenine (Antagonist) Drofenine1->M_R Blocks TRPV3 TRPV3 Ion Channel Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Cell_Response Cellular Response (e.g., Cytotoxicity) Ca_Influx->Cell_Response Drofenine2 Drofenine (Agonist) Drofenine2->TRPV3 Activates (via H426)

Drofenine's dual mechanisms: anticholinergic action and TRPV3 channel activation.

Summary of Quantitative Data and Selectivity

The table below summarizes key quantitative data and selectivity profiles for this compound.

Property Description Value / Finding Experimental Context
BChE Inhibition (Ki) Equilibrium dissociation constant for inhibitor binding 3 µM [2] [3] [4] In vitro enzyme assay
TRPV3 Selectivity Activation profile against other TRP channels No activation of TRPA1, V1, V2, V4, or M8 [5] [6] Calcium flux assay in HEK-293 cells overexpressing human TRP channels
TRPV3 Activation Site Key residue for channel activation H426 [5] Site-directed mutagenesis in HEK-293 cells

Experimental Protocols for Key Assays

For researchers aiming to investigate these properties, here are summaries of the key methodologies from the literature.

Calcium Imaging Assay for TRPV3 Activation

This protocol assesses TRPV3 activity by measuring agonist-induced calcium influx [5].

  • Cell Preparation: Use HEK-293 cells stably overexpressing human TRPV3 or other TRP channels. Plate cells into 96- or 384-well plates coated with 1% gelatin.
  • Dye Loading: Load cells with a fluorescent calcium indicator (Fluo-4 AM) for 60 minutes at 37°C in assay buffer.
  • Compound Application: Add the test compound (e.g., drofenine) and measure the immediate change in fluorescence.
  • Data Analysis: Quantify the increase in fluorescence as an indicator of calcium influx and TRPV3 activation. Use controls like the antagonist icilin to confirm specificity.
Functional Assessment of Anticholinergic Activity

The anticholinergic (antimuscarinic) activity can be evaluated using isolated tissue preparations based on established practices for similar agents [7] [1].

  • Tissue Preparation: Set up an isolated smooth muscle strip (e.g., from guinea pig ileum or rat bladder) in an organ bath containing oxygenated physiological solution.
  • Contraction Induction: Induce contractions using a muscarinic agonist like acetylcholine or carbachol.
  • Inhibition Test: Apply drofenine cumulatively to the tissue bath to construct a concentration-response curve.
  • Data Analysis: Calculate the concentration that produces 50% inhibition of the agonist-induced contraction (IC₅₀) to determine antagonist potency.

References

Drofenine hydrochloride solubility in DMSO and water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Solution Preparation

The following table summarizes the fundamental solubility data for Drofenine hydrochloride in different solvents, which is crucial for planning experiments.

Solvent Solubility Condition/Note
DMSO ≥ 75 mg/mL ( ~211.91 mM ) [1] [2] Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO for best results [1].
Water / PBS ≥ 33.3 mg/mL ( ~94.09 mM ) [1] [2] In PBS, a solubility of 16.67 mg/mL (47.10 mM) can be achieved with ultrasonication [1] [2].
Other Solvents Slightly soluble in Acetonitrile and Chloroform [3].

For in vivo studies, the following formulation protocols are recommended to achieve clear solutions with a target concentration of ≥ 2.5 mg/mL [1] [2].

Formulation Composition (Sequential Addition)
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2]
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2]
Formulation 3 10% DMSO + 90% Corn Oil [1] [2]

Experimental Protocols

Here are the detailed methodologies for preparing stock and working solutions based on the search results.

Preparing In Vitro Stock Solutions
  • DMSO Stock Solution: Calculate the required mass to achieve a typical stock concentration (e.g., 10-25 mg/mL). The data indicates you can dissolve this compound in DMSO at 75 mg/mL [1] [4] [2].
  • Aqueous Stock Solution: The compound can also be dissolved directly in water or PBS at concentrations of at least 33.3 mg/mL. For preparation in PBS, a concentration of 16.67 mg/mL can be achieved with the aid of ultrasonication [1] [2].
  • Aliquoting and Storage:
    • Once prepared, aliquot the stock solution into working volumes.
    • Store at -20°C or -80°C.
    • Avoid repeated freeze-thaw cycles to prevent precipitation or degradation [2].
Preparing In Vivo Working Solutions

The following example protocol is for preparing 1 mL of a homogeneous suspension at 5 mg/mL using Formulation 1 (see table above) [2]:

  • Add 100 µL of a 25.0 mg/mL clear DMSO stock solution to 400 µL of PEG300. Mix evenly until clear.
  • Add 50 µL of Tween-80 to the mixture from step 1. Mix evenly until clear.
  • Add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL. Mix evenly [1] [2].
  • It is critical to add the co-solvents sequentially and in the order specified, ensuring the solution is clear at each step before adding the next component. Physical methods like vortexing or brief sonication can be used to aid dissolution [2].

Key Research Characteristics

To help with your experimental design and reporting, please note the following key characteristics of this compound:

  • Biological Activity: It is a potent competitive inhibitor of Butyrylcholinesterase (BChE) with a reported Ki value of 3 μM [1] [4] [5].
  • Appearance: White to off-white solid powder [1] [2].
  • Melting Point: 145-147°C [3] [5].
  • Storage: The solid powder should be stored in a cool, dry place. Recommended storage conditions are 2-8°C or -20°C for longer-term storage, in a sealed container protected from moisture [3] [2].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for preparing and using this compound solutions in a research setting, as described in the protocols.

G Start Drofenine HCl Solid Powder Decision In Vitro or In Vivo Application? Start->Decision InVitro Prepare In Vitro Stock Solution Decision->InVitro  In Vitro InVivo Prepare In Vivo Working Solution Decision->InVivo  In Vivo SolventDMSO Dissolve in DMSO (≥ 75 mg/mL) InVitro->SolventDMSO SolventWater Dissolve in Water/PBS (≥ 33.3 mg/mL) InVitro->SolventWater Protocol Follow Sequential Formulation Protocol InVivo->Protocol Aliquot Aliquot & Store (-20°C / -80°C) SolventDMSO->Aliquot SolventWater->Aliquot Protocol->Aliquot Use Use in Assay Aliquot->Use

Experimental workflow for preparing this compound solutions for research applications.

References

Drofenine Hydrochloride: Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Drofenine is an established antimuscarinic antispasmodic drug. Recent studies have uncovered a novel mechanism of action, expanding its potential therapeutic applications [1] [2].

The table below summarizes the core pharmacological data for Drofenine hydrochloride:

Attribute Details
Drug Type Small molecule drug [1]
Primary Known Action Antimuscarinic, Antispasmodic [1]
Novelly Identified Target Kv2.1 (Voltage-gated potassium channel) [2]

| Other Reported Targets | • Muscarinic acetylcholine receptors (mAChRs) [1] • Human serum butyrylcholinesterase [1] • TRPV3 (Transient receptor potential vanilloid 3) [1] | | Main Indications | Dysmenorrhea; pain in gastrointestinal tract, biliary passages, and urogenital tract [1] | | Recent Finding | Ameliorates peripheral neuropathy in diabetic mice via Kv2.1 channel inhibition [2] |

Mechanism of Action & Signaling Pathways

Drofenine exhibits a multi-target mechanism of action, primarily involving smooth muscle relaxation through anticholinergic activity and newly discovered ion channel modulation.

G A Drofenine B Inhibits Muscarinic (M3) Receptors A->B C Inhibits Kv2.1 Channels A->C D Prevents Gq-protein Activation B->D E Reduces K+ Efflux C->E F Decreased Intracellular Calcium (Ca2+) Release D->F G Membrane Depolarization & Calcium (Ca2+) Influx E->G H Smooth Muscle Relaxation F->H G->H

Experimental Protocol: Kv2.1 Channel Inhibition

This methodology is based on a 2020 study investigating Drofenine's effects on peripheral neuropathy [2].

  • 1. In Vitro Electrophysiology: The effect of Drofenine on Kv2.1 channels was confirmed using patch-clamp techniques on heterologously expressed channels in cultured cells. Concentration-response relationships were established to determine the drug's potency.
  • 2. In Vivo Animal Model:
    • Subjects: Diabetic mice (e.g., induced by streptozotocin).
    • Treatment: Drofenine was administered systemically (e.g., intraperitoneal injection) at a defined dose (e.g., 10 mg/kg) for a specific duration.
    • Control Groups: Included healthy mice and diabetic mice treated with vehicle only.
  • 3. Assessment of Neuropathy:
    • Behavioral Tests: Mechanical allodynia and thermal hyperalgesia were measured using von Frey filaments and a Hargreaves apparatus, respectively, to evaluate pain sensation.
    • Nerve Conduction Velocity: Motor and sensory nerve conduction velocities were measured to assess physiological function.
  • 4. Data Analysis: Results from behavioral and physiological tests were compared between Drofenine-treated and control groups using appropriate statistical tests (e.g., ANOVA) to determine significance.

Future Research Directions

Based on the profile of Drofenine, the following areas are promising for future research and could guide the search for information on comparable compounds like Trasentin H:

  • Mechanism Exploration: Further investigation into the interplay between Drofenine's antimuscarinic and Kv2.1 inhibitory effects.
  • Therapeutic Expansion: Clinical trials to validate the preclinical findings on its efficacy against diabetic peripheral neuropathy.
  • Analogue Development: Structure-activity relationship (SAR) studies to develop novel compounds based on Drofenine's structure with improved potency or selectivity for Kv2.1 channels.

Conclusion and Key Findings

While data on Trasentin H is unavailable, this compound presents a compelling profile as a multi-target agent. Its newly discovered action as a Kv2.1 channel inhibitor and its efficacy in a model of diabetic neuropathy position it as a promising candidate for drug repurposing and a valuable tool for understanding related drug mechanisms [2].

References

Comprehensive Application Notes and Protocols for Drofenine Hydrochloride in Cholinesterase Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drofenine Hydrochloride

This compound (also known as Hexahydroadiphenine hydrochloride) is a potent competitive cholinesterase inhibitor with significant affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound belongs to the class of anticholinergic drugs and acts primarily on smooth muscle to relieve spasms [1] [2]. As a competitive inhibitor, drofenine functions by binding to the active site of cholinesterase enzymes, thereby preventing the natural substrate acetylcholine from accessing the catalytic site. This mechanism increases acetylcholine availability in synaptic clefts, which has implications for both therapeutic applications and toxicological studies [3].

The interest in this compound stems from its well-characterized enzyme inhibition properties, making it a valuable tool compound for studying cholinergic transmission and for use as a reference standard in screening novel cholinesterase inhibitors. Research indicates that drofenine exhibits particularly potent inhibition against human serum butyrylcholinesterase, with a reported Ki value of 0.003 mM, demonstrating greater potency compared to other anticholinergic drugs like benactyzine (Ki = 0.010 mM) [2]. These properties make this compound an essential pharmacological tool for neuroscientific research and drug discovery efforts focused on neurodegenerative conditions.

Biochemical Properties and Mechanism of Action

Chemical Characteristics

This compound has a molecular weight of 353.93 g/mol and follows the chemical formula C₂₀H₃₂ClNO₂. The compound appears as a white to off-white solid and demonstrates solubility in both DMSO (≥75 mg/mL) and water (≥33.3 mg/mL). Its chemical structure features ester functional groups that contribute to its interaction with the enzymatic active site [1]. The stability of this compound requires proper storage conditions, with recommended storage at 4°C in sealed containers protected from moisture to maintain long-term stability.

Inhibition Mechanism

This compound acts as a competitive inhibitor of cholinesterase enzymes, meaning it competes with the natural substrate acetylcholine for binding to the enzyme's active site [2]. Cholinesterase enzymes contain two primary active sites: an anionic site formed by tryptophan residues and an esteratic site formed by serine residues [3]. As a competitive inhibitor, drofenine likely interacts with one or both of these sites, forming enzyme-inhibitor complexes that reduce the enzyme's availability to hydrolyze acetylcholine.

The inhibition of cholinesterase activity leads to accumulation of acetylcholine in synaptic spaces, which subsequently enhances cholinergic neurotransmission through prolonged activation of muscarinic and nicotinic receptors. This mechanism underpins both the research applications and potential therapeutic effects of cholinesterase inhibitors [3]. Butyrylcholinesterase (BChE), one of drofenine's primary targets, plays a significant role in hydrolyzing a wide variety of ester-based compounds in the bloodstream, making drofenine particularly useful for studying peripheral cholinergic effects [2].

Quantitative Inhibition Data

Table 1: Kinetic Parameters of this compound Cholinesterase Inhibition

Enzyme Target Inhibition Type Kᵢ Value IC₅₀ Value Experimental System
Cholinesterase Competitive 3 μM [1] - In vitro assay
Human Serum BChE Competitive 0.003 ± 0.000 mM [2] - Human serum
BChE Competitive - 8.52 μM [4] Electrophorus electricus AChE

Table 2: Comparison of Drofenine with Other Cholinesterase Inhibitors

Compound Kᵢ Value Target Enzyme Relative Potency
Drofenine 0.003 mM [2] BChE Highest
Benactyzine 0.010 mM [2] BChE Intermediate
N-trans-Feruloyldopamine - AChE IC₅₀ = 8.52 μM [4]
N-trans-Caffeoyldopamine - AChE IC₅₀ = 5.95 μM (DPPH•) [4]

Experimental Protocols

Protocol 1: Ellman's Assay for Cholinesterase Inhibition

Principle: This spectrophotometric assay measures cholinesterase activity by detecting the yellow anion formed from the reaction between thiocholine (produced by enzymatic hydrolysis of acetylthiocholine) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) [4].

Reagents:

  • Sodium phosphate buffer (100 mM, pH 8.0)
  • Acetylthiocholine iodide (15 mM in distilled water)
  • DTNB (3 mM in buffer)
  • Cholinesterase solution (0.54 U/mL from Electrophorus electricus or human serum)
  • This compound dissolved in DMSO (final concentration range 0-50 μM)

Procedure:

  • Prepare reaction mixture in a 3 mL cuvette: 0.3 mL sodium phosphate buffer, 0.3 mL drofenine solution, and 0.3 mL cholinesterase solution
  • Incubate for 15 minutes at 37°C
  • Add 0.3 mL acetylthiocholine iodide solution and 1.5 mL DTNB solution
  • Measure absorbance at 405 nm continuously for 5-10 minutes
  • Calculate enzyme activity as rate of absorbance increase per minute
  • Determine inhibition percentage using: % Inhibition = [(Control rate - Test rate)/Control rate] × 100

Validation Notes: Include positive controls (galantamine or other known inhibitors) and blank corrections. Ensure final DMSO concentration does not exceed 1% to avoid solvent effects on enzyme activity [4].

Protocol 2: Determination of Inhibition Constants

Principle: This protocol characterizes the inhibition mechanism and calculates inhibition constants through kinetic analysis at multiple substrate concentrations.

Reagents:

  • Multiple concentrations of acetylthiocholine (0.1-10 mM)
  • This compound at various concentrations (based on IC₅₀)
  • Cholinesterase enzyme source
  • Ellman's reagent (DTNB) in appropriate buffer

Procedure:

  • Perform Ellman's assay at multiple substrate concentrations with and without inhibitor
  • Measure initial reaction rates for each condition
  • Plot data using Lineweaver-Burk (1/V vs 1/[S]) or nonlinear regression analysis
  • For competitive inhibition, Kᵢ can be determined from the equation: Kᵢ = [I] / (Kₘ(app)/Kₘ - 1)
  • Use statistical software (e.g., Systat nonlinear regression package) for precise Kᵢ calculation [2]

Validation Notes: The competitive nature of drofenine inhibition should produce intersecting lines at the y-axis in Lineweaver-Burk plots. Statistical analysis should include standard error calculations for reported Kᵢ values [2].

Protocol 3: Sample Preparation and Storage

Stock Solution Preparation:

  • For 10 mM stock: Dissolve 3.54 mg this compound in 1 mL DMSO
  • For aqueous stock: Dissolve directly in buffer to desired concentration
  • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles

Working Solution Preparation:

  • Dilute stock solution in appropriate assay buffer
  • Ensure final DMSO concentration ≤1% for biological assays
  • Prepare fresh working solutions daily for consistent results

Data Analysis and Interpretation

Calculation of Inhibition Parameters

IC₅₀ Determination:

  • Measure inhibition percentages at multiple concentrations of this compound
  • Plot inhibition percentage versus log[drofenine]
  • Fit data to sigmoidal dose-response curve
  • Calculate IC₅₀ from the curve fit using software such as GraphPad Prism

Kᵢ Calculation:

  • For competitive inhibition, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
  • Alternatively, determine Kᵢ directly from nonlinear regression analysis of kinetic data
  • Report Kᵢ values with standard errors from replicate experiments
Statistical Analysis
  • Perform all experiments in triplicate minimum
  • Report data as mean ± standard deviation or standard error
  • Use appropriate statistical tests (t-test, ANOVA) for group comparisons
  • Consider using specialized statistical packages like Systat (version 5.03) for nonlinear regression analysis as employed in published studies [2]

Troubleshooting and Technical Considerations

Table 3: Troubleshooting Guide for Drofenine Inhibition Assays

Problem Possible Cause Solution
Low inhibition Enzyme activity too high Titrate enzyme concentration; verify inhibitor solubility
Non-linear kinetics Substrate depletion Use lower enzyme concentrations; shorter measurement times
High background Spontaneous substrate hydrolysis Include substrate-only blanks; fresh substrate preparation
Inconsistent results Inhibitor instability Prepare fresh solutions; verify stock concentration
Solvent effects High DMSO concentration Keep final DMSO ≤1%; use solvent controls

Research Applications and Implications

This compound serves as an important tool compound in several research contexts:

Neurological Disease Research: Cholinesterase inhibitors like drofenine are used to model cholinergic enhancement in studies of Alzheimer's disease and other neurodegenerative conditions. The compound's potency against butyrylcholinesterase is particularly relevant as BChE plays an increasingly recognized role in Alzheimer's progression [5] [3].

Drug Discovery Applications: this compound functions as a reference standard in high-throughput screening campaigns for novel cholinesterase inhibitors. Its well-characterized competitive inhibition profile provides a benchmark for comparing new chemical entities [1] [2].

Mechanistic Studies: The compound enables detailed investigation of enzyme-inhibitor interactions through kinetic analysis and molecular modeling studies. Its competitive nature allows researchers to probe active site architecture and binding interactions [2] [4].

Safety Considerations

  • This compound is for research use only and not for human consumption [1]
  • Cholinesterase inhibitors may cause parasympathetic nervous system overstimulation at high concentrations [3]
  • Use appropriate personal protective equipment when handling the compound
  • Follow institutional guidelines for chemical waste disposal

Graphical Workflows and Mechanisms

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binding ACh_broken Acetate + Choline AChE->ACh_broken Hydrolysis Complex AChE-Drofenine Complex AChE->Complex Formation Drofenine This compound Drofenine->AChE Competitive Inhibition Complex->AChE Dissociation

Diagram 1: Mechanism of Competitive Cholinesterase Inhibition by Drofenine. The diagram illustrates how drofenine competes with acetylcholine for the active site of acetylcholinesterase, preventing acetylcholine hydrolysis and increasing its availability in the synaptic cleft.

G Start Assay Preparation Step1 Enzyme + Inhibitor Pre-incubation (15 min, 37°C) Start->Step1 Step2 Add Substrate + DTNB Step1->Step2 Step3 Measure Absorbance at 405 nm (5-10 min) Step2->Step3 Step4 Calculate Reaction Rates Step3->Step4 Step5 Determine % Inhibition and Kᵢ Step4->Step5

Diagram 2: Experimental Workflow for Drofenine Inhibition Assays. The flowchart outlines the key steps in evaluating cholinesterase inhibition using this compound, from assay setup through data analysis.

References

Comprehensive Application Notes and Research Protocols for Drofenine Hydrochloride as an Antispasmodic and Multi-Target Therapeutic Agent

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Drofenine hydrochloride, also known commercially as Hexahydroadiphenine hydrochloride, represents a well-established antispasmodic agent with emerging significance in pharmacological research and drug discovery. This compound belongs to the benzylisoquinoline chemical family and has been traditionally employed for managing smooth muscle spasms affecting the gastrointestinal tract, biliary passages, and urogenital tract. Recent scientific investigations have substantially expanded our understanding of drofenine's molecular targets beyond its classical antimuscarinic properties, revealing intriguing activities on ion channel regulation and enzyme inhibition. These diverse mechanisms position drofenine as a valuable chemical tool for deciphering complex physiological processes and developing novel therapeutic strategies for conditions ranging from peripheral neuropathies to dermatological disorders.

The renewed research interest in drofenine stems from systematic screening efforts that identified its potent activity on members of the transient receptor potential (TRP) channel family, particularly TRPV3, a thermosensitive ion channel abundantly expressed in keratinocytes. Simultaneously, studies have elucidated drofenine's inhibitory effects on voltage-gated potassium channels, specifically Kv2.1, which has implications for neuronal excitability and survival. These complementary lines of investigation have transformed drofenine from a classical antispasmodic into a multi-target ligand with potential applications across various therapeutic domains. This document provides comprehensive application notes and detailed experimental protocols to facilitate further research into drofenine's mechanisms and therapeutic potential, offering researchers standardized methodologies for exploring its diverse pharmacological activities.

Molecular Mechanisms of Action

This compound exhibits a complex multi-target pharmacological profile that underpins its antispasmodic efficacy and research utility. The compound functions through simultaneous modulation of several key molecular targets involved in cellular signaling and excitability, with its effects manifesting across different tissue types and physiological systems.

Primary Molecular Targets
  • TRPV3 Channel Activation: Drofenine serves as a potent and selective agonist of the transient receptor potential vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in skin keratinocytes and peripheral neurons. Through structure-activity relationship studies, researchers have determined that drofenine activates TRPV3 by interacting with the H426 residue in the channel protein, a site crucial for activation by the known TRPV3 agonist 2-aminoethoxydiphenylboronate (2-APB). This interaction enhances calcium permeability, with drofenine demonstrating comparable potency to established TRPV3 agonists like carvacrol but with superior selectivity relative to other TRP channels including TRPA1, V1, V2, V4, and M8 [1] [2] [3].

  • Kv2.1 Channel Inhibition: Recent electrophysiological studies have revealed that drofenine effectively blocks Kv2.1 potassium channels with a half-maximal inhibitory concentration (IC50) of 9.3 μM. These voltage-gated channels play critical roles in regulating neuronal excitability and apoptosis pathways. The inhibition of Kv2.1 by drofenine has been shown to suppress the channel's overexpression in dorsal root ganglion tissues in diabetic models, subsequently modulating downstream signaling cascades including CaMKKβ/AMPK/PGC1α pathway and influencing mitochondrial function [4] [5].

  • Enzyme Inhibition: Drofenine functions as a competitive cholinesterase inhibitor with particular affinity for butyrylcholinesterase (BChE), demonstrating a Ki value of 3 μM. This enzymatic inhibition contributes to drofenine's antispasmodic effects by enhancing cholinergic signaling at the neuromuscular junction [6] [7].

Secondary Mechanisms

Beyond its primary targets, drofenine exhibits modulatory effects on several signaling pathways and transcription factors. In diabetic neuropathy models, drofenine treatment has been shown to suppress inflammation by repressing IκB/NF-κB signaling and inhibit apoptosis through regulation of Kv2.1-mediated Bcl-2 family proteins and Caspase 3 activation [5]. These pleiotropic effects underscore drofenine's potential as a multi-mechanistic therapeutic agent deserving of further investigation.

Table 1: Quantitative Pharmacological Profile of this compound

Molecular Target Effect Potency Selectivity Notes
TRPV3 Channel Agonist EC50 similar to 2-APB and carvacrol Greater selectivity than 2-APB; no activation of TRPA1, V1, V2, V4, or M8
Kv2.1 Channel Inhibitor IC50 = 9.3 μM Specific suppression of Kv2.1 overexpression in DRG tissues
Butyrylcholinesterase Competitive inhibitor Ki = 3 μM Contributes to antispasmodic activity
Muscarinic Receptors Antagonist Not fully quantified Traditional antispasmodic mechanism

Research Applications and Therapeutic Potential

The diverse pharmacological profile of this compound has enabled its investigation across multiple disease models and research contexts. The following sections detail the primary research applications supported by experimental evidence, highlighting the compound's potential as a therapeutic agent and research tool.

Peripheral Neuropathy Management

Diabetic peripheral neuropathy (DPN) represents a debilitating complication of diabetes mellitus characterized by neuronal damage and associated pain. Research using streptozotocin-induced type 1 and db/db type 2 diabetic mouse models has demonstrated that drofenine treatment ameliorates DPN-like pathology through multiple mechanisms. Drofenine administration significantly reduces Kv2.1 overexpression in dorsal root ganglion tissues, which is characteristically elevated in diabetic conditions. This reduction in Kv2.1 expression subsequently promotes neurite outgrowth in DRG neurons, enhancing neuronal repair processes [5].

The therapeutic effects of drofenine in DPN extend beyond channel modulation to include anti-inflammatory actions through suppression of IκB/NF-κB signaling, anti-apoptotic effects via regulation of Bcl-2 family proteins and Caspase 3, and improvement of mitochondrial function through the Kv2.1/CaMKKβ/AMPK/PGC1α pathway. These multi-faceted actions position drofenine as a promising candidate for DPN treatment, particularly given the limited therapeutic options currently available for this condition [4] [5].

Dermatological Research and Skin Biology

The abundant expression of TRPV3 channels in keratinocytes has focused attention on drofenine's potential applications in dermatological research. TRPV3 activation plays crucial roles in cutaneous physiology, including thermal perception, inflammation, irritation, pain sensation, wound healing, maintenance of skin barrier integrity, and hair growth. Research indicates that drofenine may serve as a valuable pharmacological tool for investigating these processes, particularly given its superior selectivity profile compared to other TRPV3 agonists [1] [3].

The relevance of TRPV3 activation to skin pathology is underscored by the identification of constitutively active TRPV3 variants as the cause of Olmsted Syndrome, a rare genetic disorder characterized by palmoplantar keratoderma with periorificial keratotic plaques, inflammation, and severe itching. Drofenine's selective agonist activity makes it particularly suitable for exploring TRPV3 function in complex biological systems where multiple TRP channels are co-expressed, potentially contributing to the development of novel therapeutics for dermatological conditions [1] [2] [3].

Smooth Muscle Relaxation and Spasmolysis

Drofenine's traditional application as an antispasmodic agent remains a relevant research area, particularly regarding its enzyme inhibitory activity. The compound's capacity to competitively inhibit butyrylcholinesterase enhances cholinergic signaling, complementing its antimuscarinic properties to produce effective relaxation of smooth muscle tissues. This mechanism underlies drofenine's efficacy in conditions characterized by smooth muscle hypertonicity, including gastrointestinal spasms, biliary colic, renal colic, and dysmenorrhea [6] [7].

The structural similarity between drofenine and papaverine, another well-known spasmolytic agent, provides insights into structure-activity relationships within this pharmacological class. However, drofenine appears to offer enhanced antispasmodic effects through its multi-target mechanism, which includes both enzyme inhibition and ion channel modulation, representing a compelling research focus for developing improved spasmolytic medications [8].

Table 2: Research Applications of this compound in Disease Models

Research Area Disease/Condition Model Observed Effects Proposed Mechanisms
Neurological Research Diabetic Peripheral Neuropathy Amelioration of neuropathic pain, reduced neuronal apoptosis, improved nerve function Kv2.1 inhibition, reduced inflammation via IκB/NF-κB, mitochondrial improvement via CaMKKβ/AMPK/PGC1α
Dermatological Research Skin Barrier Function, Inflammation, Hair Growth Modulation of cutaneous physiology and pathology TRPV3 activation in keratinocytes
Gastrointestinal Research Irritable Bowel Syndrome, Biliary Colic Smooth muscle relaxation, reduced spastic pain Butyrylcholinesterase inhibition, antimuscarinic activity
Urogenital Research Dysmenorrhea, Renal Colic Relief of menstrual cramps, reduced ureteral spasms PDE4 inhibition, increased intracellular cAMP, calcium modulation

Experimental Protocols

This section provides detailed methodologies for investigating this compound's mechanisms of action, focusing on its effects on TRPV3 activation and Kv2.1 inhibition. These protocols have been adapted from published studies and optimized for reproducibility.

TRPV3 Activation Assay Using Calcium Imaging
4.1.1 Principle and Background

TRPV3 activation leads to calcium influx in expressing cells, which can be quantitatively measured using calcium-sensitive fluorescent dyes. This protocol utilizes Fluo-4 AM to detect drofenine-induced TRPV3 activation in HEK-293 cells overexpressing human TRPV3 channels [1] [2].

4.1.2 Materials and Reagents
  • HEK-293 cells stably overexpressing human TRPV3 (channel validation required)
  • Control HEK-293 cells (wild-type or empty vector-transfected)
  • This compound (prepare fresh 10-100 mM stock solution in DMSO)
  • Fluo-4 AM Calcium Assay Kit (Invitrogen)
  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3
  • 96-well or 384-well black-walled, clear-bottom assay plates
  • Fluorescence plate reader with excitation/emission capabilities at 494/516 nm
4.1.3 Procedure
  • Cell Preparation: Plate TRPV3-expressing HEK-293 cells and control cells in assay plates at 20,000-50,000 cells per well and culture for 24-48 hours until 70-90% confluent.
  • Dye Loading: Prepare Fluo-4 AM loading solution according to manufacturer instructions in LHC-9 medium. Replace culture medium with loading solution and incubate cells for 60 minutes at 37°C.
  • Compound Preparation: Prepare serial dilutions of drofenine (typically 1-100 μM) in calcium assay buffer (1× HBSS, 20 mM HEPES, pH 7.3). Include vehicle control (DMSO at equivalent concentration) and positive control (2-APB or carvacrol).
  • Baseline Measurement: After dye loading, wash cells twice with assay buffer and add fresh buffer. Measure baseline fluorescence for 1-2 minutes.
  • Compound Addition: Add drofenine solutions or controls to respective wells and immediately continue fluorescence measurement for 5-10 minutes.
  • Data Analysis: Calculate ΔF/F0 where F0 is baseline fluorescence and ΔF is peak fluorescence change after compound addition. Generate concentration-response curves to determine EC50 values.
4.1.4 Technical Notes
  • Maintain consistent dye loading times and temperature across experiments
  • Include TRPV3 antagonists (e.g., icilin) for specificity confirmation
  • Test for potential cytotoxicity at higher concentrations using parallel viability assays
  • Z-factor should be >0.5 for robust assay performance
Kv2.1 Inhibition Assay
4.2.1 Principle and Background

This electrophysiology-based protocol assesses drofenine's inhibition of Kv2.1 potassium channels, which regulate neuronal excitability and are overexpressed in diabetic neuropathy models [4] [5].

4.2.2 Materials and Reagents
  • CHO or HEK-293 cells stably expressing human Kv2.1 channels
  • Standard extracellular solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4 with NaOH)
  • Standard intracellular/pipette solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH)
  • This compound (prepare 10 mM stock in DMSO)
  • Patch clamp rig with appropriate amplifier, digitizer, and software
4.2.3 Procedure
  • Cell Preparation: Plate Kv2.1-expressing cells on glass coverslips 24-48 hours before experiments to achieve 50-70% confluence.
  • Whole-Cell Configuration: Establish whole-cell patch clamp configuration with series resistance compensation (70-80%).
  • Current Recording: From a holding potential of -80 mV, apply depolarizing steps from -60 to +60 mV in 10 mV increments (500 ms duration).
  • Drug Application: After establishing stable baseline currents, apply drofenine (0.1-100 μM) via perfusion system and record currents after 5 minutes of equilibration.
  • Data Analysis: Measure peak outward currents during test pulses. Normalize current amplitudes to cell capacitance. Calculate percentage inhibition at each concentration and generate concentration-response curve to determine IC50.
4.2.4 Technical Notes
  • Maintain consistent recording conditions (temperature, solution osmolarity)
  • Include vehicle control to account for DMSO effects
  • Use appropriate positive controls (known Kv2.1 inhibitors)
  • Consider automated patch clamp systems for higher throughput

The following diagram illustrates the key molecular pathways modulated by this compound in diabetic peripheral neuropathy models:

G cluster_top Molecular Targets cluster_middle Cellular Effects cluster_bottom Therapeutic Outcomes Drofenine Drofenine TRPV3 TRPV3 Channel Drofenine->TRPV3 Agonist Kv21 Kv2.1 Channel Drofenine->Kv21 Inhibitor BChE Butyrylcholinesterase Drofenine->BChE Inhibitor CaInflux Increased Calcium Influx TRPV3->CaInflux KCurrent Reduced Potassium Current Kv21->KCurrent ACh Increased Acetylcholine BChE->ACh Inflammation Reduced Inflammation CaInflux->Inflammation Neuropathy Reduced Neuropathic Pain KCurrent->Neuropathy KCurrent->Inflammation via NF-κB Spasm Smooth Muscle Relaxation ACh->Spasm

Diagram 1: Molecular pathways and therapeutic effects of this compound. The diagram illustrates drofenine's multi-target mechanism involving TRPV3 activation, Kv2.1 inhibition, and butyrylcholinesterase inhibition, leading to reduced neuropathic pain, smooth muscle relaxation, and anti-inflammatory effects.

Research Implications and Applications

The diverse pharmacological activities of this compound present numerous scientific applications and therapeutic opportunities for researchers and drug development professionals. This section examines the key implications of current research findings and potential directions for future investigation.

Scientific Applications

Drofenine's selective agonist activity at TRPV3 channels positions it as a valuable pharmacological tool for deciphering TRPV3 biology in complex systems. Unlike many TRPV3 modulators that exhibit significant activity at related TRP channels, drofenine demonstrates remarkable specificity, making it particularly suitable for investigating TRPV3's roles in cutaneous physiology, thermal sensation, and inflammatory signaling without confounding off-target effects [1] [2]. Researchers can employ drofenine as a chemical probe to elucidate TRPV3's contribution to complex biological processes where multiple TRP channels are co-expressed, potentially accelerating our understanding of this channel's pathophysiology.

Similarly, drofenine's inhibition of Kv2.1 channels offers insights into the therapeutic potential of potassium channel modulation for neurological disorders. The demonstration that drofenine ameliorates diabetic neuropathy in mouse models through Kv2.1 suppression provides compelling evidence for this channel as a therapeutic target. Researchers can utilize drofenine to explore Kv2.1's roles in neuronal excitability, apoptosis pathways, and mitochondrial function, potentially identifying novel approaches for treating neuropathic pain and neurodegenerative conditions [4] [5].

Therapeutic Applications

The multi-target profile of drofenine presents intriguing opportunities for drug repurposing and lead optimization. The compound's simultaneous activity at TRPV3, Kv2.1, and butyrylcholinesterase suggests potential applications in conditions characterized by complex pathophysiology involving multiple mechanisms. For diabetic peripheral neuropathy, drofenine's ability to address both ion channel dysfunction and inflammatory processes represents a comprehensive approach that may yield superior efficacy compared to single-target agents [5].

In dermatology, drofenine's TRPV3 agonist activity may inform development of treatments for skin barrier disorders, pruritic conditions, and hair growth disorders. The established role of TRPV3 in skin biology and the identification of gain-of-function TRPV3 mutations in Olmsted Syndrome highlight this channel's therapeutic relevance. Drofenine may serve as a starting point for developing more potent and selective TRPV3 modulators with optimized therapeutic profiles [1] [3].

Safety and Toxicity Considerations

While drofenine has been used clinically as an antispasmodic, researchers should note that concentration-dependent cytotoxicity has been observed in some cell models, particularly at higher concentrations. In vitro studies using human keratinocytes (HaCaT cells) have indicated that drofenine exhibits greater cytotoxicity than either carvacrol or 2-APB at equivalent concentrations, suggesting the need for careful dose optimization in experimental systems [1]. Additionally, drofenine's antimuscarinic properties may produce unintended side effects in vivo, including dry mouth, blurred vision, and urinary retention, which should be considered when designing animal studies.

Table 3: Formulation and Dosing Information for Research Applications

Research Model Recommended Concentration Range Vehicle Considerations Administration Route
In Vitro TRPV3 Studies 1-100 μM DMSO (final concentration ≤0.1%) Direct application to culture medium
In Vitro Kv2.1 Studies 1-50 μM DMSO (final concentration ≤0.1%) Direct application to culture medium
In Vivo Mouse DPN Models 5-20 mg/kg Saline or 5% DMSO in saline Intraperitoneal injection
Ex Vivo Tissue Bath 0.1-10 μM Physiological buffer solutions Direct addition to organ bath

Conclusion and Future Directions

This compound represents a versatile research tool with applications spanning neurological, dermatological, and gastrointestinal research domains. Its multi-target mechanism encompassing TRPV3 agonism, Kv2.1 inhibition, and butyrylcholinesterase inhibition provides researchers with a unique pharmacological probe for investigating complex physiological systems. The detailed protocols presented in this document will facilitate standardized investigation of drofenine's mechanisms and therapeutic potential across different research contexts.

Future research directions should include structural optimization of drofenine to enhance potency and selectivity for specific molecular targets, potentially yielding improved research tools and therapeutic candidates. Additionally, exploration of drofenine's effects in combination therapies may reveal synergistic interactions, particularly for complex conditions like diabetic neuropathy where multiple pathological processes converge. The continued investigation of drofenine's pleiotropic activities will likely yield valuable insights into ion channel biology, pain mechanisms, and smooth muscle regulation, contributing to the development of novel therapeutic strategies for numerous clinical conditions.

References

Comprehensive Application Notes and Protocols: Investigating Drofenine Hydrochloride for Peripheral Neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Drofenine hydrochloride is an anticholinergic agent that has emerged as a promising multi-target therapeutic candidate for peripheral neuropathy conditions. Recent research has revealed that beyond its traditional antispasmodic applications, drofenine exhibits potent activity on key molecular targets implicated in neuropathic pain pathways, particularly Kv2.1 potassium channels and TRPV3 ion channels. This combination of activities positions drofenine as a unique investigational compound for treating diabetic peripheral neuropathy (DPN) and potentially other neuropathic conditions. These application notes provide researchers with comprehensive experimental protocols and reference data to facilitate further investigation of this compound in peripheral neuropathy models, supporting the growing interest in ion channel modulation as a therapeutic strategy for nervous system disorders.

Chemical Profile & Pharmaceutical Properties

Basic Chemical Characteristics
  • IUPAC Name: 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylglycolate hydrochloride
  • Molecular Formula: C₂₀H₃₂ClNO₂
  • CAS Registry Number: 548-66-3
  • Molecular Weight: 353.93 g/mol [1]
  • Solubility Profile: Highly soluble in DMSO (71 mg/mL or 200.6 mM), forming clear solutions at appropriate concentrations for experimental use. Moderate aqueous solubility when properly formulated. [1]
Storage and Stability Guidelines
  • Optimal Storage Conditions: Store at -20°C as a powder; protect from light and moisture
  • Solution Stability: Fresh DMSO solutions recommended for experimental use; moisture-absorbing DMSO reduces solubility
  • Quality Verification: Purity typically >98% by HPLC; verify batch-specific certificates of analysis [1]

Mechanisms of Action in Peripheral Neuropathy

This compound exhibits a multi-target mechanism that addresses several pathological processes in peripheral neuropathy, as illustrated in Figure 1 below.

G cluster_primary Primary Molecular Targets cluster_cellular Cellular Effects cluster_pathways Signaling Pathways Drofenine Drofenine Kv21 Kv2.1 Channel Inhibition Drofenine->Kv21 TRPV3 TRPV3 Channel Activation Drofenine->TRPV3 BChE BChE Inhibition Drofenine->BChE Neurite Enhanced Neurite Outgrowth Kv21->Neurite Calcium Calcium Homeostasis Modulation TRPV3->Calcium Inflammation Inflammation Suppression BChE->Inflammation Neuroprotection Neuroprotective Effects Neurite->Neuroprotection AMPK CaMKKβ/AMPK/PGC1α Activation Calcium->AMPK NFkB IκB/NF-κB Downregulation Inflammation->NFkB Pain Pain & Neuropathy Reduction Inflammation->Pain Apoptosis Apoptosis Inhibition Caspase Caspase 3 Regulation & Bcl-2 Modulation Apoptosis->Caspase Apoptosis->Pain NFkB->Pain AMPK->Neuroprotection Caspase->Neuroprotection subcluster_clinical subcluster_clinical

Figure 1: Multi-target mechanism of this compound in peripheral neuropathy. The diagram illustrates the compound's action on primary molecular targets and subsequent effects on cellular processes and signaling pathways that collectively contribute to therapeutic outcomes.

Primary Molecular Targets
  • Kv2.1 Potassium Channel Inhibition: Drofenine acts as a potent blocker of voltage-gated Kv2.1 potassium channels, which are upregulated in diabetic peripheral neuropathy (DPN). This inhibition reduces neuronal hyperexcitability and promotes neurite outgrowth, addressing core pathophysiology of neuropathy. [2] [3]
  • TRPV3 Channel Activation: Drofenine functions as a selective agonist for the transient receptor potential vanilloid 3 (TRPV3) channel, demonstrating greater selectivity for TRPV3 compared to other TRP channels (TRPA1, V1, V2, V4, or M8). This activity occurs through interactions with the H426 residue required for TRPV3 activation. [4]
  • Butyrylcholinesterase (BChE) Inhibition: Drofenine is a potent competitive inhibitor of BChE, contributing to its anticholinergic effects that act at both nerve and muscle fiber levels. [1]
Downstream Signaling Pathways

Research by Xu et al. (2020) demonstrates that drofenine-mediated Kv2.1 inhibition modulates several critical signaling pathways in dorsal root ganglion (DRG) tissues:

  • Inflammation Suppression: Represses IκB/NF-κB signaling, reducing neuroinflammatory processes
  • Apoptosis Regulation: Modulates Kv2.1-mediated Bcl-2 family proteins and Caspase 3 activity
  • Mitochondrial Function: Ameliorates mitochondrial dysfunction through Kv2.1/CaMKKβ/AMPK/PGC1α pathway [3]

Quantitative Data Summary

Table 1: Key Pharmacological Parameters of this compound

Parameter Value Experimental Context Reference
Kv2.1 Inhibition (IC₅₀) 9.3 μM In vitro patch clamp analysis [3]
BChE Inhibition Potent competitive inhibitor Enzyme activity assays [1]
TRPV3 Activation EC₅₀ Comparable to 2-APB and carvacrol Calcium flux assays in HEK-293 cells [4]
Aqueous Solubility 71 mg/mL (200.6 mM) in DMSO Solubility assessment [1]
Purity Specification >98% Quality control HPLC [1]

Table 2: In Vivo Efficacy of Drofenine in Diabetic Neuropathy Models

Model System Dosage Regimen Key Outcomes Reference
STZ-induced Type 1 Diabetic Mice Not specified in available literature Suppressed Kv2.1 mRNA & protein in DRG tissues; Ameliorated DPN-like pathology [3]
db/db Type 2 Diabetic Mice Not specified in available literature Reduced neuronal hyperexcitability; Improved peripheral nerve function [3]
In vivo Kv2.1 Knockdown Models Combined with AAV9-Kv2.1-RNAi Enhanced neurite outgrowth; Confirmed Kv2.1 specificity [3]

Experimental Protocols

In Vitro Assay Protocols
5.1.1 Kv2.1 Channel Inhibition Assay

Purpose: To evaluate drofenine-mediated inhibition of Kv2.1 potassium channels.

Materials:

  • HEK-293 cells stably expressing human Kv2.1 channels
  • Standard extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
  • Intracellular pipette solution: 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2 with KOH)
  • This compound stock solution (71 mg/mL in DMSO)

Methodology:

  • Culture HEK-293 cells expressing Kv2.1 channels in DMEM:F12 medium with 5% FBS and appropriate selection antibiotics
  • Prepare drofenine test concentrations in extracellular solution (typically 0.1-100 μM), ensuring DMSO concentration ≤0.1%
  • Employ whole-cell patch clamp configuration with holding potential at -80 mV
  • Apply depolarizing pulses from -80 mV to +60 mV for 500 ms to activate Kv2.1 currents
  • Record current amplitudes before and after drofenine application
  • Calculate percentage inhibition at each concentration and determine IC₅₀ using nonlinear regression analysis

Data Analysis: Kv2.1 inhibition by drofenine demonstrates concentration dependence with IC₅₀ of 9.3 μM. Include positive controls (e.g., other Kv2.1 inhibitors) and vehicle controls in each experiment. [3]

5.1.2 TRPV3 Activation Assay

Purpose: To assess drofenine agonism on TRPV3 channels using calcium imaging.

Materials:

  • HEK-293 cells overexpressing human TRPV3 channels
  • Fluo-4 AM calcium-sensitive dye
  • Calcium assay buffer: 1× HBSS, 20 mM HEPES (pH 7.3)
  • Drofenine test solutions (1-100 μM) in assay buffer
  • Reference agonists: 2-APB (100 μM) and carvacrol (250 μM)

Methodology:

  • Culture TRPV3-expressing HEK-293 cells in gelatin-coated 96-well plates
  • Load cells with Fluo-4 AM dye for 60 minutes at 37°C
  • Wash cells twice with calcium assay buffer to remove excess dye
  • Apply drofenine test solutions and measure fluorescence intensity (excitation 494 nm, emission 516 nm)
  • Include positive controls (2-APB, carvacrol) and vehicle controls
  • Determine calcium flux by normalizing to baseline fluorescence (F/F₀)

Data Analysis: Drofenine activates TRPV3 with potency comparable to established agonists but with improved selectivity over other TRP channels (TRPA1, V1, V2, V4, M8). [4]

In Vivo Evaluation Protocols
5.2.1 Diabetic Peripheral Neuropathy Model

Purpose: To evaluate drofenine efficacy in rodent DPN models.

Materials:

  • Animal models: Streptozotocin (STZ)-induced type 1 diabetic mice or db/db type 2 diabetic mice
  • This compound formulation for in vivo administration
  • Behavioral testing apparatus (hot plate, von Frey filaments, rotarod)
  • Tissue collection supplies for DRG isolation

Methodology:

  • Induction of Diabetes: Administer STZ (50-75 mg/kg, i.p.) to adult mice to induce type 1 diabetes; verify hyperglycemia (>250 mg/dL) after 72 hours
  • Drug Administration: Begin drofenine treatment after established diabetes (2-4 weeks); administer via appropriate route (oral gavage or injection) at determined efficacious doses
  • Control Groups: Include vehicle-treated diabetic mice and non-diabetic controls
  • Behavioral Assessments:
    • Mechanical Allodynia: Assess using von Frey filaments weekly
    • Thermal Hyperalgesia: Measure using Hargreaves apparatus or hot plate test
    • Motor Function: Evaluate using rotarod performance
  • Molecular Analysis:
    • Collect DRG tissues post-experiment for Kv2.1 mRNA and protein quantification
    • Assess inflammatory markers (NF-κB pathway) and apoptotic indicators (Caspase 3, Bcl-2 family)

Data Interpretation: Effective drofenine treatment demonstrates significant improvement in neurobehavioral parameters correlated with reduced Kv2.1 expression in DRG tissues and modulation of associated signaling pathways. [3]

Formulation & Administration

In Vitro Formulation
  • Stock Solution Preparation: Prepare fresh 71 mg/mL (200.6 mM) stock in DMSO
  • Working Solutions: Dilute in appropriate aqueous buffer with final DMSO concentration ≤0.1%
  • Quality Control: Verify solubility and absence of precipitation after dilution
In Vivo Formulation

For animal studies, this compound requires appropriate formulation:

  • Homogeneous Suspension: Use 5 mg/mL in CMC-Na solution (0.5-1% carboxymethylcellulose sodium salt)
  • Preparation Method:
    • Add 5 mg this compound to 1 mL CMC-Na solution
    • Mix thoroughly by vortexing until homogeneous suspension forms
    • Administer immediately to prevent settling [1]

Related Research Context

Current Landscape in Peripheral Neuropathy Treatment

The investigation of drofenine occurs within a challenging clinical context where peripheral neuropathy represents a significant unmet medical need:

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN) affects approximately 48% of patients receiving neurotoxic chemotherapies, with incidence reaching 71% for oxaliplatin and 63% for paclitaxel at 6 months post-treatment [5]
  • Current Treatment Gaps: Only duloxetine has demonstrated efficacy in phase III trials for CIPN, with limited magnitude of benefit driving search for alternative mechanisms [6]
  • Emerging Therapeutic Approaches: Several novel targets are under investigation including IL-6 antagonists (SON-080), Schwann cell differentiation enhancers (ONO-2910), HDAC6 inhibitors (ricolinostat), and glutamate signaling modulators (MP-101) [5]
Significance of Kv2.1 as Therapeutic Target

The discovery of drofenine's Kv2.1 inhibitory activity aligns with growing interest in potassium channel modulation for neurological disorders:

  • Kv2.1 Role in Neuronal Excitability: These channels constitute major components of delayed rectifier potassium currents in cortical and hippocampal neurons, controlling intrinsic excitability during high-frequency firing [7]
  • Pathophysiological Relevance: Kv2.1 deficiency predisposes to neuronal hyperexcitability, and human mutations in KCNB1 (encoding Kv2.1) are associated with generalized seizures and neurological dysfunction [7]
  • Therapeutic Validation: Independent research confirms that Kv2.1 inhibition represents a promising strategy for neuropathic pain conditions, supporting drofenine's potential application beyond diabetic neuropathy [2] [3]

Conclusion

This compound represents a promising multi-target agent for peripheral neuropathy with unique dual activity on Kv2.1 potassium channels and TRPV3 channels. The provided application notes and protocols supply researchers with comprehensive methodologies to further investigate this compound's therapeutic potential. The concentration-dependent inhibition of Kv2.1 (IC₅₀ 9.3 μM), combined with TRPV3 selectivity and established safety profile from previous clinical use, positions drofenine as a valuable investigational compound. Further research should focus on optimizing dosing regimens, exploring potential applications in chemotherapy-induced peripheral neuropathy, and conducting detailed preclinical toxicology to support potential clinical translation.

References

Comprehensive Application Notes and Protocols: Zebrafish Epilepsy Models for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zebrafish Epilepsy Models

Zebrafish (Danio rerio) have emerged as a valuable model organism for epilepsy research and drug discovery, combining the genetic tractability of invertebrates with the physiological complexity of mammalian systems. The evolutionary conservation of neural circuitry, neurotransmitters, and drug targets between zebrafish and humans makes this model particularly suitable for studying seizure mechanisms and screening potential therapeutics [1]. Zebrafish possess several experimental advantages including high fecundity, rapid ex utero development, small size, and optical transparency during early developmental stages, enabling researchers to conduct large-scale studies that would be prohibitively expensive or ethically challenging in rodent models [1] [2]. The genetic similarity between zebrafish and humans is particularly noteworthy, with approximately 70% of human genes having zebrafish orthologs, and about 84% of genes known to be associated with human disease having counterparts in zebrafish [3].

The use of zebrafish in epilepsy modeling has expanded significantly since the initial characterization of pentylenetetrazol (PTZ)-induced seizures in 2005 [1]. Today, zebrafish models are employed for both phenotypic screening of novel antiepileptic compounds and functional validation of epilepsy-associated genes identified through patient sequencing studies [4] [2]. These applications are particularly valuable given that approximately 30% of epilepsy patients exhibit pharmacoresistance to current antiseizure medications, highlighting the urgent need for more effective therapeutics [1] [3]. The ability to rapidly model different genetic epilepsies and conditions with seizures as core symptoms using powerful genome manipulation techniques has positioned zebrafish as a complementary model system between in vitro assays and traditional mammalian models [2].

Model Systems and Induction Methods

Pharmacological Models

Pharmacological induction remains the most widely utilized approach for modeling seizures in zebrafish due to its technical simplicity and high reproducibility. The following table summarizes the primary chemoconvulsants used in zebrafish epilepsy models:

Table 1: Chemoconvulsants Used in Zebrafish Epilepsy Models

Chemoconvulsant Final Concentration Mechanism of Action Seizure Phenotype Key Applications
Pentylenetetrazole (PTZ) 10-20 mM GABAA receptor antagonist Generalized seizures, stage I-III progression Primary ASD screening, seizure mechanism studies [1] [3]
Kainic Acid (KA) 100-200 µM AMPA/kainate glutamate receptor agonist Limbic-like seizures, neuronal damage Epileptogenesis studies, excitotoxicity [1]
Pilocarpine 100-300 µM Muscarinic acetylcholine receptor agonist Limbic seizures, status epilepticus Temporal lobe epilepsy modeling [1]

The PTZ model is particularly well-characterized and considered the gold standard for inducing acute seizures in zebrafish. Exposure to PTZ typically begins at 3-7 days post-fertilization (dpf), with larvae immersed in embryo medium containing 10-20 mM PTZ for up to 30 minutes [1] [3]. This model exhibits a dose-dependent response and produces a stereotypic progression of seizure behaviors that can be quantified using standardized scoring systems. The PTZ model primarily serves as a model of generalized seizures, as opposed to partial or focal seizures [4].

Genetic Models

Genetic epilepsy models in zebrafish typically target orthologs of human epilepsy genes, providing insights into disease mechanisms and enabling targeted therapeutic development. The following table outlines key genetic models:

Table 2: Genetic Zebrafish Models of Epilepsy

Target Gene Human Disorder Mutation Method Key Phenotypic Features Applications
scn1Lab Dravet Syndrome CRISPR/Cas9, ENU mutagenesis Spontaneous seizures, early fatality, drug resistance Syndrome-specific ASD testing, disease mechanisms [5] [4]
pnpo Developmental Epileptic Encephalopathy CRISPR/Cas9 Seizure-like behaviors, metabolic disturbances Metabolic epilepsy studies [6]
Multiple gene targets Childhood epilepsies F0 crispants (tyr co-targeting) Photosensitive seizures, locomotor abnormalities High-throughput gene validation [4]

The scn1Lab model of Dravet Syndrome represents one of the most thoroughly characterized genetic epilepsy models in zebrafish. These mutants recapitulate salient features of the human condition, including spontaneous seizures, early fatality, and resistance to conventional antiepileptic drugs [5]. This model has been successfully employed in drug repurposing screens, leading to the identification of compounds like fenfluramine that have subsequently shown efficacy in clinical trials [5] [2].

Seizure Behavior Quantification and Analysis

Traditional Behavioral Scoring

The semi-quantitative scoring system for zebrafish seizure behavior was initially developed by Baraban and colleagues and remains widely used for rapid assessment of seizure severity [1] [5]. This system categorizes seizure behaviors into distinct stages:

  • Stage 0: No or very little swim activity; normal behavior
  • Stage I: Increased brief bouts of swim activity and rapid circling
  • Stage II: Intense "whirlpool-like" circling swim behavior along the well perimeter
  • Stage III: Paroxysmal whole-body clonus-like convulsions followed by brief loss of posture [5]

This scoring system enables consistent phenotyping across different laboratories and provides a framework for initial compound screening. In wild-type zebrafish under normal conditions, behavior typically remains at Stage 0 or I, while convulsant-treated or genetic mutant larvae exhibit progressive escalation to Stages II and III [5].

Advanced Machine Learning Approaches

Recent advances in automated behavioral analysis have significantly enhanced the resolution and objectivity of seizure quantification in zebrafish. State-of-the-art approaches now incorporate:

  • Multi-camera array microscopy (MCAM) systems capable of capturing freely moving larvae at 160 frames per second with 312 megapixel resolution [6]
  • Eight-point skeletal body pose estimation for precise tracking of individual larvae in multi-well formats [6]
  • Supervised machine learning algorithms for automated identification of normal and abnormal behavioral motifs [6]
  • Wavelet denoising algorithms and center-of-mass threshold filtering to enhance tracking accuracy [6]

These technological advances have revealed previously unappreciated age-dependent changes in seizure-associated kinematics, including alterations in eye, head, and tail angle dynamics that are not detectable with conventional single-point tracking systems [6]. The integration of machine learning has also enabled the identification of behavioral fingerprints specific to different genetic epilepsy models, such as rapid darting, whirlpool, and clonus-like tail beats in scn1lab mutants [6].

zebrafish_workflow cluster_0 Model Options cluster_1 Analysis Methods Start Experimental Setup ModelSelection Model Selection (Pharmacological/Genetic) Start->ModelSelection BehavioralAnalysis Behavioral Analysis ModelSelection->BehavioralAnalysis Pharma Pharmacological (PTZ, Kainic Acid, Pilocarpine) ModelSelection->Pharma Genetic Genetic (scn1Lab, pnpo mutants) ModelSelection->Genetic MLAnalysis Machine Learning Classification BehavioralAnalysis->MLAnalysis Traditional Traditional Scoring (Stage 0-III) BehavioralAnalysis->Traditional Automated Automated Tracking (High-speed video) BehavioralAnalysis->Automated Electrophysiology Electrophysiological Validation MLAnalysis->Electrophysiology Kinematics Kinematic Analysis (Head, eye, tail angles) MLAnalysis->Kinematics DataOutput Data Interpretation Electrophysiology->DataOutput

Figure 1: Comprehensive Workflow for Zebrafish Epilepsy Studies. This diagram illustrates the integrated experimental pipeline combining pharmacological and genetic model systems with traditional and machine learning-based analysis approaches, culminating in electrophysiological validation and data interpretation.

Electrophysiological Validation

Local Field Potential Recordings

Electrographic confirmation of behavioral seizures is essential for validating zebrafish epilepsy models. Local field potential (LFP) recordings from zebrafish brains demonstrate ictal-like discharges with remarkable similarity to human seizure patterns, including high-amplitude, synchronized spike discharges, and rhythmic LFP patterns [5] [6]. The standard protocol for LFP recordings in zebrafish includes:

  • Animal preparation: Briefly paralyzing 5-7 dpf larvae with α-bungarotoxin (1 mg/ml) and immobilizing in 1.2% low-melting-point agarose [5]
  • Electrode placement: Positioning recording electrodes in forebrain regions using an upright microscope equipped with a micromanipulator [5]
  • Signal acquisition: Recording at sampling rates ≥1 kHz with appropriate bandpass filtering (typically 0.1-1000 Hz) [5]
  • Event analysis: Identifying epileptiform events as multispike or polyspike upward or downward membrane deflections greater than three times the baseline noise level and >500 ms in duration using software such as Clampfit [5]

These recordings provide quantitative measures of seizure activity, including event frequency, duration, amplitude, and spectral characteristics, offering a more objective assessment of seizure severity and drug effects than behavioral observations alone.

Chemical Screening Protocols

High-Throughput Screening Workflow

Zebrafish are particularly well-suited for phenotype-based drug screening due to their small size, aquatic environment, and permeability to small molecules dissolved in their housing medium. The standard screening protocol involves:

  • Animal preparation: Arraying individual 5-7 dpf larvae into wells of 96-well plates containing embryo medium [5] [4]
  • Baseline recording: Acquiring 10-15 minutes of baseline locomotion data using automated tracking systems (e.g., DanioVision, Noldus) [5]
  • Compound exposure: Transferring larvae to compound-containing medium with final DMSO concentrations <2% [5]
  • Treatment assessment: Recording locomotor activity following a 15-30 minute equilibration period [5]
  • Viability check: Confirming animal viability based on heartbeat and response to tactile stimulation after 60-minute exposure [5]

This approach enables rapid screening of hundreds to thousands of compounds, with hit criteria typically defined as a ≥44% reduction in mean velocity and reduction to Stage 0 or I seizure behavior in at least 50% of tested fish [5].

Two-Tiered Screening Approach

For enhanced screening accuracy, a two-tiered approach combining behavioral and electrophysiological assessments is recommended:

  • Primary locomotor screen: Identify compounds that normalize seizure-associated hyperlocomotion
  • Secondary electrophysiological validation: Confirm suppression of electrographic seizure activity in compounds passing the primary screen [5]

This integrated approach improves the predictive validity of hits by excluding compounds that merely suppress movement through sedative or paralytic effects without genuine antiseizure activity.

Genetic Engineering and F0 Crispant Models

CRISPR/Cas9 Approaches

The development of efficient CRISPR/Cas9 methods has enabled rapid generation of zebrafish epilepsy models without the need for establishing stable genetic lines. The F0 crispant approach involves:

  • Guide RNA design: Designing sgRNAs targeting exonic regions of zebrafish orthologs of human epilepsy genes
  • Microinjection: Injecting one-cell stage embryos with Cas9 protein and sgRNA mixtures
  • Phenotypic screening: Identifying larvae with efficient gene disruption using co-targeting strategies [4]

This approach is particularly valuable for high-throughput functional validation of epilepsy genes identified through patient sequencing studies, significantly accelerating the path from gene discovery to disease modeling and drug screening.

Tyr Co-Targeting Strategy

To reduce variability and improve efficiency, a co-targeting strategy simultaneously targeting the gene of interest and the tyrosinase (tyr) gene has been developed:

  • Dual targeting: Co-injecting sgRNAs against both the target gene and tyr
  • Pigmentation screening: Selecting larvae with complete loss of pigmentation (tyr crispants) as proxies for high mutation rates in the target gene [4]
  • Phenotypic characterization: Assessing seizure behaviors and drug responses in selected crispants [4]

This approach minimizes the need for laborious individual genotyping and enables rapid phenotypic assessment of gene knockouts, making it particularly suitable for large-scale genetic studies.

screening_workflow cluster_primary Primary Screen Parameters cluster_secondary Secondary Validation Start Library Compounds Primary Primary Behavioral Screen (96-well format) Start->Primary Secondary Secondary Electrophysiology (LFP recordings) Primary->Secondary Compounds reducing velocity by ≥44% Conc Compound concentration: 100 µM Primary->Conc Duration Exposure: 30-60 minutes Primary->Duration Metrics Metrics: Mean velocity, seizure stage Primary->Metrics Tertiary Tertiary Validation (Dose-response, toxicity) Secondary->Tertiary Compounds suppressing electrographic seizures LFP LFP recordings from forebrain regions Secondary->LFP Events Ictal-like event quantification Secondary->Events Hits Confirmed Hits Tertiary->Hits

Figure 2: High-Throughput Drug Screening Pipeline for Zebrafish Epilepsy Models. This workflow illustrates the multi-stage approach to identifying and validating antis seizure compounds, progressing from initial behavioral screening to electrophysiological confirmation and comprehensive hit characterization.

Data Analysis and Interpretation

Key Outcome Measures

Quantitative analysis of zebrafish epilepsy experiments should incorporate multiple complementary metrics to provide a comprehensive assessment of seizure phenotype and treatment effects:

  • Locomotor parameters: Total distance traveled, mean velocity, maximum swim speed, movement duration [5] [6]
  • Seizure severity scores: Stage-based classification of seizure behaviors [5]
  • Kinematic features: Head angle, tail angle, eye position, body curvature [6]
  • Electrographic measures: Ictal event frequency, duration, amplitude, spectral power [5]
  • Survival rates: Mortality assessment following convulsant exposure or in genetic models [5]

The integration of these diverse metrics provides a multidimensional assessment of seizure phenotype and treatment efficacy, enhancing the translational predictive value of zebrafish studies.

Statistical Considerations

Appropriate experimental design and statistical analysis are critical for generating robust, reproducible data:

  • Sample sizes: Minimum of n=12-16 larvae per treatment group for behavioral studies; n=8-12 for electrophysiological recordings [5] [6]
  • Blinding: Experimenters should be blinded to treatment groups during data collection and analysis [5]
  • Randomization: Random assignment of larvae to treatment conditions to minimize litter effects and position biases
  • Normalization: Data normalization to internal controls within each experimental batch to account for day-to-day variability
  • Multiple comparisons: Appropriate corrections for multiple testing when conducting numerous statistical comparisons

These methodological rigor measures enhance the reliability and reproducibility of zebrafish epilepsy studies, facilitating the translation of findings to mammalian models and ultimately to clinical applications.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting Guide for Zebrafish Epilepsy Models

Problem Potential Causes Solutions
High variability in seizure response Age differences, genetic background effects, water quality variations Standardize larval age (±4 hours), use isogenic strains, monitor water parameters
Poor compound efficacy Limited permeability, rapid metabolism, inappropriate dosing Verify compound solubility, consider prodrug approaches, conduct dose-response studies
Toxicity at screening concentrations Off-target effects, compound aggregation Reduce concentration, assess structure-activity relationships, check for precipitation
Low mutation efficiency in crispants Poor sgRNA design, suboptimal injection techniques Validate sgRNA efficiency in vitro, optimize injection parameters, use quality-controlled Cas9
Inconsistent LFP recordings Electrode placement variability, poor signal-to-noise ratio Standardize coordinates, implement noise rejection algorithms, verify impedance
Optimization Guidelines

Successful implementation of zebrafish epilepsy models requires attention to several critical parameters:

  • Larval age: Seizure susceptibility and behavioral manifestations change dramatically during early development; standardize age within narrow windows [6]
  • Water quality: Maintain consistent temperature (28-30°C), pH (7.4-8.0), and conductivity (690-710 μS/cm) [5]
  • Experimental timing: Conduct experiments at consistent times of day to minimize circadian influences on neural excitability and behavior
  • Handling procedures: Standardize larval transfer and acclimation periods to reduce stress-induced variability
  • Plate effects: Randomize treatments across plates and positions to control for edge effects and environmental gradients

These optimization steps significantly enhance the consistency and reproducibility of zebrafish epilepsy studies, improving statistical power and experimental reliability.

Conclusion and Future Directions

Zebrafish epilepsy models represent a powerful toolset for investigating seizure mechanisms and discovering novel therapeutic candidates. The experimental versatility of this model system, combined with its scalability and genetic tractability, positions it as an invaluable component of the epilepsy research pipeline. Current advances in automated behavioral analysis, CRISPR-based genetic engineering, and high-throughput electrophysiology are further enhancing the resolution and throughput of zebrafish studies.

The continuing refinement of zebrafish epilepsy models will likely focus on improving translational predictivity through better characterization of seizure networks, incorporation of patient-derived mutations, and development of more complex models combining genetic susceptibility with environmental triggers. As these models become increasingly sophisticated, they will play an expanding role in bridging the gap between initial target identification and clinical application, ultimately contributing to the development of more effective therapies for treatment-resistant epilepsies.

References

Application Notes: Preclinical Evaluation of Therapeutic Candidates for SCN8A-Related Epilepsy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

SCN8A-related disorders (SCN8A-RD) are a spectrum of conditions caused by pathogenic variants in the SCN8A gene, which encodes the voltage-gated sodium channel Nav1.6 [1] [2]. The majority of epileptogenic mutations are gain-of-function (GoF) missense variants that alter channel biophysics, leading to neuronal hyperexcitability, spontaneous seizures, developmental delay, and a significant risk of sudden unexpected death in epilepsy (SUDEP) [3] [4]. The primary therapeutic strategy for GoF mutations is to normalize the excessive sodium current through Nav1.6 [2].

While existing research on Drofenine, an antimuscarinic and TRPV3-modulating drug, does not establish a connection to SCN8A therapy, it is used here as a model compound to illustrate a comprehensive preclinical evaluation workflow [5] [6]. The following notes and protocols outline a standardized approach for assessing the efficacy and mechanism of action of candidate molecules for SCN8A-RD.

Established Research Models and Workflows

Research into SCN8A-RD leverages both in vitro and in vivo models that recapitulate key features of the human disease. The workflow below integrates these models into a coherent drug evaluation pipeline.

G Start Candidate Compound (e.g., Drofenine) InVitro In Vitro Profiling Start->InVitro Sub1 Heterologous Systems (ND7/23, HEK293) InVitro->Sub1 Sub2 Neuronal Cultures (transfected or iPSC-derived) InVitro->Sub2 InVivo In Vivo Validation Sub1->InVivo Confirms Direct Channel Effect Sub2->InVivo Confirms Neuronal Impact Sub3 Mouse Models (e.g., N1768D, R1872W) InVivo->Sub3 Sub4 Seizure Monitoring (EEG/Video) InVivo->Sub4 Mech Mechanistic Studies Sub4->Mech Correlates with Seizure Reduction Sub5 Cell-type Specific Effects (Excitatory vs. Inhibitory) Mech->Sub5 Sub6 Biomarker Analysis (Transcriptomics, Gliosis) Mech->Sub6

Key Preclinical Models for SCN8A

The following table summarizes the critical models used in SCN8A research, their applications, and key findings.

Table 1: Key Preclinical Models in SCN8A Research

Model Type Specific Model/System Application in SCN8A Research Key Findings/Utility
In Vitro / Heterologous System ND7/23 or HEK293 cells transfected with mutant Nav1.6 [3] [4] Biophysical characterization of patient mutations; initial drug screening. Identified hyperpolarized shift in activation, impaired inactivation, and elevated persistent current as key GoF defects [3].
In Vivo / Mouse Model Scn8a N1768D/+ knock-in mouse [3] Study of seizure phenomenology, SUDEP, and in vivo drug efficacy. Recapitulates spontaneous seizures and premature lethality; used for preclinical testing of GS967/Prax330 [3].
In Vivo / Mouse Model Scn8a R1872W/+ conditional mouse [3] Cell-type and temporal-specific analysis of mutation effects. Demonstrated that expression in forebrain excitatory neurons is sufficient and necessary for seizures [3].
In Vivo / Intervention Model AAV-shRNA-Scn8a in kainic acid mouse model [7] Validate Nav1.6 as a therapeutic target in acquired epilepsy. Knockdown of Scn8a prevented spontaneous seizures in 9/10 mice and reduced reactive gliosis [7].

Detailed Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp in Heterologous Systems

This protocol is designed for the initial functional characterization of SCN8A mutations and the screening of compounds like Drofenine for effects on sodium currents.

  • Aim: To quantify the effects of a candidate compound on the biophysical properties of wild-type and mutant Nav1.6 channels.
  • Materials:
    • ND7/23 or HEK293 cell line.
    • cDNA constructs: human SCN8A (WT and patient variants, e.g., N1768D, R1872W).
    • Standard transfection reagents.
    • Extracellular and intracellular solutions for voltage-clamp.
    • Drug stock solution (e.g., Drofenine hydrochloride dissolved in DMSO).
  • Method:
    • Cell Culture & Transfection: Culture cells under standard conditions. Transfect with Nav1.6 constructs using a method like lipofection.
    • Electrophysiology Setup: 24-48 hours post-transfection, transfer cells to a recording chamber. Use patch-clamp amplifier and appropriate data acquisition software. Maintain room temperature.
    • Voltage-Clamp Recording:
      • Establish whole-cell configuration.
      • Hold cells at -120 mV.
      • Apply a series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments) to generate current-voltage (I-V) relationships.
      • To assess steady-state inactivation, use a two-pulse protocol: a series of preconditioning pulses from -120 mV to -10 mV, followed by a test pulse to 0 mV.
    • Drug Application: Perfuse the recording chamber with control solution to establish a baseline. Then, apply the drug-containing solution (e.g., 10 µM Drofenine) for a sufficient period to reach equilibrium (e.g., 5-10 minutes), and repeat the voltage protocols.
    • Data Analysis:
      • Plot I-V curves and fit with Boltzmann function to determine voltage-dependence of activation (V~1/2~).
      • Plot inactivation curves to determine voltage-dependence of steady-state inactivation.
      • Calculate the magnitude of persistent sodium current.
      • Quantify the drug-induced change in these parameters.
Protocol 2: In Vivo Efficacy Testing in a Knock-in Mouse Model

This protocol outlines the evaluation of a candidate drug's ability to suppress seizures and prevent lethality in a validated mouse model of SCN8A-DEE.

  • Aim: To assess the efficacy of chronic administration of a candidate drug on seizure frequency and survival in Scn8a N1768D/+ mice.
  • Materials:
    • Scn8a N1768D/+ heterozygous mice and wild-type littermates [3].
    • Drug (e.g., Drofenine) and vehicle for control.
    • Osmotic minipumps or drug-admixed chow.
    • Video-EEG monitoring system with implantable electrodes.
  • Method:
    • Animal Groups: Randomize Scn8a N1768D/+ mice into drug-treatment and vehicle-control groups. Include wild-type groups for baseline comparison.
    • Drug Administration: Begin treatment prior to expected seizure onset (e.g., at 1 month of age). Administer via subcutaneously implanted minipump or ad libitum medicated diet. Monitor animal weight and general health daily.
    • Seizure Monitoring: Implant mice with cortical and/or depth EEG electrodes. After recovery, continuously record video-EEG for a minimum of 4 weeks or until endpoint.
    • Data Collection & Analysis:
      • Seizure Quantification: Review EEG records blinded to treatment group. Identify and count electrographic seizures, noting their duration and severity.
      • Survival Analysis: Monitor mice daily and record the date of death or pre-defined humane endpoint.
      • Statistical Analysis: Compare cumulative survival between groups using a Kaplan-Meier log-rank test. Compare seizure frequency using non-parametric tests (e.g., Mann-Whitney U test).

Quantitative Data and Expected Outcomes

Summary of Biophysical Defects in SCN8A Mutations

The expected outcomes of voltage-clamp experiments are based on the known GoF profile of SCN8A encephalopathy mutations.

Table 2: Characteristic Biophysical Defects of SCN8A GoF Mutations and Potential Drug Effects

Biophysical Parameter Effect of GoF Mutations (e.g., N1768D, R1872W) Desired Effect of Therapeutic Compound Exemplar Data from Literature
Persistent Current Increased by 1.5% to 4.5% of peak current [3] >50% reduction in mutant persistent current GS967 reduced persistent current and rescued lethality in mice [3].
Voltage Dependence of Activation Hyperpolarizing shift (V~1/2~ more negative) [3] Normalization of V~1/2~ towards wild-type values A shift of -5 mV to -10 mV is common; a drug should aim to reverse this shift [4].
Channel Inactivation Slower kinetics and impaired fast inactivation [3] Acceleration of inactivation time constants The R1872W mutation causes severe destabilization of the inactivated state [3].
Resurgent Current Often elevated [3] Reduction in resurgent current density Elevated resurgent current contributes to high-frequency firing [3].

Emerging Strategies and Conclusion

The field is rapidly moving beyond traditional small molecules. Antisense oligonucleotides (ASOs) can reduce the expression of the mutant Scn8a transcript and have been shown to prevent seizures and extend survival in a mouse model, even when administered after seizure onset [2]. Furthermore, allele-specific inactivation using CRISPR/Cas9 gene editing has successfully rescued dominant lethality in Scn8a[N1768D/+] mice, highlighting a potential path toward a one-time curative therapy [2].

Currently, the most advanced clinical trials for SCN8A-DEE involve selective Nav1.6 inhibitors. NBI-921352 (Xenon Pharmaceuticals) and PRAX-562 (Praxis Precision Medicines) are in clinical development specifically for SCN8A-DEE patients with GoF variants [8] [9] [2].

References

Drofenine hydrochloride acid sphingomyelinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acid Sphingomyelinase and FIASMAs

Acid Sphingomyelinase (ASMase) is a lysosomal enzyme encoded by the SMPD1 gene and functions as a phospholipase C [1]. Its primary role is to catalyze the hydrolysis of sphingomyelin into ceramide and phosphorylcholine [1] [2]. This reaction is a critical switch in cellular signaling. Ceramide, the enzymatic product, aggregates within the plasma membrane to form distinct ceramide-enriched membrane domains [1]. These domains play a vital role in cellular processes, including facilitating the entry of pathogens like SARS-CoV-2 into cells and regulating stress-induced responses such as apoptosis [1] [2].

FIASMAs (Functional Inhibitors of Acid Sphingomyelinase) are a broad class of weakly basic, lipophilic compounds. They do not directly block the enzyme's active site. Instead, they accumulate within acidic compartments like lysosomes due to "acidic trapping," where they become protonated and can no longer cross the membrane [1]. This accumulation leads to the displacement of ASMase from the inner lysosomal membrane, resulting in its subsequent degradation and a functional reduction in cellular ASMase activity [1]. The potential therapeutic applications of FIASMAs are extensive, spanning from antiviral and anticancer treatments to the investigation of their effects on neurological and metabolic pathways [1] [2].

Proposed Mechanism of Action for Drofenine Hydrochloride

While detailed molecular studies on this compound are scarce, its classification as a FIASMA allows for a proposed mechanism based on the established behavior of this drug class. The following diagram illustrates this hypothesized cellular process.

cluster_extracellular Extracellular Space cluster_lysosome Lysosome (Acidic pH) cluster_plasma_membrane Plasma Membrane Drofenine            Drofenine HCl (Unprotonated)         DrofenineP Drofenine (Protonated, Trapped) Drofenine->DrofenineP Diffuses into Lysosome ASMase_L2 ASMase (Displaced) DrofenineP->ASMase_L2 Displaces ASMase_L1 ASMase (Lysosomal Membrane) ASMase_P ASMase (Recycled) ASMase_L1->ASMase_P Recycled to Membrane Degraded Degraded (Proteolysis) ASMase_L2->Degraded Leads to Sphingomyelin Sphingomyelin Ceramide Ceramide Platforms Sphingomyelin->Ceramide Precursor ASMase_P->Ceramide Cleaves

Diagram 1: Hypothesized cellular mechanism of this compound as a FIASMA. The drug passively diffuses into the lysosome, becomes protonated and trapped, leading to ASMase displacement and degradation, ultimately reducing ceramide platform formation.

This functional inhibition of ASMase by drofenine results in reduced cellular ceramide levels. Given ceramide's role in facilitating viral entry, this mechanism suggests a potential therapeutic application for drofenine in conditions where ASMase activity is pathologically elevated [1].

Quantitative Data on FIASMA Inhibitors

The relative potency of FIASMA compounds can be predicted by in silico molecular docking analyses, which calculate a docking score (S) representing the binding affinity to the ASMase enzyme [1]. A more negative score indicates higher predicted inhibition activity. The following table compares docking scores for drofenine and other selected FIASMAs.

Table 1: Molecular Docking Scores of Selected FIASMA Compounds [1]

Compound Name Docking Score (S) (kcal/mol) Relative Potency vs. Amiodarone
Dilazep -12.58 Higher
Emetine -11.65 Higher
Pimozide -11.29 Higher
Carvedilol -11.28 Higher
Mebeverine -11.14 Higher
Cepharanthine -11.06 Higher
Hydroxyzin -10.96 Higher
Astemizole -10.81 Higher
Sertindole -10.55 Higher
Bepridil -10.47 Higher
Amiodarone (reference) -10.43 --
Drofenine Data Not Available To be determined experimentally

> Note: The specific docking score for drofenine was not available in the searched literature. Its activity as a FIASMA is inferred from its classification within this group. Researchers are advised to perform their own molecular docking studies to obtain a quantitative score for drofenine.

The biological impact of ASMase inhibition is reflected in changes to key sphingolipid metabolites. The table below summarizes the effects of another stimulus, mitomycin C, on these metabolites in a hepatocellular carcinoma (HCC) cell line, illustrating the kind of data that can be obtained from lipidomic analysis.

Table 2: Example Sphingolipid Metabolite Changes in Huh7.5 HCC Cells Following Mitomycin C Treatment (48 hours) [2] This table exemplifies the quantitative measurements relevant for assessing ASMase pathway activity.

Sphingolipid Metabolite Observed Change Proposed Biological Consequence
Total Ceramide Significant increase Induction of apoptosis and reduced cell proliferation
Sphingosine Significant increase Precursor for ceramide and sphingosine-1-phosphate
Sphingosine-1-Phosphate (S1P) Significant increase May represent a compensatory pro-survival mechanism
Sphinganine Significant increase Indicates potential involvement of de novo synthesis pathway

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of ASMase Activity

This protocol outlines a method to measure ASMase activity in cell cultures treated with this compound.

  • Objective: To determine the inhibitory effect of this compound on ASMase enzymatic activity in a cell-based system.

  • Materials:

    • Cell line: Human hepatoma cell lines (e.g., Huh7.5, HepG2) or primary human keratinocytes (HaCaT) [3] [2].
    • Test compound: this compound (prepare a 10 mM stock solution in DMSO or assay buffer).
    • Control: A known FIASMA (e.g., amiodarone, 10 mM stock in DMSO) and a vehicle control (DMSO).
    • Assay Buffer: 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3 [3].
    • Substrate: Fluorescently-labeled sphingomyelin (e.g., BODIPY-FL C12-Sphingomyelin).
    • Lysis Buffer: Triton X-100 (0.1% v/v) in citrate-phosphate buffer (pH 5.0).
    • Equipment: Microplate reader capable of fluorescence detection, cell culture incubator, centrifuge.
  • Procedure:

    • Cell Culture and Treatment: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and culture for 24 hours. Treat cells with a concentration range of this compound (e.g., 1-100 µM), a known FIASMA, and vehicle control for a predetermined time (e.g., 4-24 hours) [2].
    • Cell Lysis: After treatment, remove the medium and lyse cells using ice-cold lysis buffer.
    • Reaction Setup: Add the fluorescent sphingomyelin substrate to the lysates in a 96-well plate suitable for fluorescence measurement. Incubate the reaction at 37°C for 1-2 hours.
    • Fluorescence Measurement: Terminate the reaction and measure the fluorescence (Ex/Em ~485/520 nm). The fluorescence intensity is proportional to the amount of hydrolyzed substrate and thus ASMase activity.
    • Data Analysis: Normalize the fluorescence of treated samples to the vehicle control. Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: Lipidomics Analysis of Sphingolipid Metabolites

This protocol describes the extraction and quantification of sphingolipids to confirm the functional downstream effects of ASMase inhibition.

  • Objective: To quantify changes in cellular levels of ceramide, sphingosine, and sphingosine-1-phosphate (S1P) following treatment with this compound.

  • Materials:

    • Treated cells (from Protocol 4.1).
    • Internal Standards: Deuterated ceramide (e.g., d7-C16-Cer), deuterated sphingosine (d7-Sph), and deuterated S1P (d7-S1P).
    • Extraction Solvents: Methanol, chloroform, water (HPLC grade).
    • Equipment: Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS/MS), sonic bath, centrifuge, nitrogen evaporator.
  • Procedure:

    • Lipid Extraction: Scrape treated cells into a mixture of methanol:chloroform (2:1, v/v) containing the internal standards. Sonicate and centrifuge to pellet debris [2].
    • Phase Separation: Add chloroform and water to the supernatant to induce phase separation. The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
    • LC-MS/MS Analysis:
      • Chromatography: Reconstitute the dried lipids and separate them using a reverse-phase C18 column with a gradient of methanol/water/ammonium formate.
      • Mass Spectrometry: Analyze the eluent using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Use specific mass transitions for each analyte and its corresponding internal standard for quantification [2].
    • Data Analysis: Quantify analyte concentrations by comparing the peak area ratio (analyte/internal standard) to a standard curve generated from authentic standards. Normalize the data to the total protein content or cell count.

Application Workflow in Drug Discovery Research

The following diagram outlines a logical workflow for integrating the above protocols into a drug discovery pipeline aimed at evaluating this compound.

Start Start: Hypothesis Drofenine HCl is a FIASMA Step1 In Silico Analysis (Molecular Docking) Start->Step1 Step2 In Vitro ASMase Activity Assay (Protocol 1) Step1->Step2 Decision1 Is ASMase activity significantly inhibited? Step2->Decision1 Step3 Functional Validation (Lipidomics, Protocol 2) Decision2 Are ceramide levels reduced and is the phenotype confirmed? Step3->Decision2 Step4 Cell-based Phenotypic Assay Output Output: Data supports Drofenine HCl as a potential therapeutic candidate Step4->Output Decision1->Step1 No (Re-evaluate/Modify) Decision1->Step3 Yes Decision2->Step1 No (Re-evaluate/Modify) Decision2->Step4 Yes

Diagram 2: Proposed workflow for evaluating the FIASMA potential of this compound in a drug discovery context.

Conclusion and Future Perspectives

The classification of this compound as a FIASMA presents a promising avenue for drug repurposing and mechanistic studies. While direct quantitative data on its ASMase inhibition is currently lacking, the established protocols for activity assays, lipidomic profiling, and the logical research workflow provide a solid foundation for experimental validation. Future work should focus on generating robust in vitro and in vivo data to confirm its efficacy and explore its therapeutic potential in diseases driven by aberrant ASMase/ceramide signaling, such as viral infections, cancer, and metabolic liver diseases [1] [2].

References

Comprehensive Application Notes and Protocols: Drofenine Hydrochloride as a Kv2.1 Channel Inhibitor for Neurological Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kv2.1 Channels and Therapeutic Targeting

The voltage-gated potassium channel Kv2.1, encoded by the KCNB1 gene, represents a crucial regulator of electrical signaling in the mammalian central nervous system and peripheral tissues. As the primary delayed-rectifier potassium channel in many neurons, Kv2.1 controls action potential repolarization, firing frequency, and overall neuronal excitability. Kv2.1 exhibits a unique dual localization in both somatodendritic clusters and the axon initial segment, allowing it to integrate signal input and generate output effectively [1]. Beyond its canonical role in electrical signaling, Kv2.1 participates in non-conducting functions, including the stabilization of endoplasmic reticulum-plasma membrane (ER-PM) junctions that serve as platforms for ion channel trafficking [2] [3].

Dysregulation of Kv2.1 function and expression has been implicated in multiple pathological conditions. In neurological diseases, Kv2.1 facilitates pro-apoptotic potassium efflux following ischemic injury and excitotoxic stimulation [3]. De novo mutations in KCNB1 cause developmental and epileptic encephalopathies, while Kv2.1 dysfunction contributes to the pathogenesis of diabetic peripheral neuropathy (DPN) and Alzheimer's disease (AD) [4] [5] [6]. These diverse roles make Kv2.1 an attractive therapeutic target for several neurological conditions, with drofenine emerging as a promising investigational compound for modulating its activity.

Drofenine Characterization and Pharmacological Profile

Drofenine hydrochloride (Dfe) is an antispasmodic drug that has been recently repurposed as a potent inhibitor of Kv2.1 channels. Originally developed for its muscarinic receptor antagonism properties, drofenine has demonstrated significant neuroprotective effects in preclinical models of neurological disease through its interaction with Kv2.1 channels [4].

Table 1: Pharmacological Properties of this compound

Parameter Specification Experimental Context
IC₅₀ Value 9.3 μM Recombinant Kv2.1 channels [7]
Molecular Targets Kv2.1 channel blockade, Kv2.1 mRNA and protein suppression In vitro and in vivo models [4]
Therapeutic Applications Diabetic peripheral neuropathy, Alzheimer's disease pathology Preclinical animal models [4] [5]
Mechanistic Actions Channel block, Transcriptional regulation, Signaling pathway modulation Multiple assay systems [4] [5]

Drofenine exerts its effects on Kv2.1 through multiple complementary mechanisms. It directly blocks potassium conductance through the channel while simultaneously suppressing Kv2.1 mRNA and protein expression in pathological conditions [4]. This dual action makes it particularly effective in disease states characterized by Kv2.1 upregulation, such as diabetic peripheral neuropathy and Alzheimer's disease models. Additionally, drofenine modulates several downstream signaling pathways, including IκBα/NF-κB-mediated inflammation, Kv2.1-dependent Bcl-2 family regulation, and the CaMKKβ/AMPK/PGC1α axis for mitochondrial function [4] [5].

Therapeutic Applications and Efficacy Data

Diabetic Peripheral Neuropathy

In models of diabetic peripheral neuropathy, drofenine demonstrates significant disease-modifying effects. Research using both streptozotocin (STZ)-induced type 1 diabetic mice and db/db type 2 diabetic mice revealed that drofenine treatment ameliorated DPN-like pathology through multiple mechanisms [4] [7]:

  • Promotion of neurite outgrowth in dorsal root ganglion (DRG) neurons by inhibiting both Kv2.1 channel function and expression levels
  • Suppression of inflammatory signaling through repression of IκBα/NF-κB pathways
  • Inhibition of neuronal apoptosis via regulation of Kv2.1-mediated Bcl-2 family proteins and Caspase-3 activation
  • Amelioration of mitochondrial dysfunction through the Kv2.1/CaMKKβ/AMPK/PGC1α pathway

The efficacy of drofenine in DPN models was further validated through in vivo Kv2.1 knockdown experiments using adeno-associated virus AAV9-Kv2.1-RNAi, which demonstrated that Kv2.1 inhibition alone was sufficient to reproduce many of drofenine's therapeutic effects [4].

Alzheimer's Disease Pathology

Recent investigations have revealed drofenine's potential in addressing Alzheimer's disease pathology through a novel Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis [5] [8]. In this mechanism:

  • Oligomeric Aβ (o-Aβ) binds to microglial Kv2.1 channels
  • This binding promotes Kv2.1-dependent potassium efflux
  • Potassium efflux activates the NLRP3 inflammasome in microglia
  • Inflammatory signaling drives neuronal Tau hyperphosphorylation

Drofenine disrupts this pathogenic cascade by inhibiting the Kv2.1/JNK/NF-κB pathway, thereby depriving o-Aβ of its ability to promote microglial NLRP3 inflammasome activation and subsequent neuronal tauopathy [5]. In 5×FAD-AD model mice, drofenine treatment significantly improved cognitive impairment in behavioral tests, including novel object recognition, Y-maze, and Morris water maze assays [8].

Table 2: Therapeutic Efficacy of Drofenine in Preclinical Models

Disease Model Key Findings Proposed Mechanisms
Diabetic Peripheral Neuropathy Improved nerve function, Reduced pain hypersensitivity, Enhanced neurite outgrowth Kv2.1 channel blockade, Reduced inflammation, Improved mitochondrial function, Inhibition of apoptosis [4] [7]
Alzheimer's Disease Reduced cognitive impairment, Decreased Tau hyperphosphorylation, Attenuated neuroinflammation Inhibition of Aβ/Kv2.1/NLRP3 axis, Suppression of microglial activation, Reduced potassium efflux [5] [8]
Ischemic Stroke Neuroprotection demonstrated with Kv2.1-targeting peptides Disruption of Kv2.1-VAPA interaction, Reduced pro-apoptotic potassium currents [3]

Experimental Protocols

In Vitro Electrophysiology for Kv2.1 Channel Inhibition

Purpose: To assess the direct inhibitory effects of drofenine on Kv2.1 potassium currents in heterologous expression systems.

Materials:

  • Cell Line: CHO-Kv2.1 cells or HEK293 cells stably expressing recombinant Kv2.1 channels [8]
  • Solutions: Standard extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4 with NaOH. Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH [9]
  • Drug Preparation: Prepare 10 mM this compound stock solution in DMSO, with final working concentrations typically ranging from 1-30 μM diluted in extracellular solution [4]

Procedure:

  • Culture cells according to standard protocols and plate onto glass coverslips at 30-50% confluence 24 hours before experimentation
  • Perform whole-cell patch-clamp recordings at room temperature (20-24°C)
  • Maintain cells at a holding potential of -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments
  • Allow 5-minute equilibrium period after achieving whole-cell configuration before drug application
  • Apply drofenine-containing solutions via perfusion system, allowing 3-5 minutes for equilibrium at each concentration
  • Record current amplitudes before and after drug application to determine percentage inhibition
  • Analyze current-voltage (I-V) relationships and steady-state activation curves
  • Calculate IC₅₀ values using nonlinear regression fits of concentration-response data [4] [7] [9]
In Vivo Assessment in Diabetic Neuropathy Models

Purpose: To evaluate the therapeutic efficacy of drofenine in rodent models of diabetic peripheral neuropathy.

Materials:

  • Animals: Adult C57BL/6J mice (8-10 weeks old) with streptozotocin (STZ)-induced diabetes or db/db mice for type 2 diabetes model [4] [7]
  • Drug Formulation: this compound dissolved in saline or vehicle solution (0.9% NaCl with minimal DMSO if needed for solubility)
  • Behavioral Apparatus: Von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia, rotarod for motor function

Procedure:

  • Induction of Diabetes: Administer STZ (50 mg/kg, i.p. for 5 consecutive days) to induce type 1 diabetes; confirm hyperglycemia (blood glucose >250 mg/dL) 72 hours post-injection
  • Drug Administration: Begin drofenine treatment (typical dose 5-20 mg/kg, i.p.) after stable diabetes establishment (2-3 weeks post-STZ) and continue for 4-8 weeks
  • Behavioral Testing:
    • Mechanical Sensitivity: Assess using Von Frey filaments applied to the hind paw plantar surface weekly
    • Thermal Sensitivity: Measure paw withdrawal latency using Hargreaves test weekly
    • Motor Function: Evaluate using accelerating rotarod test weekly
  • Nerve Conduction Studies: Measure motor and sensory nerve conduction velocities in sciatic-tibial nerves at study endpoint
  • Tissue Collection: Harvest dorsal root ganglia (DRG), sciatic nerves, and spinal cord for molecular analyses
  • Molecular Analyses:
    • Western blotting for Kv2.1 protein expression in DRG tissues
    • qPCR for Kv2.1 mRNA levels
    • Immunohistochemistry for neurite outgrowth markers in DRG neurons
    • ELISA for inflammatory cytokines (TNF-α, IL-1β, IL-6) [4] [7]
Ex Vivo Brain Slice Electrophysiology

Purpose: To investigate drofenine's effects on synaptic function and neuronal excitability in integrated neural circuits.

Materials:

  • Acute Brain Slices: 300 μm thick hippocampal or cortical slices from adult mice (2-4 months old)
  • Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 2 CaCl₂, and 10 glucose; saturated with 95% O₂/5% CO₂
  • Recording Equipment: Upright microscope with differential interference contrast (DIC) optics, multiclamp amplifier, data acquisition system

Procedure:

  • Prepare acute brain slices using standard protocols with ice-cold cutting solution
  • Maintain slices in oxygenated aCSF at 32°C for 30 min recovery, then at room temperature until use
  • Perform whole-cell patch-clamp recordings from visually identified pyramidal neurons in CA1 hippocampus or layer V cortex
  • Assess intrinsic excitability using current-clamp recordings with incremental current injections (0-300 pA, 500 ms duration)
  • Evaluate synaptic transmission using field potential recordings in hippocampal Schaeffer collateral pathway
  • Apply drofenine (1-30 μM) via bath perfusion after establishing stable baseline recordings
  • Monitor changes in action potential firing, input resistance, resting membrane potential, and synaptic plasticity [8] [10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in neurological disorders are mediated through multiple interconnected signaling pathways. The following diagram illustrates the key molecular mechanisms involved in drofenine's actions in both diabetic peripheral neuropathy and Alzheimer's disease models:

G cluster_DPN Diabetic Peripheral Neuropathy cluster_AD Alzheimer's Disease Drofenine Drofenine Kv21_DPN Kv2.1 Channel Overexpression Drofenine->Kv21_DPN Inhibits Kv21_AD Microglial Kv2.1 Activation Drofenine->Kv21_AD Inhibits Inflammation IκBα/NF-κB Inflammation Kv21_DPN->Inflammation Apoptosis Mitochondrial Apoptosis (Bcl-2, Caspase-3) Kv21_DPN->Apoptosis MitochondrialDysfunction Mitochondrial Dysfunction Kv21_DPN->MitochondrialDysfunction NeuriteOutgrowth Neurite Outgrowth Impairment Kv21_DPN->NeuriteOutgrowth CaMKKb CaMKKβ MitochondrialDysfunction->CaMKKb AMPK AMPK CaMKKb->AMPK PGC1a PGC1α AMPK->PGC1a Improves Function ABeta Oligomeric Aβ ABeta->Kv21_AD PotassiumEfflux K⁺ Efflux Kv21_AD->PotassiumEfflux JNK JNK/NF-κB Pathway Kv21_AD->JNK NLRP3 NLRP3 Inflammasome Activation PotassiumEfflux->NLRP3 TauPhosphorylation Tau Hyperphosphorylation NLRP3->TauPhosphorylation JNK->TauPhosphorylation

Research Applications and Future Directions

This compound serves as a valuable research tool for investigating Kv2.1 channel function in physiological and pathological conditions. Its well-characterized inhibitory profile makes it suitable for:

  • Mechanistic studies of Kv2.1 contributions to neuronal excitability and calcium homeostasis
  • Pathophysiological investigations in diabetes, Alzheimer's disease, epilepsy, and stroke models
  • Target validation for Kv2.1-related therapeutic development
  • Combination therapy exploration with other neuroprotective agents

Future research directions should focus on:

  • Optimizing drofenine derivatives with improved potency and selectivity for Kv2.1
  • Exploring pharmacokinetic optimization for enhanced blood-brain barrier penetration
  • Investigating combination therapies targeting multiple pathways in complex neurological disorders
  • Expanding therapeutic applications to other Kv2.1-mediated conditions such as epilepsy and traumatic brain injury

Researchers should note that while drofenine shows excellent preclinical efficacy, appropriate control experiments using Kv2.1 knockdown (e.g., AAV-ePHP-si-Kv2.1) or alternative Kv2.1 inhibitors should be included to confirm target specificity [4] [5]. Additionally, consideration of dosing regimens and administration routes should be tailored to specific experimental models and research questions.

References

Drofenine hydrochloride stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solution Preparation

Table 1: Basic Chemical and Physical Properties of Drofenine Hydrochloride [1] [2]

Property Value
CAS Number 548-66-3
Molecular Formula C₂₀H₃₂ClNO₂
Molecular Weight 353.93 g/mol
Purity ≥ 98.0% [1]
Melting Point 145-147 °C [2]

Table 2: Solubility and Recommended Stock Solution Preparation [1] [3]

Solvent Solubility Recommended Stock Concentration
DMSO ≥ 75 mg/mL (211.91 mM) [1] 50 - 75 mg/mL
Water ≥ 33.3 mg/mL (94.09 mM) [1] 30 - 33 mg/mL

Detailed Protocol for Stock Solution Preparation

Materials and Equipment
  • Chemical: this compound (CAS 548-66-3) [1] [2].
  • Solvents: Anhydrous DMSO (for DMSO stock) or sterile purified water (for aqueous stock).
  • Labware: Volumetric flasks or microcentrifuge tubes, analytical balance, calibrated pipettes, sonicator or vortex mixer.
Preparation Steps
  • Weighing: Accurately weigh the required mass of this compound powder using an analytical balance.
  • Dissolution: Transfer the powder to a volumetric flask. Add a small amount of solvent and vortex or sonicate briefly to dissolve. DMSO solutions may require 1-2 minutes of sonication.
  • Bringing to Volume: Add solvent to the final volume and mix thoroughly.
  • Aliquoting: Aliquot the solution into single-use tubes to avoid repeated freeze-thaw cycles.
  • Labeling: Label each aliquot with date, concentration, solvent, and your initials.
Storage and Stability
  • Store aliquots at -20°C to -80°C [1].
  • Stability: Use within 1 month when stored at -20°C, or within 6 months at -80°C [1].

Critical Considerations for Handling

  • Hygroscopic Solvents: Use fresh, anhydrous DMSO. If the solution appears cloudy, discard it [3].
  • Solution Clarity: Ensure the final solution is clear and precipitate-free. If a precipitate forms, warm and sonicate the solution.
  • Safety Data: Consult the material safety data sheet (MSDS). Early toxicological data indicates an intravenous LD₅₀ of 47 mg/kg in mice [2].

Biological Applications & Experimental Context

This compound is not just a simple excipient but has defined biological activities that inform its use in research.

  • Primary Mechanism: It is a potent, competitive inhibitor of Butyrylcholinesterase (BChE) with a Ki value of 3 μM [1] [2]. This anticholinergic property allows it to act on nerves and muscle fibers to stop spasms [3].
  • Additional Molecular Targets: Research has identified drofenine as an agonist of the TRPV3 ion channel [4] and an inhibitor of the Kv2.1 channel [5]. These findings suggest its potential utility in studies of peripheral neuropathy and cutaneous biology [5] [4].

The following workflow diagram illustrates a typical process for preparing and applying this compound stock solutions in a research setting:

G Start Weigh Drofenine HCl A Select Solvent Start->A B Dissolve Powder A->B C Aliquot Solution B->C D Store at -20°C to -80°C C->D E Thaw Aliquot for Use D->E F In Vitro Assay E->F G BChE Inhibition F->G H Ion Channel Study F->H

Pro-Tips for Researchers

  • For Cell-Based Assays: When adding stock solutions to cell culture, ensure the final DMSO concentration is low (typically <0.1%) to avoid cytotoxicity.
  • Dose-Response Experiments: Prepare a concentrated stock (e.g., 50-75 mg/mL in DMSO) that can be serially diluted to achieve the desired working concentrations for generating dose-response curves.

References

Application Notes and Protocols for Drofenine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Drofenine hydrochloride (Synonyms: Hexahydroadiphenine hydrochloride, CAS No.: 548-66-3) is a chemical compound with the molecular formula C₂₀H₃₂ClNO₂ and a molecular weight of 353.93 g/mol [1] [2] [3]. It is described as a white to off-white solid [1].

Solubility and Stock Solution Preparation

Solubility Characteristics

This compound is readily soluble in DMSO and water, facilitating the preparation of high-concentration stock solutions for in vitro assays [1] [2] [3].

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes Source
DMSO 71 mg/mL (200.6 mM) Moisture-absorbing DMSO reduces solubility; use fresh DMSO. [2] [3]
DMSO ≥ 75 mg/mL (211.91 mM) Hygroscopic DMSO has a significant impact on solubility. [1] [4]
Water ≥ 33.3 mg/mL (94.09 mM) - [1] [4]
PBS (Phosphate Buffered Saline) 16.67 mg/mL (47.10 mM) Clear solution; sonication is recommended to aid dissolution. [1] [4]
Stock Solution Preparation and Storage

For in vitro applications, a typical procedure is to dissolve this compound in DMSO to create a concentrated stock solution, for example, 25 mg/mL [4].

  • Storage: Aliquot and store the stock solution at -20°C or -80°C in a sealed container, away from moisture, to maintain stability [1] [5].
  • Stability: Avoid repeated freeze-thaw cycles to prevent precipitation or degradation [1].

Biological Activity and Mechanism of Action

This compound is characterized as a potent competitive inhibitor of Butyrylcholinesterase (BChE), with a reported Ki value of 3 μM [1] [2] [4]. It also functions as an anticholinergic agent, meaning it blocks the neurotransmitter acetylcholine in the central and the peripheral nervous system [2] [3]. Its action affects both nerve signals and muscle fibers directly, leading to a reduction in muscle spasms [2] [3] [4]. Recent research also suggests it can ameliorate peripheral neuropathy in diabetic mice by inhibiting the Kv2.1 potassium channel [6].

G Drofenine Drofenine BChE Butyrylcholinesterase (BChE) Drofenine->BChE Competitive Inhibition Kv21 Kv2.1 Channel Drofenine->Kv21 Inhibition ACh Acetylcholine (ACh) BChE->ACh Decreased Breakdown ACh_Building ACh Buildup ACh->ACh_Building Muscarinic Muscarinic Receptor ACh_Building->Muscarinic Nicotinic Nicotinic Receptor ACh_Building->Nicotinic Signal_Reduction Reduced Signal Transmission Muscarinic->Signal_Reduction Nicotinic->Signal_Reduction Neuropathy Ameliorates Neuropathy Kv21->Neuropathy Antispasmodic Antispasmodic Effect Signal_Reduction->Antispasmodic

Diagram 1: Proposed signaling pathways and molecular targets of this compound. The diagram illustrates its primary action as a competitive BChE inhibitor, leading to anticholinergic effects, and its secondary action as a Kv2.1 channel inhibitor, contributing to neuropathic pain relief.

In Vivo Formulation Protocols

For animal studies, this compound can be formulated using different vehicles. Below are two standard protocols for preparing clear solutions or homogeneous suspensions [2] [3] [4].

Table 2: Protocols for Preparing In Vivo Formulations of this compound

Formulation Type Protocol Steps (Sequential Addition) Final Concentration Administration Notes

| Clear Solution | 1. 10% DMSO 2. 40% PEG300 3. 5% Tween 80 4. 45% Saline | ≥ 2.5 mg/mL (7.06 mM) | Suitable for most short-term studies. Ensure solution is clear at each step [1] [4] [5]. | | Homogeneous Suspension | 1. Add drug to 1 mL 1% Carboxymethyl Cellulose (CMC-Na) solution. 2. Mix vigorously. | ≥ 5 mg/mL | Use if compound precipitates in solution formulations. Vortex before administration to ensure uniformity [2] [3]. |

G Start Weigh Drofenine HCl Decision Clear Solution or Suspension? Start->Decision Protocol_Clear Clear Solution Protocol Decision->Protocol_Clear Preferred Protocol_Susp Suspension Protocol Decision->Protocol_Susp If necessary Step1 Dissolve in 10% DMSO Protocol_Clear->Step1 StepS1 Add drug to 1% CMC-Na solution Protocol_Susp->StepS1 Step2 Add 40% PEG300 Mix until clear Step1->Step2 Step3 Add 5% Tween 80 Mix until clear Step2->Step3 Step4 Add 45% Saline Mix until clear Step3->Step4 Final_Clear Clear Solution Ready (≥ 2.5 mg/mL) Step4->Final_Clear StepS2 Vortex vigorously to form homogeneous suspension StepS1->StepS2 Final_Susp Homogeneous Suspension Ready (≥ 5 mg/mL) StepS2->Final_Susp

Diagram 2: Experimental workflow for preparing in vivo formulations of this compound. The flowchart outlines the two primary preparation methods, emphasizing the sequential addition of solvents for the clear solution method.

Key Experimental Considerations

  • Solvent Freshness: Use fresh, dry DMSO to achieve published solubility levels, as DMSO is hygroscopic and water absorption can significantly reduce its dissolving capacity [1] [2].
  • Solution Clarity: Before proceeding to the next solvent or administering to animals, ensure the solution is clear and without precipitate after each addition step [2] [3] [4].
  • Dilution Calculations: When preparing working concentrations from a DMSO stock solution, use the molarity calculator to ensure accuracy.

Safety and Compliance

This compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals [3] [4] [6]. Standard laboratory safety practices should be followed.

References

Drofenine hydrochloride acetylcholinesterase research

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Experimental Context

Drofenine hydrochloride is identified as a competitive cholinesterase inhibitor. The key quantitative data available is summarized in the table below [1].

Property Value / Description
Inhibition Type Competitive [1]
Ki Value 3 μM [1]
Molecular Weight 353.93 g/mol [1]
Chemical Formula C₂₀H₃₂ClNO₂ [1]
CAS Number 548-66-3 [1]

The following diagram illustrates the core concept of competitive inhibition in the context of the cholinergic system, which is fundamental to understanding Drofenine's proposed mechanism.

G ACh Acetylcholine (ACh) Substrate ACh-AChE Complex ACh->Substrate Binding AChE Acetylcholinesterase (AChE) Product Choline + Acetate Substrate->Product Hydrolysis Drofenine Drofenine Drofenine->AChE Competitive Inhibition

General Framework for AChE Inhibition Assays

While exact protocols for Drofenine are not available in the search results, the following is a generalized workflow for evaluating acetylcholinesterase inhibitors, based on standard biochemical principles. You can use this as a template to design your own experiments.

G Prep 1. Preparation - Prepare AChE enzyme source - Prepare inhibitor stock solution Incubate 2. Reaction Incubation - Mix enzyme, inhibitor, and buffer - Pre-incubate Prep->Incubate Initiate 3. Reaction Initiation - Add substrate (e.g., acetylcholine) Incubate->Initiate Monitor 4. Reaction Monitoring - Measure product formation (e.g., spectrophotometric, fluorometric) Initiate->Monitor Analyze 5. Data Analysis - Calculate reaction rates - Determine IC₅₀ or Kᵢ values Monitor->Analyze

General Protocol for a Spectrophotometric AChE Inhibition Assay

This protocol is adapted from common laboratory practices for measuring AChE activity, where the hydrolysis of acetylcholine is coupled to a colorimetric reaction [2].

1. Reagents and Solutions

  • Enzyme: Acetylcholinesterase (e.g., from electric eel or human erythrocytes).
  • Substrate: Acetylthiocholine iodide (ATC).
  • Colorimetric Reagent: 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
  • Inhibitor: this compound stock solution dissolved in a suitable solvent like DMSO or buffer. The final concentration of solvent in the assay should not exceed 1% (v/v).
  • Buffer: Phosphate or Tris buffer, pH 7.4-8.0.

2. Experimental Procedure

  • Setup: In a cuvette or microplate well, mix the following:
    • Buffer (to a final volume of 1 mL or 200 μL).
    • DTNB solution (final concentration 0.3-0.5 mM).
    • AChE enzyme solution.
    • This compound solution (across a range of concentrations, e.g., 1 μM to 100 μM).
  • Pre-incubation: Incubate the mixture for 5-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
  • Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide (final concentration 0.5-1.0 mM).
  • Measurement: Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of this increase is proportional to the enzyme activity.

3. Data Analysis

  • Calculate the velocity of the reaction (ΔA/min) for each Drofenine concentration and for a no-inhibitor control (100% activity).
  • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value (concentration that inhibits 50% of activity).
  • For a competitive inhibitor like Drofenine, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant for the enzyme and substrate.

Notes on Information Gaps and Further Research

The search results, while confirming Drofenine's status as an AChE inhibitor, are not sufficient for creating complete application notes. Here are the key limitations and suggestions for finding more detailed information:

  • Lack of Specific Protocols: The search did not yield any primary research articles detailing the exact experimental conditions (buffer composition, enzyme source, incubation time) under which Drofenine's Kᵢ of 3 μM was determined [1].
  • Limited Mechanistic Data: Beyond its classification as a competitive inhibitor, no deeper mechanistic studies on its interaction with the AChE active site gorge, peripheral anionic site, or its selectivity for AChE over butyrylcholinesterase (BChE) were found [2].
  • No Therapeutic Application Data: While AChE inhibitors are used to treat neurodegenerative diseases like Alzheimer's [2], no literature was found connecting Drofenine directly to such research or any in vivo studies.

To build a comprehensive protocol, you would need to consult specialized resources like SciFinder-n, Reaxys, or PubMed to locate the original scientific paper(s) that first identified and characterized Drofenine's anti-cholinesterase activity.

References

Drofenine hydrochloride cellular signal transduction studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Drofenine Hydrochloride

The core biochemical data available for this compound is summarized in the table below.

Property Description
IUPAC Name Hexahydroadiphenine hydrochloride [1]
Molecular Weight 353.93 g/mol [1]
Formula C₂₀H₃₂ClNO₂ [1]
CAS Number 548-66-3 [1]
Known Biological Activity Potent, competitive cholinesterase inhibitor [1]
Inhibition Constant (Kᵢ) 3 μM [1]
Primary Experimental Use For research use only [1]

A Framework for Investigating Cellular Signaling

While direct signaling pathway data is unavailable, a network pharmacology approach is a powerful method to systematically explore the mechanisms of multi-target compounds like this compound [2]. The workflow involves target prediction, network analysis, and experimental validation.

The diagram below outlines this multi-stage process, from initial compound screening to final experimental verification of signaling pathways.

G cluster_1 Phase 1: Target & Network Prediction cluster_2 Phase 2: Mechanism Hypothesis cluster_3 Phase 3: Experimental Validation CmpdLib Compound Library Screening TargetPred In Silico Target Prediction CmpdLib->TargetPred NetworkConst Network Construction (PPI, C-T-D) TargetPred->NetworkConst Topology Topology & Enrichment Analysis NetworkConst->Topology KeyTargets Identification of Key Targets & Pathways Topology->KeyTargets HypoGen Hypothesis Generation for Signaling Role KeyTargets->HypoGen MolDock Molecular Docking & Dynamics HypoGen->MolDock BioValid In Vitro/In Vivo Biological Validation MolDock->BioValid MechConfirm Mechanism Confirmation (Signaling Transduction) BioValid->MechConfirm End MechConfirm->End Start Start->CmpdLib

Proposed Research Directions

Given Drofenine's known activity, here are specific research avenues to uncover its role in cellular signaling:

  • Expand Target Screening: Use in silico methods to predict interactions beyond cholinesterase, such as with G protein-coupled receptors (GPCRs) or ion channels, which are central to signal transduction [2].
  • Investigate Neuro-Cardiovascular Links: Explore connections between cholinergic systems, blood pressure regulation, and central nervous system pathways. Network pharmacology is well-suited for identifying such multi-indication properties [2].
  • Functional Assays for Calcium Signaling: As a known cholinesterase inhibitor, Drofenine's action indirectly influences muscarinic and nicotinic receptors. Measure intracellular calcium flux (Ca²⁺) in relevant cell lines (e.g., neuronal or endothelial) using fluorescent dyes (e.g., Fluo-4 AM) to detect secondary signaling effects.
  • Phosphorylation Profiling: Use phospho-specific antibodies in Western blotting or phospho-proteomic arrays to track changes in key signaling nodes (e.g., MAPK/ERK, Akt, p38) in cells treated with this compound to map activated pathways.

Important Notes for Researchers

  • Compound Sourcing: this compound is marked "For research use only" and is a controlled substance in some territories [1].
  • Solubility and Storage: It is soluble in DMSO (≥75 mg/mL) and water (≥33.3 mg/mL). For storage, keep at 4°C in a sealed container, protected from moisture [1].
  • Experimental Reproducibility: The lack of high-affinity, selective ligands for related targets (like TRPV3) is a common challenge in signal transduction research [3] [4]. Findings should be validated with multiple pharmacological tools.

References

Comprehensive Application Notes and Protocols: Investigating Drofenine Hydrochloride's Ion Channel Functions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drofenine Hydrochloride as an Ion Channel Modulator

This compound is an antispasmodic agent that has emerged as a valuable pharmacological tool for investigating specific ion channel functions in physiological and pathological contexts. Recent research has revealed that drofenine exhibits dual modulator activity on two distinct ion channel families: it functions as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as an effective inhibitor of the voltage-gated potassium channel Kv2.1 (encoded by KCNB1). This unique pharmacological profile makes drofenine particularly useful for researchers studying cutaneous biology, nociception, cellular excitability, and cancer cell proliferation. The following application notes provide detailed methodologies for investigating drofenine's effects on these ion channel targets, including standardized protocols, appropriate controls, and data interpretation guidelines tailored for research scientists and drug development professionals.

Pharmacological Profile and Key Molecular Targets

Drofenine (CAS: 0001679-76-1) is structurally characterized as a 2-APB analog but demonstrates significantly improved selectivity for human TRPV3 compared to other TRP channels. Current research indicates that drofenine exhibits similar potency to established TRPV3 agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol in HEK-293 cells overexpressing human TRPV3, while showing minimal off-target activation of TRPA1, V1, V2, V4, or M8 channels. This selectivity profile represents a substantial advantage over previously available TRPV3 agonists, which typically affect multiple TRP channels and complicate the interpretation of experimental results in complex biological systems. Additionally, drofenine has been identified as an effective inhibitor of Kv2.1 channels, with demonstrated efficacy in models of peripheral neuropathy and triple-negative breast cancer.

Table 1: Pharmacological Profile of this compound at Ion Channel Targets

Ion Channel Target Effect Potency/EC₅₀ Selectivity Notes Key Experimental Models
TRPV3 Agonist Similar potency to 2-APB and carvacrol [1] No activation of TRPA1, V1, V2, V4, or M8 [1] HEK-293 cells overexpressing human TRPV3; HaCaT keratinocytes [1]
Kv2.1 (KCNB1) Inhibitor Effective at 10 μM [2] Also inhibits Kv2.1/Kv9.3 heteromers; specific over BK channels [2] MDA-MB-436 triple-negative breast cancer cells; diabetic neuropathy models [3] [2]
TRPV3 Mutant H426N No activation N/A Critical residue for activation [1] HEK-293 cells with site-directed mutagenesis [1]

TRPV3 Activation Studies: Calcium Flux Assay Protocol

Background and Principle

The TRPV3 calcium flux assay represents a robust functional approach for quantifying drofenine-mediated channel activation and evaluating potential TRPV3-targeting compounds. This method capitalizes on the fundamental property of TRPV3 as a calcium-permeable cation channel that initiates rapid intracellular calcium elevation upon activation. The assay is particularly valuable for screening compound libraries for TRPV3 activity and conducting structure-activity relationship studies. Drofenine activates TRPV3 through interactions with the H426 residue in the channel protein, a molecular mechanism shared with 2-APB but with improved selectivity, making it a superior pharmacological tool for specific TRPV3 investigation.

Materials and Reagents
  • Cell lines: HEK-293 cells stably overexpressing human TRPV3 (wild-type and H426N mutant) [1]
  • Calcium-sensitive dye: Fluo-4 AM (commercially available in kit form) [1]
  • Assay buffer: 1× Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3 [1]
  • Reference agonists: 2-APB (100-500 μM) and carvacrol (34-500 μM) for positive controls [1]
  • Antagonists: Icilin (TRPM8 agonist that paradoxically inhibits TRPV3) or synthesized TRPV3 antagonists for inhibition studies [1]
  • Equipment: Fluorescence plate reader or fluorescence microscopy capable of real-time kinetic measurements
Step-by-Step Procedure
  • Cell Preparation and Plating:

    • Culture HEK-293 cells stably expressing human TRPV3 in DMEM:F12 medium supplemented with 5% fetal bovine serum and 350 μg/mL Geneticin
    • Plate cells into 96-well or 384-well assay plates coated with 1% gelatin at a density of 20,000-50,000 cells per well
    • Incubate for 24-48 hours at 37°C, 5% CO₂ until 70-90% confluent
  • Dye Loading:

    • Prepare Fluo-4 AM loading solution according to manufacturer's instructions in LHC-9 medium or calcium assay buffer
    • Replace culture medium with dye loading solution (100 μL/well for 96-well plates)
    • Incubate for 60 minutes at 37°C protected from light
    • Replace dye solution with fresh calcium assay buffer and incubate for additional 10-30 minutes to allow complete dye de-esterification
  • Compound Application:

    • Prepare this compound solutions in calcium assay buffer at 3× final desired concentration (typical testing range: 1-100 μM)
    • Include appropriate controls: vehicle control (DMSO ≤0.1%), positive control (2-APB or carvacrol), and negative control (non-transfected HEK-293 cells)
    • For antagonist studies, pre-incubate with icilin (10-100 μM) or other TRPV3 antagonists for 15-30 minutes before drofenine addition
  • Fluorescence Measurement:

    • Place plate in fluorescence reader pre-warmed to 37°C
    • Establish baseline fluorescence (excitation 494 nm, emission 516 nm) with readings every 1-5 seconds for 30-60 seconds
    • Automatically add compound solutions (50% of well volume) without interrupting measurements
    • Continue recording for 3-5 minutes post-addition to capture peak response and desensitization kinetics
    • For concentration-response curves, test multiple drofenine concentrations in separate wells
  • Data Analysis:

    • Calculate ΔF/F₀ = (F - F₀)/F₀, where F₀ is baseline fluorescence and F is peak fluorescence after compound addition
    • Normalize responses to maximal 2-APB effect (100%) and vehicle control (0%)
    • Plot concentration-response curves and calculate EC₅₀ values using four-parameter logistic nonlinear regression

Kv2.1 Channel Inhibition: Whole-Cell Patch Clamp Electrophysiology

Background and Principle

The whole-cell patch clamp technique provides direct measurement of drofenine-mediated inhibition of Kv2.1 potassium channels, offering detailed insights into the compound's effects on channel kinetics and voltage-dependence. Kv2.1 channels contribute to the regulation of membrane potential dynamics and play significant roles in cancer cell proliferation and neuronal excitability. In triple-negative breast cancer cells (MDA-MB-436), Kv2.1 channels generate a substantial component of the outward potassium current that is insensitive to the broad-spectrum K⁺ channel inhibitor 4-aminopyridine but sensitive to tetraethylammonium chloride. Drofenine specifically targets this Kv2.1-mediated current at micromolar concentrations, making it a useful investigative tool for studying Kv2.1 function in both physiological and pathological contexts.

Materials and Reagents
  • Cell lines: MDA-MB-436 triple-negative breast cancer cells or other Kv2.1-expressing cell types [2]
  • Extracellular solution: 145 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.4 mM KCl, 10 mM glucose, 10 mM HEPES; pH 7.35 with NaOH [2]
  • Intracellular (pipette) solution: 145 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA; pH 7.3 with KOH [2]
  • K⁺ channel inhibitors: Tetraethylammonium chloride (TEA-Cl, 10 mM) as broad-spectrum control; stromatoxin (600 nM) as specific Kv2.1/Kv2.2 inhibitor [2]
  • BK channel controls: Iberiotoxin (100 nM) and CdCl₂ (200 μM) to rule out BK channel contributions [2]
  • Equipment: Patch clamp setup with amplifier, micromanipulator, vibration isolation table, and data acquisition system
Step-by-Step Procedure
  • Cell Preparation:

    • Culture MDA-MB-436 cells in Dulbecco's Modified Eagle Medium high glucose supplemented with 10% fetal bovine serum, 2 mM glutamine, and penicillin/streptomycin
    • Plate cells on glass coverslips at low density (10,000-20,000 cells/coverslip) 24-48 hours before experiments to ensure isolated cells for patching
    • On experiment day, transfer one coverslip to recording chamber with continuous perfusion (1-2 mL/min) with extracellular solution at room temperature
  • Patch Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to obtain tip resistances of 2-5 MΩ
    • Fire-polish pipette tips to improve seal formation
    • Fill pipettes with filtered intracellular solution, avoiding bubbles
  • Whole-Cell Configuration:

    • Approach cell surface with pipette while applying slight positive pressure
    • Contact cell membrane indicated by small increase in resistance
    • Apply gentle suction to form GΩ seal (typically >1 GΩ)
    • Compensate pipette capacitance and rupture membrane patch with additional suction or brief voltage pulse to establish whole-cell configuration
    • Allow 5-10 minutes for intracellular solution dialysis before recording
  • Current Recording Protocol:

    • Maintain holding potential at -30 mV [2]
    • Apply voltage steps from -30 mV to +70 mV in 20 mV increments, 500 ms duration [2]
    • Interleave test pulses with 5-10 second intervals at holding potential
    • Record control currents in extracellular solution alone
    • Apply drofenine (10 μM final in extracellular solution) via perfusion system
    • Record currents after 5-10 minutes of drofenine application to reach steady-state inhibition
    • Include washout period to assess reversibility of effect
  • Data Analysis:

    • Measure steady-state current amplitude at end of each voltage step
    • Calculate percentage inhibition = (1 - I_drofenine/I_control) × 100% for each voltage
    • Generate current-voltage (I-V) relationships for control and drofenine conditions
    • For concentration-response analysis, apply cumulative drofenine concentrations (1-100 μM) and fit data with Hill equation

Functional Consequences and Therapeutic Implications

Cellular and Physiological Effects

The modulation of ion channel activity by drofenine produces measurable functional outcomes in cellular models that can be quantified using standardized assays. In human keratinocytes (HaCaT cells), drofenine demonstrates greater potency and produces more pronounced cytotoxicity compared to either carvacrol or 2-APB, effects that are attenuated by TRPV3 antagonism with icilin, confirming TRPV3-mediated mechanisms. Additionally, in triple-negative breast cancer models, drofenine-mediated Kv2.1 inhibition significantly reduces cell migration capacity and induces apoptosis, suggesting potential applications in oncology research. These functional correlates provide important validation of ion channel modulation and highlight the translational relevance of drofenine as a pharmacological tool.

Therapeutic Potential and Research Applications

Drofenine's multi-target activity on both TRPV3 and Kv2.1 channels suggests several potential research applications and possible therapeutic directions. The compound may serve as a valuable chemical probe for elucidating TRPV3 functions in complex biological systems, particularly in cutaneous physiology where TRPV3 plays important roles in thermal perception, inflammation, pain signaling, wound healing, and hair growth. Furthermore, drofenine's identification as a Kv2.1 inhibitor in diabetic neuropathy models indicates potential for peripheral neuropathy research, while its effects on cancer cell migration and apoptosis suggest utility in oncology pathway studies. These diverse applications highlight drofenine's versatility as a pharmacological tool for ion channel research.

Table 2: Functional Assays for Evaluating Drofenine-Mediated Cellular Effects

Functional Assay Cell System Key Parameters Expected Outcome with Drofenine Downstream Validation
Cell Migration (xCELLigence) MDA-MB-436 TNBC cells [2] Cell index measurement every 15 min; 4×10⁵ cells/well Significant inhibition of migration [2] Boyden chamber validation; F-actin staining
Cytotoxicity (MTT/LDH) HaCaT keratinocytes [1] Viability after 24h treatment; membrane integrity Concentration-dependent cytotoxicity [1] TRPV3 antagonist reversal (icilin) [1]
Apoptosis Assay MDA-MB-436 cells [2] Annexin V/PI staining; caspase activation Increased apoptosis [2] Western blot for cleaved caspases

Experimental Workflows and Signaling Pathways

TRPV3 Activation and Calcium Signaling Pathway

The following diagram illustrates the molecular events in drofenine-mediated TRPV3 activation and subsequent calcium signaling events in keratinocytes:

G cluster_0 Calcium-Dependent Signaling Pathways cluster_1 Functional Outcomes Drofenine Drofenine TRPV3 TRPV3 Drofenine->TRPV3 Binds H426 residue Calcium Calcium TRPV3->Calcium Ca²⁺ influx Signaling Signaling Calcium->Signaling Elevated [Ca²⁺]i Outcomes Outcomes Signaling->Outcomes Activates Calmodulin Calmodulin Signaling->Calmodulin Transcription Transcription Signaling->Transcription Cytoskeleton Cytoskeleton Signaling->Cytoskeleton Cytotoxicity Cytotoxicity Outcomes->Cytotoxicity Migration Migration Outcomes->Migration Differentiation Differentiation Outcomes->Differentiation

Experimental Workflow for Ion Channel Characterization

This workflow outlines the comprehensive approach for characterizing drofenine's effects on ion channel targets:

G Start Study Design CellModels Select Cell Models Start->CellModels AssayTypes Choose Assay Types Start->AssayTypes TRPV3Assay TRPV3 Calcium Imaging CellModels->TRPV3Assay HEK-TRPV3 HaCaT Kv2Assay Kv2.1 Patch Clamp CellModels->Kv2Assay MDA-MB-436 Neurons Functional Functional Assays CellModels->Functional Relevant cell types AssayTypes->TRPV3Assay AssayTypes->Kv2Assay AssayTypes->Functional Analysis Data Analysis TRPV3Assay->Analysis Calcium flux EC₅₀ calculation Kv2Assay->Analysis Current inhibition Voltage dependence Functional->Analysis Migration Viability Apoptosis Interpretation Interpretation Analysis->Interpretation Integrated analysis

Technical Notes and Troubleshooting

  • Calcium Assay Optimization: For TRPV3 calcium flux measurements, ensure consistent dye loading conditions and include the H426N TRPV3 mutant as a negative control to confirm specificity of drofenine response [1]

  • Patch Clamp Considerations: When recording Kv2.1 currents, include tetraethylammonium chloride (10 mM) as a positive control for K⁺ channel inhibition and iberiotoxin to rule out BK channel contributions [2]

  • Cell Health Monitoring: In functional migration and cytotoxicity assays, maintain appropriate cell viability controls as drofenine exhibits concentration-dependent cytotoxicity, particularly in TRPV3-expressing keratinocytes [1]

  • Solution Preparation: Prepare fresh this compound solutions for each experiment and use DMSO concentrations ≤0.1% to avoid solvent effects on ion channel function

Conclusion

This compound represents a versatile pharmacological tool for investigating two distinct ion channel targets with implications for multiple research areas including dermatology, neuroscience, and oncology. The protocols outlined in these application notes provide standardized methodologies for quantifying drofenine's effects on TRPV3 and Kv2.1 channels, enabling researchers to obtain consistent, reproducible data across experimental systems. As research progresses, drofenine may serve as both a valuable investigative tool for basic ion channel research and a potential lead compound for developing more selective therapeutics targeting TRPV3-mediated skin pathologies or Kv2.1-related cellular proliferation mechanisms.

References

Drofenine hydrochloride solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Solution Preparation

The table below summarizes the key solubility data and recommended stock solution preparation methods for Drofenine Hydrochloride.

Parameter Details Source / Batch
Molecular Weight 353.93 g/mol [1] [2] [3]
CAS Number 548-66-3 [1] [2] [3]
Chemical Formula C₂₀H₃₂ClNO₂ [1] [2]
Solubility in DMSO 71 - 75 mg/mL (∼200 - 212 mM) [1] [2]
Solubility in Water ≥ 33.3 mg/mL (≥ 94.09 mM) [2]
10 mM Stock (in DMSO) Dissolve 3.54 mg in 1 mL DMSO Calculated from MW
In Vivo Formulation (Example) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] [4]

Detailed Experimental Protocols

Here are step-by-step methodologies for preparing working solutions for different experimental applications.

Protocol 1: Preparing a Homogeneous Suspension for In Vivo Studies

This method uses carboxymethyl cellulose sodium salt (CMC-Na) to create a uniform suspension suitable for animal administration [1] [3].

Start Start: Prepare CMC-Na Solution Step1 1. Weigh 5 mg of this compound Start->Step1 Step2 2. Add to 1 mL of CMC-Na solution Step1->Step2 Step3 3. Mix thoroughly until uniform Step2->Step3 End End: 5 mg/mL Homogeneous Suspension Step3->End

Protocol 2: Preparing a Clear Solution for In Vivo Studies

This protocol uses DMSO and co-solvents to create a clear solution for administration, improving bioavailability [2] [4].

Start Start: Prepare 25 mg/mL DMSO Master Liquid Step1 1. Add 100 µL DMSO stock to 400 µL PEG300 (Mix evenly until clear) Start->Step1 Step2 2. Add 50 µL Tween 80 (Mix evenly until clear) Step1->Step2 Step3 3. Add 450 µL Saline (Mix evenly until clear) Step2->Step3 End End: 2.5 mg/mL Clear Working Solution Step3->End

Critical Handling Instructions and Troubleshooting

  • Use Fresh, Dry DMSO: The solubility of this compound can be significantly reduced by moisture-absorbing DMSO. Always use freshly opened, anhydrous DMSO to achieve the published solubility levels [1].
  • Sequential Solvent Addition: When preparing in vivo formulations, it is crucial to add solvents one by one and in the specified order. Ensure the solution is clear after each addition before proceeding to the next solvent. Physical methods like vortexing, ultrasonication, or a warm water bath can be used to aid dissolution [1] [2].
  • Storage and Stability:
    • Powder: Store at -20°C in a dry environment, and it remains stable for up to 3 years from the date of receipt [1].
    • Stock Solutions: For long-term storage, DMSO stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container to prevent moisture absorption [2].

Frequently Asked Questions (FAQs)

Q1: What is the specific biological activity of this compound? It is primarily characterized as a potent, competitive inhibitor of Butyrylcholinesterase (BChE) with a reported Ki value of 3 μM. It is described as an anticholinergic agent that acts on both nerves and muscle fibers [1] [4]. A research article also identifies it as an inhibitor of the Kv2.1 channel, suggesting a potential role in ameliorating peripheral neuropathy [5].

Q2: The solution appears cloudy during preparation. What should I do? Cloudiness indicates precipitation. First, ensure you are following the correct order of solvent addition. You can then try to re-dissolve the compound by briefly heating the solution in a warm water bath (∼37-50°C) and/or sonicating it for a few minutes. If cloudiness persists, the DMSO may have absorbed too much moisture; try using a fresh aliquot of anhydrous DMSO [1] [2].

Q3: Can I use water or PBS directly to dissolve this compound? Yes, the compound has good solubility in aqueous solutions. It is reported to be soluble at least up to 33.3 mg/mL (94.09 mM) in water [2]. For phosphate-buffered saline (PBS), one supplier notes a solubility of 16.67 mg/mL, though sonication is recommended to aid the process [2].

References

Drofenine Hydrochloride: Basic Information for Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and handling information available for Drofenine hydrochloride.

Property Description
Chemical Identity Synonyms: Hexahydroadiphenine hydrochloride [1] [2]
Molecular Formula / Weight C₂₀H₃₂ClNO₂ / 353.93 g·mol⁻¹ [1] [3]
Appearance White to off-white solid [1] [3]
Melting Point 145–147 °C [3]
Solubility Soluble in DMSO, acetonitrile, chloroform, methanol (slightly to moderately) [1] [2] [3]. Soluble in water (≥ 94.09 mM) [1].
Recommended Storage 2–8°C; sealed storage, away from moisture [1] [3].

Key Handling & Safety Information

For safe handling in the laboratory, please note the following hazards and precautions based on the Safety Data Sheet [2]:

  • Hazards: Harmful if swallowed or inhaled. Toxic to aquatic life with long-lasting effects.
  • Precautions:
    • Use personal protective equipment, including tightly fitting safety goggles and impervious gloves.
    • Avoid breathing dust/mist and handle in a well-ventilated area.
    • Wash thoroughly after handling.
    • Avoid release to the environment.

How to Approach Stability Testing

Since specific stability data for this compound is not available, you would need to establish it empirically. The general principles of a stability-indicating method, as used for other pharmaceuticals, can serve as a guide [4] [5].

A typical workflow for assessing the stability of a compound in solution involves the following logical steps:

G Start Start: Prepare Solution of This compound Step1 Apply Stress Conditions (Forced Degradation) Start->Step1 Step2 Analyze Stressed Samples (e.g., with HPLC-PDA) Step1->Step2 Step3 Identify Degradation Products (e.g., with LC-MS) Step2->Step3 Step4 Establish Stability Profile & Safe Handling Window Step3->Step4

You can design your stability study based on the conditions outlined in regulatory guidelines (like ICH Q1A(R2)), which typically include [4] [5]:

  • Acidic and Basic Hydrolysis: Treat with a small volume of dilute HCl or NaOH (e.g., 0.1 N) at elevated temperature (e.g., 60°C) for a short duration [4].
  • Oxidative Stress: Treat with a small volume of hydrogen peroxide (e.g., 3%) at elevated temperature [4].
  • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 105°C) and the solution to elevated temperatures [4].
  • Photolytic Stress: Expose to specified light conditions (e.g., 1.2 million lux hours) [4].

The analysis is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photo-Diode Array (PDA) detector, which can separate the parent drug from its degradation products [4].

Recommendations for Your Technical Support Content

Given the information gap, here is how you might structure your troubleshooting guides and FAQs:

  • FAQ: "What is the stability of this compound in solution?"
    • Answer: "Specific stability data is not available. It is recommended to prepare fresh solutions for each experiment. For long-term studies, the stability under the specific experimental conditions (e.g., solvent, temperature, pH) must be empirically determined using a stability-indicating HPLC method."
  • Troubleshooting Guide: Issue: "Observed loss of activity or precipitate in solution."
    • Potential Cause: "Chemical degradation or instability in the solvent system."
    • Suggested Action: "1. Prepare a fresh solution. 2. Analyze the old solution by HPLC to check for new degradation peaks. 3. If possible, test the biological activity of a fresh solution versus the old one to confirm."

References

Drofenine Hydrochloride: Stability & Storage Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key handling and storage information from the searched sources.

Aspect Specification / Recommendation
Recommended Storage “Store the container tightly closed in a dry, cool and well-ventilated place.” [1]
Moisture Protection Required. Stored “away from moisture” [2] and in “sealed storage” [2]. Hygroscopic DMSO impact noted [2].
Physical Form Solid, White to Off-White powder [1] [2]
Handling Precautions “Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.” [1]

Experimental Handling & Solution Preparation

For laboratory work, proper preparation of stock solutions is critical for maintaining the stability of the compound during experiments.

  • Solubility Data: Drofenine Hydrochloride is soluble in various solvents. Here are the specific concentrations reported:
    • DMSO: 71-75 mg/mL (approx. 200.6-211.91 mM) [3] [2].
    • Water: ≥ 33.3 mg/mL (approx. 94.09 mM) [2].
  • Critical Note on DMSO: The Safety Data Sheet and supplier data emphasize that DMSO is hygroscopic (moisture-absorbing). Using fresh, dry DMSO is essential, as absorbed water can impact solubility and potentially the stability of the solution [1] [2].
  • Preparation of In Vivo Formulations: One supplier provides a detailed method for creating a homogeneous suspension suitable for animal studies [3]. The general workflow for preparing a stock solution and a common in vivo formulation is summarized in the diagram below.

G Start Start: Prepare this compound Stock Solution DMSO Use fresh, dry DMSO (hygroscopic) Start->DMSO Weigh Weigh powder accurately DMSO->Weigh Dissolve Dissolve to desired concentration (e.g., 25 mg/mL) Weigh->Dissolve Stock Clear Stock Solution Dissolve->Stock InVivo For In Vivo Administration (Example Protocol) Stock->InVivo Mix1 Add DMSO stock solution (typical 10% final volume) InVivo->Mix1 Mix2 Add PEG300 (typical 40% final volume) Mix1->Mix2 Mix3 Add Tween 80 (typical 5% final volume) Mix2->Mix3 Mix4 Add Saline (typical 45% final volume) Mix3->Mix4 Final Mix thoroughly after each step Final Homogeneous Suspension Mix4->Final

Frequently Asked Questions

  • Why is moisture protection critical for storing this compound? While the exact degradation pathway is not detailed in the search results, the repeated emphasis on "sealed storage, away from moisture" and the note about hygroscopic DMSO strongly suggest that moisture can compromise the chemical integrity and potency of the compound, leading to unreliable experimental results [1] [2].

  • What is the shelf life of this compound? One supplier indicates a storage period of 3 years when the powder is stored at -20°C [3]. For solutions, one supplier recommends storage at -80°C for 6 months or -20°C for 1 month in a sealed container away from moisture [2].

  • The powder looks clumpy. Has it degraded? Clumping can be a physical sign of moisture absorption. Visually inspect the powder; it should be a "White to Off-White" solid [1] [2]. If the color has changed significantly or clumping is severe, it is advisable to discard the batch. For critical experiments, analyzing the sample by HPLC against a reference standard can confirm its purity.

Important Disclaimer

The information provided here is for research purposes only and is not intended for diagnostic or therapeutic use. Always refer to the most recent Safety Data Sheet (SDS) and analyze the specific batch of compound upon receipt to verify stability and purity for your experiments [1].

References

Drofenine hydrochloride reconstitution problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Drofenine hydrochloride, and what is the recommended solvent for preparing a stock solution?

This compound is soluble in various solvents. The following table summarizes the solubility data from different suppliers for easy comparison.

Solvent Concentration Notes
DMSO 71 mg/mL (200.6 mM) [1] Use fresh, moisture-absorbing DMSO reduces solubility [1].
DMSO 75 mg/mL (211.91 mM) [2] Hygroscopic DMSO has a significant impact on solubility [2].
Water 33.3 mg/mL (94.09 mM) [2] -

Recommendation: For in vitro assays, DMSO is the preferred solvent for preparing high-concentration stock solutions. It is crucial to use freshly opened DMSO to avoid water absorption, which can compromise solubility and compound stability.


Q2: How should I store this compound stock solutions and powder to ensure stability?

Proper storage is critical for maintaining the integrity of your reagent.

Form Storage Condition Shelf Life
Powder -20°C, sealed, away from moisture [2] [1] 3 years from receipt [1]
DMSO Stock Solution -80°C, sealed 6 months [2]
DMSO Stock Solution -20°C, sealed 1 month [2]

Best Practice: Aliquot the stock solution into single-use portions upon initial preparation to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.


Q3: What are the primary molecular targets and mechanisms of action of this compound?

This compound is a multi-target agent with several documented mechanisms, which are summarized in the diagram below.

G Drofenine Drofenine TRPV3 TRPV3 Drofenine->TRPV3 Agonist BChE BChE Drofenine->BChE Competitive Inhibitor Ki = 3 μM Kv21 Kv21 Drofenine->Kv21 Inhibitor Neurotransmission Neurotransmitter Release Modulation Drofenine->Neurotransmission e.g., Acetylcholine

Your experimental outcomes, such as calcium influx in specific cell lines, can be influenced by this multi-target profile. The choice of cell model is crucial for data interpretation [3] [1].


Detailed Experimental Protocols

Protocol 1: Identifying Drofenine as a TRPV3 Agonist via Calcium Imaging

This methodology is adapted from the publication that identified Drofenine's activity on TRPV3 [3].

1. Cell Preparation and Transfection

  • Cell Line: Use HEK-293 cells stably overexpressing human TRPV3. As a control, use wild-type HEK-293 cells or cells expressing other TRP channels (e.g., TRPA1, TRPV1) to test selectivity.
  • Mutagenesis: To probe the activation site, generate TRPV3 mutants (e.g., H426N) using site-directed mutagenesis and transiently transfect them into HEK-293 cells [3].
  • Plating: Plate cells into 96-well or 384-well plates coated with 1% gelatin 24-48 hours before the assay [3].

2. Dye Loading and Compound Preparation

  • Loading: Incubate cells with Fluo-4 AM dye (e.g., using the Fluo-4 Direct Kit) diluted in assay buffer for 60 minutes at 37°C [3].
  • Compound: Prepare a 300 μM stock solution of this compound in calcium assay buffer (1x HBSS, 20 mM HEPES, pH 7.3). Further dilute to the desired working concentration (e.g., 1-100 μM) [3].

3. Calcium Flux Measurement

  • Use a fluorescence plate reader or imaging system to measure calcium-dependent fluorescence.
  • Baseline: Record fluorescence for 10-30 seconds to establish a baseline.
  • Agonist Addition: Add Drofenine to the wells and monitor the fluorescence change for several minutes.
  • Antagonist Control: To confirm TRPV3-specific activity, pre-treat cells with a known TRPV3 antagonist (e.g., icilin or a synthetic inhibitor) for 15-30 minutes before adding Drofenine [3].
  • Data Analysis: Calculate the fold-change in fluorescence intensity (F/F0) to quantify agonist-induced calcium flux.

Protocol 2: General In Vitro Reconstitution and Dosing Procedure

This is a general protocol for creating stock solutions and working doses for cell-based assays.

1. Stock Solution Reconstitution

  • Centrifuge the vial containing this compound powder briefly to ensure the content is at the bottom.
  • Add the calculated volume of fresh, anhydrous DMSO to achieve a 50-100 mM stock concentration (e.g., add 282 μL DMSO to 10 mg powder for a 100 mM solution). Vortex until completely dissolved.
  • Immediately aliquot the stock solution into sterile, single-use vials and store at -80°C.

2. Preparing Working Doses for Cell Treatment

  • Thaw a single aliquot of the stock solution on ice or at room temperature.
  • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final working concentration. The final DMSO concentration in the medium should typically not exceed 0.1-1.0% to avoid cytotoxicity.
  • Gently swirl the medium to ensure uniform distribution of the compound before adding it to the cells.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in stock solution Water absorption in DMSO; freeze-thaw cycles. Use fresh, anhydrous DMSO; aliquot into single-use vials; avoid repeated freezing/thawing.
Low activity / No response in calcium assay Incorrect cell model; desensitized channel. Confirm TRPV3 expression in your cells; use a positive control (e.g., 2-APB); test on wild-type cells as a negative control [3].
High background or non-specific activation Off-target effects on other channels. Include channel-specific inhibitors and controls with cells expressing related TRP channels (TRPA1, TRPV1, etc.) to confirm selectivity [3].
High cytotoxicity at low doses Known cytotoxic effect of Drofenine. Titrate the dose carefully. Cytotoxicity in keratinocytes has been observed and may be linked to its TRPV3 activity [3].

References

Troubleshooting Guide: Drofenine Hydrochloride Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key solubility data for Drofenine Hydrochloride from supplier specifications and research publications.

Aspect Details & Data
Reported Solubility in Water ≥ 33.3 mg/mL (94.09 mM) [1]
Reported Solubility in DMSO ≥ 75 mg/mL (211.91 mM) [1]
Buffer Considerations The compound was used in calcium assay buffer (1x HBSS, 20 mM HEPES, pH 7.3) in a screening assay [2].
Primary Cause of Precipitation Solubility Limit Exceeded: The most common cause is attempting to achieve a final concentration in aqueous buffer that exceeds its solubility limit, especially when diluting a DMSO stock solution.

| Other Contributing Factors | - Final DMSO Concentration: Insufficient DMSO in the final buffer solution can lead to precipitation.

  • Solution Handling: Hygroscopic DMSO can absorb water over time, reducing its solubility capacity if used from an old bottle [1].
  • Temperature & Mixing: Rapid addition of stock solution to buffer or low-temperature incubation can sometimes trigger precipitation. |

FAQ on this compound Solubility

1. What is the best way to prepare a stock solution of this compound? For the most concentrated and stable stock, dissolve the compound in fresh, pure DMSO. The data suggests you can prepare a solution of at least 71 mg/mL (200.6 mM) in DMSO [1] [3]. Aliquot and store this stock solution at -20°C to avoid repeated freeze-thaw cycles and water absorption.

2. My drug precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this? This occurs when the final concentration in the buffer is too high. To prevent it:

  • Dilute Your Stock: Use the lowest possible final concentration that is effective for your experiment.
  • Increase DMSO Content: Gradually add the DMSO stock to the buffer while vortexing. The final concentration of DMSO in the buffer can be up to 1% or more for many cell-based assays, but a maximum tolerated dose test is recommended.
  • Use a Solubilizing Agent: For animal studies, formulations using co-solvents like PEG300, Tween-80, or cyclodextrins can help maintain solubility [1].

3. Are there any stability concerns I should be aware of? While specific stability data in buffer isn't provided, it is a best practice to:

  • Prepare fresh working solutions from a DMSO stock on the day of the experiment.
  • Avoid exposing the solution or the powder to moisture for extended periods.
  • Protect the solution from light.

Experimental Workflow for Solubility Management

For a visual summary, the diagram below outlines the key steps for preparing and using this compound in experiments to minimize precipitation issues.

Start Start: Prepare Drofenine HCl Stock Prepare DMSO Stock Solution (≥ 71 mg/mL) Start->Stock Aliquot Aliquot & Store at -20°C Stock->Aliquot Plan Plan Buffer Dilution Aliquot->Plan Decision Does final conc. in buffer exceed solubility limit? Plan->Decision Troubleshoot Apply Troubleshooting: • Lower final conc. • Increase final DMSO % • Use solubilizing agents Decision->Troubleshoot Yes Proceed Proceed with Experiment Decision->Proceed No Troubleshoot->Proceed

Detailed Experimental Protocol from Research

This protocol is adapted from a high-throughput screening assay where this compound was successfully used in an aqueous buffer system [2].

  • Compound Source: this compound was identified from the Microsource Spectrum Collection library.
  • Buffer Composition: The assay was conducted in a calcium assay buffer, specifically 1x Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES at pH 7.3.
  • Stock Solution Preparation: While the exact preparation of the drofenine stock for this screen is not specified, the library compounds were provided as 300 μM stock solutions in the calcium assay buffer itself. This suggests that the compound is soluble at this concentration in this specific buffer for the duration of the assay.
  • Key Step for Solubility: The use of HEPES-buffered HBSS, a physiologically compatible salt solution, likely helped maintain compound solubility. If you are experiencing precipitation in your specific buffer, switching to or benchmarking against HBSS-HEPES could be a useful control.

References

optimizing Drofenine hydrochloride in vivo delivery

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in formulating Drofenine Hydrochloride for in vivo studies?

    • A1: The main challenge is its poor aqueous solubility. The compound has a high logP of 4.61, indicating significant hydrophobicity [1]. Furthermore, it is only freely soluble in DMSO (71 mg/mL) and requires specific vehicles like CMC-Na to form homogeneous suspensions for animal studies [2].
  • Q2: What are the key molecular targets of this compound I should consider for my in vivo model?

    • A2: Drofenine is a multi-target agent. Its primary documented effects are as a potent competitive inhibitor of Butyrylcholinesterase (BChE) with anticholinergic properties [2]. Recent studies also identify it as an inhibitor of the Kv2.1 potassium channel [3] and an agonist of the TRPV3 ion channel [4]. The relevance of each target depends on your disease model.
  • Q3: How can I confirm that the observed in vivo effects are mediated by Kv2.1 inhibition?

    • A3: The most robust method is to use an in vivo knockdown control, such as an adeno-associated virus (AAV) carrying Kv2.1-RNAi, as demonstrated in diabetic peripheral neuropathy (DPN) mouse models [3]. If the therapeutic effects of Drofenine are absent or diminished in the knockdown group, it confirms Kv2.1 involvement.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Bioavailability Poor aqueous solubility leading to incomplete absorption. Use a solubilizing agent like DMSO for stock solutions and suspend in 0.5-1% CMC-Na for animal dosing [2].
Unexpected Toxicity/Irritation Off-target activation of TRPV3 channels, highly expressed in skin keratinocytes [4] [5]. Review administered dose. Consider topical application models if studying dermatological effects, or lower systemic dose to avoid TRPV3-mediated side effects.
Lack of Efficacy in Disease Model Incorrect therapeutic target for the model; insufficient drug reaching target tissue. Re-evaluate target expression (Kv2.1, TRPV3, BChE) in your model. Confirm that the dosing regimen achieves effective tissue concentration, possibly by measuring Drofenine levels.
Inconsistent Experimental Results Variable solubility and stability of the compound in the delivery vehicle. Always prepare fresh suspensions before administration. Ensure the vehicle is homogeneous by using vortex mixing or sonication [2].

Experimental Protocols & Mechanistic Insights

Protocol: Preparing an In Vivo Formulation

This protocol is adapted from supplier recommendations for research compounds [2].

  • Preparation of Master Liquid:

    • Weigh the required amount of this compound.
    • Dissolve it in a small volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Note that the maximum solubility in DMSO is 71 mg/mL [2].
  • Preparation of Dosing Suspension:

    • Take the calculated volume of the DMSO master liquid.
    • Slowly add it to an appropriate volume of a 0.5% - 1% Carboxymethyl Cellulose Sodium (CMC-Na) solution in water.
    • Vortex the mixture vigorously for several minutes until a homogeneous, milky suspension is formed.
    • Use the suspension immediately for oral gavage or intraperitoneal injection.
Key Signaling Pathways for Efficacy Validation

To confirm that Drofenine is working through its intended mechanisms in your model, you can investigate the following pathways identified in preclinical studies:

G Drofenine Drofenine Kv21_Inhibition Kv2.1 Inhibition Drofenine->Kv21_Inhibition TRPV3_Activation TRPV3 Activation Drofenine->TRPV3_Activation Mitochondrial Mitochondrial Function (Kv2.1/CaMKKβ/AMPK/PGC1α) Kv21_Inhibition->Mitochondrial Apoptosis Reduced Apoptosis (Bcl-2, Caspase-3) Kv21_Inhibition->Apoptosis Inflammation Suppressed Inflammation (IκBα/NF-κB Signaling) Kv21_Inhibition->Inflammation Neurite Promoted Neurite Outgrowth Kv21_Inhibition->Neurite Pruritus Itch Sensation (Pruritus) TRPV3_Activation->Pruritus

Diagram: Documented Signaling Pathways of this compound

The pathways above, particularly related to Kv2.1 inhibition, were shown to ameliorate pathology in a mouse model of Diabetic Peripheral Neuropathy (DPN) [3]. The TRPV3 activation pathway is relevant for skin biology and sensation studies [4] [5].

Workflow for Establishing an In Vivo Dosing Regimen

G Start Define Research Objective & Primary Target Step1 1. Conduct Pilot PK Study (Formulate per protocol) Start->Step1 Step2 2. Establish Dosing Range (Based on literature & pilot) Step1->Step2 Step3 3. Treat Animals (Monitor for toxicity/irritation) Step2->Step3 Step4 4. Analyze Tissue/Plasma (Drug levels, target engagement) Step3->Step4 Step5 5. Evaluate Efficacy (Downstream biomarkers, behavior) Step4->Step5 Refine Refine Formulation & Dose Step5->Refine If efficacy lacking or toxicity high Refine->Step2

Diagram: Workflow for In Vivo Dosing Regimen Development

Key Quantitative Data Summary

The table below summarizes critical data from the literature to inform your experimental design.

Parameter Value / Finding Context / Model Source
Aqueous Solubility LogP: 4.61 Chemical property [1]
Solubility in DMSO 71 mg/mL (200.6 mM) For in vitro stock solutions [2]
IC₅₀ for Kv2.1 9.53 µM Whole-cell patch-clamp in CHO-Kv2.1 cells [3]
TRPV3 Agonism Activates at low micromolar concentrations Calcium flux in HEK-293 cells; more potent than 2-APB in keratinocytes [4]
BChE Inhibition Potent competitive inhibitor Established mechanism of action [2]

References

Drofenine hydrochloride freeze-thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Freeze-Thaw Stability

Q1: Why is freeze-thaw stability testing critical for a drug substance like Drofenine Hydrochloride? Freeze-thaw studies are stress tests that simulate temperature variations a drug product may encounter during shipping, storage, or handling. The goal is to ensure that the drug's quality, purity, and potency are maintained through these changes [1]. For a solution of Drofenine HCl, freezing could cause the drug to precipitate out of solution or degrade, leading to inconsistent dosing or reduced efficacy.

Q2: What are the key parameters to evaluate in a freeze-thaw study? After each freeze-thaw cycle, the sample should be tested for changes in critical quality attributes. The table below summarizes the standard tests performed.

Category Specific Tests & Measurements Stability-Indicating Outcome
Physical Stability Appearance (color, clarity), precipitation, pH, reconstitution time No visible changes, no precipitation, minimal pH shift
Chemical Stability Assay (HPLC/UV for potency), degradation products (HPLC) Potency remains ≥90% of initial; no significant new degradation peaks

Troubleshooting Guide

Q3: We observed precipitation of Drofenine HCl after thawing. What should we do? This is a common issue often caused by cryoconcentration (the drug and excipients become concentrated in the unfrozen portion during slow freezing) or the formation of crystals that cannot readily redissolve [2].

  • Potential Solution 1: Modify the Formulation. Introduce stabilizers like surfactants (e.g., Polysorbate 80) to prevent aggregation or crystal growth. Buffers can also help maintain the pH, which is critical for solubility.
  • Potential Solution 2: Optimize the Freeze-Thaw Protocol. Implement a faster freezing rate to create smaller ice crystals and reduce cryoconcentration. Similarly, using a rapid, controlled thawing method can help the mixture homogenize more effectively [2].

Q4: Our freeze-thaw results are inconsistent between cycles. How can we improve reproducibility? Inconsistency often stems from uncontrolled, passive freezing and thawing, where the rates vary with ambient conditions [3].

  • Action: Implement Process Controls. Use a programmable freezer or a controlled freeze-thaw system to apply defined cooling and warming rates. This ensures every cycle is identical. Furthermore, temperature mapping within the container is crucial to identify the "last point to freeze" and "last point to thaw," which are the most stressed volumes of the solution [3].

Experimental Protocol: Freeze-Thaw Study for Drofenine HCl

This is a generalized protocol you can adapt for your research on this compound.

1. Objective: To determine the stability of this compound in its formulation vehicle when subjected to multiple freeze-thaw cycles.

2. Materials and Equipment:

  • This compound solution in its final formulation and container (e.g., in glass vials or polyolefin bags).
  • Controlled temperature freezer (-20°C ± 5°C is typical).
  • Water bath or controlled temperature chamber for thawing.
  • HPLC system with UV/VIS detector and validated stability-indicating method.
  • pH meter, visual inspection equipment.

3. Methodology:

  • Preparation: Prepare multiple identical samples of the Drofenine HCl solution under aseptic conditions.
  • Cycling: Subject the samples to repeated cycles of:
    • Freezing: Freeze at -20°C for 24 hours.
    • Thawing: Thaw at room temperature (e.g., 25°C) for 24 hours or until completely liquid [1].
  • Analysis: Analyze the samples after 1, 3, and 5 cycles, comparing them against a control sample (stored at recommended conditions without cycling).

The workflow for this study can be summarized as follows:

f Start Prepare Drofenine HCl Solution Samples A1 Initial Analysis (Appearance, pH, Assay, HPLC) Start->A1 Cycle Freeze-Thaw Cycle Freeze at -20°C for 24h Thaw at 25°C for 24h A1->Cycle Analyze Analyze Samples (After 1, 3, 5 Cycles) Cycle->Analyze Decision Stable? (Potency ≥90%, No Degradation) Analyze->Decision Fail Fail: Troubleshoot (Reformulate, Adjust Protocol) Decision->Fail No Pass Pass: Define Acceptable Number of Freeze-Thaw Cycles Decision->Pass Yes

Expert Recommendations

To ensure a successful study, consider these insights from pharmaceutical development:

  • Justify the Number of Cycles: The number of cycles (typically 1-5 in early development, up to 10 for commercial products) should be based on the worst-case scenario expected in your supply chain [1].
  • Mind the Container and Fill Volume: The container's material and the headspace can significantly impact how the solution freezes and thaws. Use the same container-closure system for the study that you intend to use for storage [2].
  • Characterize Your System: Before the formal study, perform temperature mapping with a surrogate solution in your specific containers to identify the "last point to freeze" (LPF), which is often not the geometric center. This ensures you are testing the most vulnerable part of your solution [3].

References

Drofenine Hydrochloride: Key Data for Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates essential quantitative information for using drofenine hydrochloride in cell-based assays.

Parameter Details & Value Context / Cell Type Source / Reference
Molecular Weight 353.93 g/mol Chemical property [1] [2] [3]
Solubility (DMSO) 71-75 mg/mL (approx. 200-212 mM) Stock solution preparation [4] [2]
Solubility (Water) ≥ 33.3 mg/mL (94.09 mM) Stock solution preparation [2]
Recommended Storage -20°C, sealed, away from moisture Long-term stability (powder) [4] [2] [3]
Primary Molecular Targets TRPV3 agonist, BChE inhibitor, Kv2.1 inhibitor Varies by experimental system [5] [4] [6]
Reported Potency (BChE) Ki = 3 μM Defined cell-free enzymatic assay [2] [3]

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving this compound in cell culture, which you can adapt for your research.

Calcium Imaging for TRPV3 Activation

This protocol is used to identify drofenine as a TRPV3 agonist in engineered cell lines [5].

  • Cell Lines: Human Embryonic Kidney-293 (HEK-293) cells stably overexpressing human TRPV3; Human immortalized keratinocytes (HaCaT cells) [5].
  • Cell Culture: HEK-293 cells are grown in DMEM:F12 medium with 5% Fetal Bovine Serum (FBS) and 1x penicillin/streptomycin. Selection antibiotic (Geneticin, 350 μg/mL) is added for cells overexpressing TRP channels [5].
  • Key Reagents:
    • Fluo-4 AM: A fluorescent calcium indicator.
    • Calcium Assay Buffer: 1x Hank's Balanced Salt Solution (HBSS), 20 mmol/L HEPES, pH 7.3.
    • Icilin: A TRPM8 agonist and TRPV3 antagonist, used for validation [5].
  • Experimental Workflow:

Start Plate TRPV3-expressing HEK-293 or HaCaT cells Load Load cells with Fluo-4 AM dye (60 min, 37°C) Start->Load Wash Wash cells to remove excess dye Load->Wash Treat Apply this compound (Measure calcium influx) Wash->Treat Validate Optional: Validate with antagonist (e.g., Icilin) Treat->Validate For validation Image Measure fluorescence changes using a plate reader or imager Treat->Image

General Guidance for In Vitro Assays

For other cell-based studies (e.g., cytotoxicity, ion channel modulation), you can follow this general preparation method.

  • Stock Solution Preparation:
    • Prepare a high-concentration stock solution in DMSO (e.g., 50-100 mM). The solution should be clear.
    • Critical Note: DMSO is hygroscopic. Use fresh, dry DMSO to ensure solubility and solution stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles [4] [2].
  • Working Solution Preparation:
    • Dilute the stock solution directly into your cell culture medium immediately before use. The final DMSO concentration should be kept low (typically below 0.1-1.0%) to avoid solvent toxicity.
    • Vortex or sonicate the solution briefly to ensure it is mixed thoroughly and clear before adding to cells [2] [3].

Mechanisms of Action in Cell Systems

This compound interacts with several cellular targets, and the observed effect depends on the biological context. The diagram below illustrates its primary mechanisms.

cluster_path1 Mechanism 1: Ion Channel Modulation cluster_path2 Mechanism 2: Enzyme Inhibition Drofenine Drofenine TRPV3 TRPV3 Channel (Agonist) Drofenine->TRPV3 Kv21 Kv2.1 Channel (Inhibitor) Drofenine->Kv21 BCHE BChE Enzyme (Competitive Inhibitor) Drofenine->BCHE CaInflux Calcium Influx TRPV3->CaInflux MemPotential Alters Membrane Potential Kv21->MemPotential Effects Observed Phenotypes: - Analgesia - Reduced Spasms - Cytotoxicity CaInflux->Effects MemPotential->Effects ACh Accumulation of Acetylcholine (ACh) BCHE->ACh ACh->Effects

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO when using this compound in cell culture? While the maximum safe concentration depends on your specific cell type, it is a standard practice in cell culture to keep the final DMSO concentration below 0.1% to 1.0%. Always include a vehicle control (DMSO-only) group at the same concentration as your treatment groups to rule out solvent effects [2] [3].

Q2: How should I store this compound stock solutions, and what is their shelf life?

  • Powder: Store at -20°C, sealed, and in a dry environment to protect it from moisture [4] [2].
  • Stock Solution (in DMSO): Aliquot and store at -20°C or -80°C. When stored at -20°C, it is generally stable for about one month. For longer storage (up to 6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles [2].

Q3: The solution turned cloudy when I diluted this compound into my aqueous buffer. What should I do? Cloudiness indicates the compound may be precipitating out of solution. To resolve this:

  • Ensure your stock solution in DMSO is clear and at the correct, high concentration.
  • When diluting, add the compound to the medium vigorously vortexing to facilitate mixing.
  • If cloudiness persists, you can briefly sonicate the working solution. If precipitation continues, the final concentration may be too high, and you may need to use a lower concentration or a different solvent system [2].

References

Drofenine hydrochloride solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Solution Preparation

The following table summarizes the solubility data for Drofenine Hydrochloride in various solvents, as reported by commercial suppliers [1] [2] [3].

Solvent Solubility Notes
DMSO 71 - 75 mg/mL (200.6 - 211.91 mM) Hygroscopic DMSO can reduce solubility; use fresh, newly opened containers for best results [1] [2] [3].
Water ≥ 33.3 mg/mL (94.09 mM) -

Experimental Protocols for In Vivo Dosing

For animal studies, here are two standard methods for preparing homogeneous suspensions of this compound. These protocols are adapted from general guidelines provided with the compound [2] [3].

Protocol 1: Aqueous Suspension

This method uses carboxymethyl cellulose sodium salt (CMC-Na) to create a stable suspension for in vivo administration [2] [3].

G Start Start Preparation Step1 1. Prepare CMC-Na Vehicle (Dilute in water to desired volume) Start->Step1 Step2 2. Add this compound (Final concentration: ≥5 mg/mL) Step1->Step2 Step3 3. Mix Evenly (Use vortex or sonication) Step2->Step3 Result Homogeneous Suspension Ready for Use Step3->Result

Protocol 2: Solution for Enhanced Bioavailability

This protocol creates a solution suitable for various administration routes, using a stepwise dilution process to ensure clarity at each step [1].

G Start Start Preparation Step1 1. Prepare DMSO Master Liquid (Dissolve powder in pure DMSO) Start->Step1 Step2 2. Add PEG300 (Mix until solution is clear) Step1->Step2 Step3 3. Add Tween 80 (Mix until solution is clear) Step2->Step3 Step4 4. Add ddH₂O (Mix until final solution is clear) Step3->Step4 Result Clear Solution Ready for Use Step4->Result

Critical Handling Instructions

Adhering to these handling instructions is crucial for experimental reproducibility and compound stability [1].

  • Use Fresh DMSO: Always use newly opened DMSO to prevent water absorption, which significantly reduces its solubility and can affect your results.
  • Ensure Clarity: When preparing the solution using Protocol 2, you must ensure the mixture is clear at each step before adding the next solvent. Physical methods like vortexing, sonication, or a warm water bath can be used to aid dissolution.
  • Storage Conditions: For long-term storage, the powder should be kept at -20°C in a sealed container, protected from moisture [1] [3]. A stock solution in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles.

References

Drofenine hydrochloride concentration verification methods

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Drofenine Research

While a direct protocol for concentration verification is not available, the search results detail a calcium imaging assay used to study Drofenine's function, which can provide a methodological framework for related experimental work [1].

  • Objective: To identify and characterize Drofenine as a new agonist for the TRPV3 ion channel.
  • Cell Lines: Human Embryonic Kidney-293 (HEK-293) cells stably overexpressing human TRPV3 (and other TRP channels for selectivity tests) and human immortalized keratinocytes (HaCaT cells) [1].
  • Key Reagent: Fluo-4 AM, a fluorescent calcium indicator, prepared using the Fluo-4 Direct Kit [1].
  • Procedure:
    • Cell Preparation: Plate cells into 96- or 384-well plates coated with 1% gelatin.
    • Dye Loading: Incubate cells with Fluo-4 AM loading solution for 60 minutes at 37°C (for HEK-293 cells) or room temperature (for HaCaT cells).
    • Compound Application: Expose the cells to Drofenine. In the study, a library of compounds was screened at a concentration of 300 μmol/L.
    • Signal Measurement: Monitor changes in intracellular calcium flux (indicated by Fluo-4 AM fluorescence) as a measure of TRPV3 channel activation.
  • Application Note: This protocol is designed for functional biological activity assessment (EC50 determination) rather than for precise concentration verification of a prepared Drofenine solution.

Quantitative Data on Drofenine Hydrochloride

The table below summarizes key chemical and physical data for this compound that are relevant for handling and preparing solutions.

Property Value / Description Source
CAS Number 548-66-3 [2] MedChemExpress
Molecular Formula C20H32ClNO2 [2] MedChemExpress
Molecular Weight 353.93 g/mol [2] MedChemExpress
Solubility (DMSO) ≥ 75 mg/mL (211.91 mM) [2] MedChemExpress
Solubility (Water) ≥ 33.3 mg/mL (94.09 mM) [2] MedChemExpress
Purity 98.0% [2] MedChemExpress

A General Workflow for HPLC-Based Analysis

Although not specified for Drofenine, one study provides a validated HPLC method for a structurally similar antispasmodic drug, Drotaverine [3]. This can serve as a technical reference for developing your own method for Drofenine. The following diagram outlines the core workflow of this stability-indicating method:

Start Start Method Development Column Column: XTerra RP18 (150 x 4.6 mm, 5µm) Start->Column MobilePhase Mobile Phase: - Solvent A: 0.02M Phosphate Buffer pH 3.0 - Solvent B: Acetonitrile Column->MobilePhase Gradient Gradient Elution MobilePhase->Gradient Detection Detection: PDA at 230 nm Gradient->Detection SamplePrep Sample Preparation: - Extract tablet powder in diluent - Sonicate & Centrifuge Detection->SamplePrep StressTest Forced Degradation (Stress Tests): - Acid, Base, Oxidation, Heat, Light SamplePrep->StressTest Validation Method Validation per ICH: Specificity, Linearity, Accuracy, Precision StressTest->Validation

Based on this workflow, here are the detailed parameters:

  • Chromatographic System:
    • Column: XTerra RP18, 150 × 4.6 mm, 5 μm particle size [3].
    • Mobile Phase: Gradient elution with Solvent A (0.02 M potassium dihydrogen orthophosphate buffer, pH 3.0) and Solvent B (acetonitrile) [3].
    • Flow Rate: 1.0 mL/min [3].
    • Detection: PDA detector at 230 nm [3].
    • Column Temperature: 25°C [3].
  • Sample Preparation:
    • For tablets: Powder was dissolved in a diluent (water:acetonitrile, 70:30 v/v), sonicated for 30 minutes, diluted, and centrifuged. The supernatant was used for analysis [3].
  • Method Validation:
    • The method was validated per ICH guidelines for parameters including specificity (ensuring separation from impurities and degradation products), linearity, accuracy, precision, and robustness [3].

Key Limitations and Troubleshooting Notes

  • No Direct Method Found: The search results do not contain a specific, pre-validated protocol for quantifying this compound concentration. The HPLC method provided is for a different compound and should be used only as a starting point for method development.
  • Verify Purity and Identity: The data from commercial suppliers [2] should be verified independently. Always confirm the identity and purity of a new batch of this compound using techniques like NMR or mass spectrometry before use.
  • Calcium Assay is Functional, Not Quantitative: The calcium imaging protocol [1] measures a biological response (receptor activation) which is dependent on concentration, but it is not a direct method for verifying the concentration of a stock solution.

References

Drofenine hydrochloride handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification & Safe Handling

Here is a summary of the key hazards and required personal protective equipment (PPE) for working with drofenine hydrochloride.

Hazard Aspect Classification & Precautions
Signal Word Warning [1]
Hazard Classification Acute Toxicity (Category 4, Oral & Inhalation); Hazardous to the aquatic environment (Chronic Category 2) [1]

| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H411: Toxic to aquatic life with long-lasting effects [1] | | Personal Protective Equipment (PPE) | • Respiratory: Use in well-ventilated area; if exposure limits exceeded, use a full-face respirator [1]. • Hands/Skin: Wear chemical-impermeable gloves (inspected before use) and fire/flame-resistant, impervious clothing [1]. • Eyes/Face: Wear tightly fitting safety goggles with side-shields [1]. |

Exposure Controls & First Aid

Ensure the following first aid measures and exposure controls are clearly communicated and materials are readily accessible in the laboratory.

Scenario First Aid Measures & Controls
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical help [1].
Skin Contact Immediately remove contaminated clothing and wash skin with soap and plenty of water. Consult a doctor [1].
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Consult a doctor [1].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately [1].
General Controls Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice [1].

Experimental & Disposal Considerations

For your experimental planning, please also note the following critical information.

Category Details
Physical Form Solid (White to Off-White) [1]
Solubility (for prep) Slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol [1]. Sonication is recommended to prepare solutions in DMSO [2].
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep apart from foodstuff containers or incompatible materials [1].

| Spill Response | • Personal: Avoid dust formation, avoid breathing vapors, use PPE, evacuate personnel. • Environmental: Prevent entry into drains. Avoid release to the environment [1]. • Containment: Collect spillage using spark-proof tools and place in closed containers for disposal [1]. | | Disposal | Dispose of contents and container at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, food, or feed. Triply-rinsed containers can be recycled [1]. |

Pharmacological Context for Experimental Design

Recent studies have identified specific molecular targets for drofenine, which can inform your experimental protocols.

  • TRPV3 Agonist: Drofenine has been identified as an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. It exhibits similar potency to 2-APB but with improved selectivity for human TRPV3 over other TRP channels (TRPA1, V1, V2, V4, or M8). This makes it a valuable chemical probe for studying TRPV3's role in cutaneous physiology, inflammation, and pain [3].
  • Kv2.1 Channel Inhibitor: A 2020 study found that drofenine ameliorates peripheral neuropathy in diabetic mice by inhibiting the Kv2.1 potassium channel [4].
  • BChE Inhibitor: this compound is also an effective competitive inhibitor of Butyrylcholinesterase (BChE) with a Ki value of 3 µM [2].

The following diagram outlines the key safety decision points and pharmacological targets to consider when planning experiments with this compound.

Drofenine HCL: Safety & Experimental Workflow cluster_safety Safety & Handling Protocol cluster_pharm Pharmacological Target Selection start Start: Plan Experiment with Drofenine HCL hazard Identify Hazards: - Harmful if swallowed/inhaled - Toxic to aquatic life start->hazard ppe Don Appropriate PPE: - Impermeable gloves - Safety goggles - Lab coat hazard->ppe control Implement Exposure Controls: - Use fume hood - Avoid dust formation - Have spill kit ready ppe->control target Select Primary Target for Experiment control->target trpv3 TRPV3 Ion Channel (Agonist) target->trpv3 bche BChE Enzyme (Competitive Inhibitor, Ki=3µM) target->bche kv21 Kv2.1 Channel (Inhibitor) target->kv21 disposal Waste Disposal: - Licensed facility - Controlled incineration trpv3->disposal  Experiment Complete bche->disposal kv21->disposal

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when handling this compound? Avoid generating and inhaling dust or aerosols. Always use the compound in a well-ventilated area or a fume hood, and wear appropriate respiratory protection if ventilation is insufficient [1].

Q2: Can I dispose of this compound down the sink? No. Drofenine is toxic to aquatic life with long-lasting effects. You must collect waste and contaminated materials for disposal at a licensed chemical destruction plant or by controlled incineration [1].

Q3: What should I do if I get a powder in my eyes during weighing? Immediately rinse your eyes with pure water for at least 15 minutes. It is crucial to consult a doctor afterward for professional assessment [1].

Q4: Why is drofenine a useful tool for studying the TRPV3 channel? Unlike other known agonists like 2-APB, drofenine activates TRPV3 with greater selectivity, showing little to no activation of related channels like TRPA1, V1, V2, V4, or M8. This makes experimental results easier to interpret [3].

References

Drofenine hydrochloride experimental variability causes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Drofenine's Multi-Target Profile

The table below summarizes the key known targets of drofenine hydrochloride, which are likely sources of experimental variability.

Target Reported Activity Key Quantitative Data (where available) Primary Experimental System
Butyrylcholinesterase (BChE) Competitive inhibitor [1] [2] Ki = 3 μM [2] In vitro enzymatic assay [2]
TRPV3 Ion Channel Agonist [3] Potency similar to 2-APB and carvacrol; more selective than 2-APB [3] Calcium flux in HEK-293 cells overexpressing human TRPV3 [3]
Kv2.1 Voltage-Gated K+ Channel Inhibitor [4] Information missing Diabetic neuropathy mouse model [4]
Lysosomal Phospholipase A2 (PLA2G15) Potential inhibitor (based on CAD properties) [5] Information missing In vitro phospholipase inhibition assay (theoretical association) [5]

Troubleshooting Guides & FAQs

Here are common experimental issues and how to address them rooted in drofenine's pharmacology.

FAQ: Why do I see off-target effects in my cell-based assay?

Drofenine was identified as a TRPV3 agonist in a screen of over 2,300 compounds [3]. If your cellular model natively expresses TRPV3 (e.g., keratinocytes) or other thermosensitive TRP channels, drofenine will activate associated signaling pathways, leading to calcium influx and subsequent cellular responses that can be mistaken for or interfere with BChE-related effects [3].

FAQ: Why is my observed IC50 for BChE inhibition different from the literature?

The reported enzymatic Ki of 3 μM is for a purified system [2]. In a cellular or tissue context, the observed potency and effect will be a composite of its activity on BChE, TRPV3, and Kv2.1 channels simultaneously. The final readout will depend on the relative expression levels of these targets in your specific experimental system.

FAQ: How can I confirm if my results are due to TRPV3 activation?
  • Use a TRPV3-Selective Antagonist: Co-apply a TRPV3 antagonist like icilin to see if it blocks drofenine's effect [3].
  • Employ a TRPV3-Null System: Test drofenine in a cell line that does not express TRPV3 (or a TRPV3-knockdown model) and compare the response to a TRPV3-overexpressing system [3].
  • Validate in a Low-TRP Context: Perform key experiments in HEK-293 cells, which typically have low native expression of many TRP channels, as a control [3].

Experimental Design & Protocol Guidance

To ensure reproducible and interpretable results, carefully design your experiments with drofenine's polypharmacology in mind.

Defining Experimental Workflow

The following diagram outlines key considerations for planning experiments with this compound:

G cluster_1 Critical Assessment of Model System Start Start: Plan Drofenine Experiment Define Define Primary Research Question Start->Define Model Select Biological Model System Define->Model Guides choice Kerat Keratinocytes or similar cells? Model->Kerat Neuro Neuronal tissue or cells? Model->Neuro HEK Low-TRP background (e.g., native HEK-293)? Model->HEK TRPV3 Expect strong TRPV3-mediated Ca²⁺ signal Kerat->TRPV3 High TRPV3 Expression Multi Expect complex signal from multiple targets Neuro->Multi Expresses BChE, Kv2.1, TRP channels Cleaner Interpret BChE/Kv2.1 data with less TRP interference HEK->Cleaner Cleaner baseline for BChE or Kv2.1 studies Controls Design Controls: - TRPV3 antagonist - BChE substrate - Kv2.1 blocker TRPV3->Controls Multi->Controls Cleaner->Controls End Proceed with Experiment & Data Interpretation Controls->End

Key Experimental Protocols

Based on the literature, here are methodologies for studying drofenine's key activities.

Calcium Imaging for TRPV3 Activation (adapted from [3])

  • Cell Preparation: Use HEK-293 cells stably overexpressing the human TRPV3 channel. Plate cells into 96-well or 384-well plates coated with 1% gelatin.
  • Dye Loading: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) diluted in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3) for 60 minutes at 37°C.
  • Compound Application: Prepare this compound stock in DMSO and dilute in calcium assay buffer immediately before use. The final DMSO concentration should be minimized (e.g., ≤0.1%).
  • Data Acquisition & Analysis: Measure fluorescence changes upon drofenine application using a fluorescent plate reader or imaging system. Compare responses to positive (e.g., 2-APB) and negative controls (vehicle). Confirm specificity using a TRPV3 antagonist like icilin.

Butyrylcholinesterase Inhibition Assay (adapted from [2])

  • Enzymatic Reaction: The specific assay conditions for drofenine's Ki determination are not fully detailed in the available sources. Standard BChE inhibition assays involve incubating the enzyme with a substrate (e.g., butyrylthiocholine) in the presence of varying concentrations of drofenine.
  • Measurement: The rate of substrate hydrolysis is measured spectrophotometrically. IC50 values are determined from dose-response curves, and Ki values can be calculated using appropriate equations for competitive inhibition.

References

Drofenine hydrochloride co-solvent selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Preparation

The table below summarizes the available solubility data for Drofenine hydrochloride in different solvents, based on manufacturer specifications [1] [2].

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO 71 - 75 mg/mL 200.6 - 211.91 mM Hygroscopic; use newly opened DMSO to avoid moisture absorption.
Water ≥ 33.3 mg/mL ≥ 94.09 mM -
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL ≥ 7.06 mM Recommended for obtaining a clear solution for in vivo studies.
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL ≥ 7.06 mM Recommended for clear solution if continuous dosing exceeds half a month.

Experimental Workflow: From Stock Solution to In Vivo Administration

The following diagram outlines a general workflow for preparing and using this compound in experimental settings, based on the gathered data.

Start Start: Obtain this compound Decision1 Is the experiment in vitro? Start->Decision1 Step1_DMSO Reconstitute in DMSO (71-75 mg/mL, 200+ mM) Decision1->Step1_DMSO Yes Step1_Water Reconstitute in Water (≥33.3 mg/mL, ≥94 mM) Decision1->Step1_Water No (In Vivo) Step2_Dilute Dilute with buffer or media Ensure final DMSO concentration is biocompatible (e.g., <0.1-1%) Step1_DMSO->Step2_Dilute Step2_InVivo Prepare in vivo formulation Step1_Water->Step2_InVivo End Proceed with experiment Step2_Dilute->End Decision2 Dosing period > 1/2 month? Step2_InVivo->Decision2 Step3_Short Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Decision2->Step3_Short No Step3_Long Use 10% DMSO + 90% Corn Oil Decision2->Step3_Long Yes Step4_Administer Administer to animal model Step3_Short->Step4_Administer Step3_Long->Step4_Administer Step4_Administer->End

Frequently Asked Questions & Troubleshooting

Q1: My this compound solution in DMSO has precipitated. What should I do?

  • A: this compound is highly soluble in DMSO but the solvent is hygroscopic. Absorption of water from the atmosphere can cause precipitation over time.
    • Solution: Use newly opened, anhydrous DMSO for reconstitution. Aliquot the stock solution to minimize freeze-thaw cycles and exposure to air. Gently warming the vial in a warm water bath (e.g., 37°C) and sonicating can help redissolve the precipitate.

Q2: I need to administer this compound to animals. What is the best formulation to use?

  • A: For in vivo studies, a pure aqueous solution can be used. However, for better solubility and stability, a co-solvent system is recommended [1].
    • For standard studies: Use the formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This typically yields a clear, well-tolerated solution.
    • For long-term studies (over half a month): The formulation of 10% DMSO + 90% Corn Oil is recommended to ensure stability over the extended dosing period [1].
    • Always ensure that the final composition is well-tolerated by your specific animal model, as concentrations and vehicles may need optimization based on the route of administration.

Q3: The available data is limited. How can I systematically screen for other potential co-solvents?

  • A: While specific data for Drofenine is scarce, you can apply general principles of co-solvency from pharmaceutical science [3].
    • Select Safe and Miscible Solvents: Common pharmaceutically accepted co-solvents include ethanol, PEG 400, propylene glycol, and glycerol. These are safe, miscible with water, and have a high solubilization capacity for many drugs.
    • Prepare Binary Mixtures: Create a series of water-co-solvent mixtures (e.g., 10%, 20%, 30% v/v co-solvent).
    • Perform Equilibrium Solubility Studies: Add an excess amount of this compound to these mixtures and agitate in a temperature-controlled shaker bath (e.g., at 37°C) for 24-48 hours to reach equilibrium.
    • Analyze: Centrifuge the samples and analyze the concentration of the dissolved drug in the supernatant using a validated HPLC-UV method. This will help you identify the optimal co-solvent and its concentration for maximum solubility.

Key Conclusions

The provided information offers a practical starting point for working with this compound. The available data is sufficient for preparing basic stock solutions and in vivo formulations. For a more comprehensive co-solvent guide, you would need to perform systematic solubility studies based on established pharmaceutical principles.

References

Drofenine hydrochloride vs other anticholinergic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profile

Unlike many anticholinergic drugs that act primarily on muscarinic receptors, Drofenine exhibits a dual mechanism of action, which is summarized in the table below.

Drug Name Primary Target / Mechanism Key Experimental Findings Selectivity Notes

| Drofenine Hydrochloride | 1. TRPV3 Ion Channel Agonist [1] 2. Butyrylcholinesterase (BChE) Inhibitor (Ki=3 µM) [2] | • Activates human TRPV3 with potency similar to 2-APB and carvacrol, but with greater selectivity (no activation of TRPA1, V1, V2, V4, or M8) [1]. • Its effect on TRPV3 is dependent on the H426 residue, crucial for 2-APB activation [1]. | Dual activity distinguishes it from classical antimuscarinics. Its TRPV3 agonist action is more selective than 2-APB [1]. | | Classical Anticholinergics (e.g., Oxybutynin, Tolterodine) | Muscarinic Acetylcholine Receptor Antagonist [3] [4] [5] | • Systematic reviews show statistically significant but clinically modest improvements in overactive bladder symptoms vs. placebo [3] [5]. • Notably associated with side effects like dry mouth (RR 2.56 vs. placebo) and constipation [3]. | Non-selective for muscarinic receptor subtypes (M1-M5), leading to a range of peripheral and central side effects [6]. |

The diagram below illustrates this dual mechanism and the key experimental finding regarding its selectivity.

cluster_drofenine This compound Mechanisms cluster_primary Primary Research Interest cluster_secondary Known Action Drofenine Drofenine TRPV3 TRPV3 Ion Channel Agonist Drofenine->TRPV3 Activates BChE BChE Inhibitor (Ki=3 µM) Drofenine->BChE Inhibits Finding Key Experimental Finding: Selective for TRPV3. No activation of TRPA1, V1, V2, V4, M8. TRPV3->Finding

Key Differentiating Factors for Research

For scientists, the key differentiators of Drofenine extend beyond its basic mechanism.

  • Research Applications: Drofenine is proposed as a valuable chemical probe for elucidating the physiological and pathophysiological roles of TRPV3 in complex systems like cutaneous biology, due to its improved selectivity over other known agonists like 2-APB and carvacrol [1].
  • Therapeutic Implications: Its identification as a TRPV3 agonist suggests a potential novel mechanism for its known therapeutic antispasmodic effect, which may be separate from its weaker anticholinergic activity [1].
  • Side Effect Profile: One source notes that Drofenine provides smooth muscle relaxation "without significantly affecting normal peristalsis" and causes "minimal central nervous system effects" compared to anticholinergic drugs [7]. This contrasts with the well-documented central and peripheral side effects (e.g., cognitive impairment, dry mouth, constipation) associated with classical muscarinic antagonists [6] [3].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.

  • Calcium Flux Assay for TRPV3 Activation [1]

    • Cell Model: HEK-293 cells stably overexpressing human TRPV3 and other TRP channels (TRPA1, V1, V2, V4, M8).
    • Key Reagents: Fluo-4 AM calcium-sensitive dye.
    • Procedure:
      • Seed cells into 96- or 384-well plates.
      • Load cells with Fluo-4 AM dye for 60 minutes at 37°C.
      • Expose cells to the test compound (e.g., Drofenine, 2-APB, carvacrol).
      • Monitor changes in intracellular calcium concentration (a proxy for channel activation) via fluorescence imaging.
    • Data Analysis: Agonist potency (EC50) is determined. Selectivity is confirmed by the lack of calcium response in cells expressing other TRP channels.
  • Site-Directed Mutagenesis for Binding Site Identification [1]

    • Objective: To confirm the interaction site of Drofenine on the TRPV3 channel.
    • Method:
      • Use site-directed mutagenesis (e.g., QuickChange XL kit) to create TRPV3 point mutants (e.g., H426N).
      • Transiently transfect HEK-293 cells with mutant or wild-type TRPV3 constructs.
      • Perform calcium imaging assays as described above.
    • Interpretation: A loss of response to Drofenine in the mutant channel, compared to the wild-type, indicates the residue is critical for activation.
  • Competitive Binding Assay for BChE Inhibition [2]

    • Target Enzyme: Human serum butyrylcholinesterase (BChE).
    • Data Reported: The inhibition constant (Ki) for Drofenine was calculated to be 3 µM, characterizing it as a potent competitive inhibitor [2].

Conclusion for Researchers

  • For TRPV3 Research: It is a superior pharmacological tool compared to non-selective agonists like 2-APB.
  • For Drug Discovery: Its profile suggests that targeting TRPV3 could be a strategy for developing new antispasmodics with potentially fewer classic anticholinergic side effects. However, note that one study reported Drofenine was more cytotoxic than 2-APB or carvacrol in human keratinocytes, a factor requiring consideration for therapeutic development [1].

References

Drofenine hydrochloride BChE inhibition compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of BChE Inhibitors

Inhibitor Inhibition Mechanism Potency against BChE (Quantitative Value) Selectivity (BChE vs. AChE) Key Experimental Findings
Drofenine Hydrochloride Competitive inhibitor [1] [2] Ki = 0.003 mM [2] More potent BChE inhibitor than benactyzine [2] Competitive inhibition determined using butyrylthiocholine as substrate; Ki calculated via nonlinear regression analysis [2].
Bambuterol Selective BChE inhibitor [3] [4] IC50 not specified in results Selective for BChE over AChE [3] [4] Identified as a known selective BChE inhibitor through high-throughput screening [3] [4].
Bis-N-acyl-alkylene Amiridines (e.g., 3a-c) Mixed-type reversible inhibition [5] IC50 = 0.067 - 0.13 µM [5] Selective for BChE (IC50 AChE = 1.4 - 2.9 µM) [5] High inhibitory activity against BChE; kinetic studies and molecular docking confirmed mechanism [5].
Ethopropazine Known BChE inhibitor [3] [6] IC50 varies with assay conditions [6] Selective BChE inhibitor [3] Used as a positive control; IC50 highly dependent on tissue dilution in radiometric assays [6].
Iso-OMPA Selective, irreversible inhibitor [7] Quantitative data not provided in results Selective for BChE [7] Forms a stable complex with the BChE enzyme [7].

Experimental Protocols for Key Data

The quantitative data for drofenine and other inhibitors were derived from robust experimental methodologies:

  • Enzyme Kinetics for Drofenine: The inhibitory effects of drofenine and benactyzine on human serum BChE were examined kinetically using butyrylthiocholine as the substrate [2]. The mode of inhibition was determined, and the inhibition constant (Ki) was calculated using nonlinear regression analysis software (Systat) [2]. This method allows for the precise determination of how tightly a competitive inhibitor binds to the enzyme.

  • High-Throughput Screening (qHTS): The identification of compounds like bambuterol was achieved through a quantitative high-throughput screening (qHTS) format [3] [4]. This process involved screening thousands of compounds against an enzyme-based BChE inhibition assay. Inhibitory effectiveness and selectivity were confirmed by comparing IC50 values in separate BChE and AChE assays [3] [4].

  • Radiometric Assay Considerations: Research has highlighted that the measured potency (IC50) of reversible inhibitors like ethopropazine and donepezil is highly dependent on tissue dilution [6]. A novel radiometric method using selective substrates demonstrated that IC50 values in minimally diluted tissues (e.g., 1.2-fold diluted blood) are much higher than in highly diluted samples, underscoring the importance of assay conditions for accurate monitoring of cholinesterase inhibition [6].

Biological Context of BChE Inhibition

BChE plays a critical role in cholinergic neurotransmission by hydrolyzing acetylcholine. The strategic rationale for developing its inhibitors, especially selective ones, is their potential as a therapeutic approach for conditions like Alzheimer's disease (AD) [3] [5]. In advanced AD, BChE levels rise while AChE levels decline, making BChE a compelling target for sustaining acetylcholine levels and cognitive function [3].

The following diagram illustrates the core therapeutic strategy of BChE inhibition and the key experimental workflow used to identify and characterize inhibitors like drofenine.

BChE BChE Enzyme ACh_breakdown ACh Breakdown BChE->ACh_breakdown Inhibitor BChE Inhibitor (e.g., Drofenine) Inhibitor->BChE Binds to Active Site Inhibitor->ACh_breakdown Prevents ACh Acetylcholine (ACh) ACh->BChE Normal Hydrolysis ACh_sustained Sustained ACh Levels ACh->ACh_sustained Accumulates Cholinergic_Signaling Enhanced Cholinergic Signaling ACh_sustained->Cholinergic_Signaling

Key Insights for Research and Development

Based on the assembled data, here are the key takeaways for researchers:

  • Drofenine's Profile: this compound is a potent competitive BChE inhibitor with a well-defined Ki value, making it a useful reference compound for enzymatic studies [1] [2].
  • Seek High Selectivity: For potential Alzheimer's disease applications, the search is focused on highly selective BChE inhibitors (like the bis-amiridine derivatives) that minimize interaction with AChE, potentially reducing side effects [3] [5].
  • Assay Conditions are Critical: The measured potency of inhibitors can be highly dependent on experimental parameters, particularly tissue dilution, as demonstrated in radiometric studies [6]. This is a crucial factor to consider when comparing data across different studies.

References

Drofenine hydrochloride efficacy in diabetic neuropathy models

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action of Drofenine

Experimental data, primarily from mouse models, indicates that Drofenine ameliorates diabetic peripheral neuropathy (DPN) through several interconnected mechanisms centered on the inhibition of the Kv2.1 potassium channel, which is overexpressed in the dorsal root ganglion (DRG) in diabetic states [1] [2].

The diagram below summarizes the key signaling pathways involved in Drofenine's activity:

drofenine_mechanisms Drofenine Drofenine Kv21_Inhibition Kv2.1 Channel Inhibition Drofenine->Kv21_Inhibition Neurite_Outgrowth Promoted Neurite Outgrowth Kv21_Inhibition->Neurite_Outgrowth Inflammation Suppressed Inflammation Kv21_Inhibition->Inflammation Apoptosis Inhibited Apoptosis Kv21_Inhibition->Apoptosis Mitochondria Ameliorated Mitochondrial Dysfunction Kv21_Inhibition->Mitochondria NFkB_Signaling Repressed IκBα/NF-κB Signaling Inflammation->NFkB_Signaling Bcl2_Caspase Regulated Bcl-2 Family & Caspase-3 Apoptosis->Bcl2_Caspase AMPK_Pathway Kv2.1/CaMKKβ/AMPK/PGC1α Pathway Mitochondria->AMPK_Pathway

Summary of Experimental Efficacy Data

The table below summarizes key quantitative findings from studies on Drofenine in diabetic mouse models:

Experimental Model Key Findings Related to Drofenine Efficacy Proposed Mechanism
STZ-induced (Type 1) & db/db (Type 2) diabetic mice [1] [2] Promoted neurite outgrowth in DRG neurons; Reduced Kv2.1 mRNA and protein expression in DRG tissue. Inhibition of Kv2.1 channel.
Suppressed inflammation. Repression of IκBα/NF-κB signaling.
Inhibited neuronal apoptosis. Regulation of Kv2.1-mediated Bcl-2 family proteins and Caspase-3.
Ameliorated mitochondrial dysfunction. Action through Kv2.1/CaMKKβ/AMPK/PGC1α pathway.
In vitro assay [1] Blocked Kv2.1 channel with an IC₅₀ of 9.3 μM. Direct channel blockade.

Context: The Current Treatment Landscape for Diabetic Neuropathy

To understand Drofenine's potential, it's important to view it within the broader context of diabetic neuropathy (DN) treatment and research.

  • Significant Unmet Need: DN affects about 50% of diabetes patients, and no disease-modifying therapies are currently available. Management primarily focuses on alleviating symptoms like pain using antidepressants, anticonjugants, and opioids, which have limited efficacy and side effects [3].
  • Novel Therapeutic Strategies: Research is exploring various new approaches, including [3]:
    • SGLT2 inhibitors and GLP-1 receptor agonists, which have shown promising neuroprotective effects.
    • Ion channel blockers, a category which includes the Kv2.1 inhibitor Drofenine.
  • Challenges in Drug Comparison: In many therapeutic areas, direct "head-to-head" clinical trials comparing new drugs to existing alternatives are lacking. This often necessitates indirect comparisons through statistical methods, which come with greater uncertainty [4]. The research on Drofenine is still at the preclinical stage, so its relative efficacy compared to other investigated compounds is not yet established.

Experimental Protocols for Key Assays

For research professionals, the methodologies from key experiments provide a basis for further study:

  • In Vivo Efficacy Models:
    • Animal Models: Studies used Streptozotocin (STZ)-induced type 1 diabetic mice and genetically diabetic db/db type 2 mice.
    • Intervention: In vivo treatment with Drofenine.
    • Key Assessment: Analysis of Kv2.1 protein levels in dorsal root ganglion (DRG) tissue and measurement of neurite outgrowth in DRG neurons [1] [2].
  • Mechanism Elucidation:
    • Gene Knockdown: The underlying mechanisms were further investigated using diabetic mice with in vivo Kv2.1 knockdown via adeno-associated virus AAV9-Kv2.1-RNAi [1] [2].
  • Target Engagement Assay:
    • The half-maximal inhibitory concentration (IC₅₀) of 9.3 μM for Kv2.1 blockade was determined through in vitro assays [1].

Future Research Directions

Drofenine represents a novel, mechanistically-driven approach targeting the underlying pathology of DN, unlike current symptomatic treatments. Its multi-faceted action on inflammation, apoptosis, and mitochondrial function is particularly interesting [1].

However, several critical steps remain before its full therapeutic potential can be assessed:

  • Human Trials: Efficacy and safety must be confirmed in human clinical trials.
  • Direct Comparisons: Future research should include direct comparative studies with other emerging therapies, such as SGLT2 inhibitors and GLP-1 agonists [3].

References

Drofenine hydrochloride competitive cholinesterase inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation as a Competitive Cholinesterase Inhibitor

The table below summarizes the key experimental data validating drofenine hydrochloride as a competitive cholinesterase inhibitor.

Inhibitor Target Enzyme Inhibition Type Ki Value Experimental Model
This compound Human serum Butyrylcholinesterase (BChE) Competitive 0.003 mM (3 µM) [1] Human serum [1]
This compound Butyrylcholinesterase (BChE) Competitive 3 µM [2] [3] Not Specified [2] [3]
Benactyzine (for comparison) Human serum Butyrylcholinesterase (BChE) Competitive 0.010 mM [1] Human serum [1]

The primary evidence shows that drofenine is a more potent competitive inhibitor of human serum BChE than benactyzine [1]. This inhibitory activity is its well-established mechanism.

Detailed Experimental Methodologies

The validation of drofenine's activity is supported by the following key experimental protocols:

  • Enzyme Kinetics Assay: The foundational study used butyrylthiocholine as the substrate for human serum BChE. The hydrolysis reaction was monitored in the presence of varying concentrations of drofenine. The Ki value was determined using nonlinear regression analysis (Systat software), which confirmed a competitive inhibition pattern, meaning drofenine competes with the substrate for binding at the enzyme's active site [1].
  • Transacylase Activity Assay (LPLA2): In a broader screening for drug-induced phospholipidosis, an assay measured the inhibition of lysosomal phospholipase A2 (LPLA2). This assay used liposomes composed of DOPC and sulfatide, with N-acetyl-sphingosine (NAS) as an acceptor. The formation of the unique product 1-O-acyl-NAS was quantified using HPTLC after charring, allowing for the calculation of IC50 values for inhibitors [4].
  • In Vitro Parasite Motility Assays: While not directly related to cholinesterase, an FDA library screening included drofenine. The assays evaluated compound effects on larval and adult stages of parasitic nematodes. Activity was determined by microscopically assessing parasite motility and viability, or by counting larvae moving after a thermal stimulus [5].

Emerging Therapeutic Mechanisms and Applications

Beyond cholinesterase inhibition, recent research has uncovered another significant target and potential therapeutic applications for drofenine, summarized in the table below.

Proposed Mechanism Experimental Model Observed Effect / Potential Application
Inhibition of the Kv2.1 potassium channel [6] [7] 5xFAD Alzheimer's disease mouse model [6] Ameliorated cognitive impairment; suppressed microglial NLRP3 inflammasome activation and neuronal Tau hyperphosphorylation [6].
Inhibition of the Kv2.1 potassium channel [6] [7] Diabetic peripheral neuropathy (DPN) mouse models [7] Ameliorated DPN pathology; promoted neurite outgrowth, suppressed inflammation, and improved mitochondrial function in DRG neurons [7].

These studies propose that drofenine functions as a Kv2.1 inhibitor [6] [7]. In the context of Alzheimer's disease, the mechanism involves suppressing the Kv2.1/JNK/NF-κB signaling pathway, which ultimately leads to reduced neuroinflammation and improved neuronal health [6].

G oAb Oligomeric Aß Kv21 Kv2.1 Channel oAb->Kv21 Binds to JNK JNK/NF-κB Pathway Kv21->JNK Promotes Dfe Drofenine (Dfe) Dfe->Kv21 Inhibits Dfe->JNK Inhibits NLRP3 NLRP3 Inflammasome Activation JNK->NLRP3 Activates Neuro Improved Neuronal Health JNK->Neuro Pathway Suppressed Tau Tau Hyperphosphorylation NLRP3->Tau Drives Imp Neuronal Damage & Cognitive Impairment Tau->Imp Leads to Cog Ameliorated Cognitive Impairment Neuro->Cog Results in

The diagram above illustrates how drofenine interferes with the disease pathway in Alzheimer's model mice.

Key Takeaways for Researchers

  • Validated Potency: this compound is a well-characterized, competitive inhibitor of butyrylcholinesterase (BChE) with a Ki value in the low micromolar range, making it more potent than some other known inhibitors like benactyzine [1].
  • Multi-Target Potential: Beyond cholinesterase inhibition, drofenine has been identified as an effective Kv2.1 potassium channel inhibitor [6] [7]. This dual activity presents a interesting profile for drug development.
  • Therapeutic Repurposing: The Kv2.1 inhibition mechanism provides a strong rationale for exploring drofenine's potential in treating complex diseases like Alzheimer's disease and diabetic peripheral neuropathy, where this channel plays a key pathological role [6] [7].

References

Drofenine hydrochloride Kv2.1 channel inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Drofenine's Channel Inhibition

The following table consolidates the key experimental findings regarding drofenine's inhibitory activity.

Channel Target Reported IC₅₀ / Potency Experimental Model Key Finding on Specificity
Kv2.1 IC₅₀ = 9.3 μM [1] [2] HEK-293 cells; Diabetic mouse DRG neurons [1] Primary mechanism for ameliorating diabetic peripheral neuropathy [1]
TRPV3 Agonist with potency similar to 2-APB and carvacrol [3] TRPV3-overexpressing HEK-293 cells; HaCaT keratinocytes [3] More selective for TRPV3 over TRPA1, V1, V2, V4, M8; lacked activation of these related channels [3]

Experimental Protocols for Key Findings

Here are the detailed methodologies from the studies that established drofenine's activity.

  • For Kv2.1 Inhibition & Diabetic Neuropathy [1] [2]:

    • In Vivo Model: Diabetic peripheral neuropathy (DPN) was induced in mice using streptozotocin (for type 1 diabetes) or db/db mice (for type 2 diabetes).
    • In Vivo Knockdown: Kv2.1 expression was knocked down in mouse dorsal root ganglion (DRG) tissues using an adeno-associated virus (AAV9-Kv2.1-RNAi).
    • Electrophysiology: The inhibitory effect on Kv2.1 current was measured, yielding the IC₅₀ value.
    • Pathology Assessment: Neurite outgrowth in DRG neurons was measured. Signaling pathways (IκBα/NF-κB, Bcl-2/Caspase-3, CaMKKβ/AMPK/PGC1α) were analyzed via Western blot to investigate anti-inflammatory, anti-apoptotic, and mitochondrial function mechanisms.
  • For TRPV3 Agonism [3]:

    • Calcium Imaging: The primary screening method used a calcium flux assay. HEK-293 cells overexpressing human TRPV3 were loaded with Fluo-4 AM dye. Activation of TRPV3 by drofenine induces calcium influx, measured as a fluorescence increase.
    • Specificity Testing: The same calcium flux assay was performed on HEK-293 cells individually overexpressing other human TRP channels (TRPA1, TRPV1, TRPV2, TRPV4, TRPM8) to confirm selectivity.
    • Site-Directed Mutagenesis: A key residue for TRPV3 activation (H426) was mutated to validate the agonist binding site.

Signaling Pathways in Kv2.1 Inhibition

The mechanism by which Kv2.1 inhibition by drofenine ameliorates disease pathology has been explored in preclinical models. The diagram below integrates the key signaling pathways identified in these studies [1] [4].

G Dfe Drofenine (Dfe) Kv21 Kv2.1 Channel Dfe->Kv21 Inhibits NFkB IκBα/NF-κB Signaling Kv21->NFkB Bcl2 Bcl-2 Family Proteins & Caspase-3 Kv21->Bcl2 AMPK CaMKKβ/AMPK/ PGC1α Pathway Kv21->AMPK Inflam Suppressed Inflammation Neurite Promoted Neurite Outgrowth Apop Inhibited Apoptosis Mito Ameliorated Mitochondrial Dysfunction Neurite->Neurite Improved Peripheral Neuropathy NFkB->Inflam Bcl2->Apop AMPK->Mito

Interpretation for Research and Development

  • Specificity Profile: Drofenine is not a single-target drug; it's a multi-target agent that potently modulates both Kv2.1 and TRPV3. Its value lies in its relative selectivity for TRPV3 over other TRP channels and its identification as a Kv2.1 inhibitor.
  • Therapeutic Implications: The dual activity could be leveraged for conditions where both targets are implicated. For instance, TRPV3 is heavily involved in cutaneous physiology and chronic pruritus [5], while Kv2.1 inhibition shows promise for diabetic peripheral neuropathy [1] and, more recently, has been investigated in the context of Alzheimer's disease pathology [4].
  • Tool Compound Use: Given its profile, drofenine serves as a valuable pharmacological probe for elucidating the complex physiological and pathophysiological roles of both Kv2.1 and TRPV3 in biological systems [3] [1].

References

Drofenine hydrochloride versus adiphenine hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data: Drofenine vs. Adiphenine

The table below summarizes the key pharmacological and experimental data available for the two compounds.

Feature Drofenine Hydrochloride Adiphenine Hydrochloride
Primary Indication Peripheral neuropathy (Diabetic mice) [1] Antispasmodic; researched in cancer studies [2] [3] [4]
Primary Molecular Target Kv2.1 channel (Inhibitor) [1] Nicotinic acetylcholine receptor (nAChR) - Non-competitive inhibitor [2]

| Binding Affinity (IC50) | Information missing from search results | - α1 nAChR: 1.9 µM [2]

  • α3β4 nAChR: 1.8 µM [2]
  • α4β2 nAChR: 3.7 µM [2]
  • α4β4 nAChR: 6.3 µM [2] | | In Vivo Efficacy (Model & Dose) | Diabetic peripheral neuropathy mouse model [1] | - Anticonvulsant (MES test in mice): ED₅₀ = 62 mg/kg (i.p.) [2]
  • Cancer metastasis (mouse model): Inhibited intrahepatic metastasis [4] |

Experimental Protocols and Research Context

Here are the methodologies for key experiments cited in the search results.

For Adiphenine Hydrochloride
  • nAChR Inhibition Assay (In Vitro) [2]

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of adiphenine on various nAChR subtypes.
    • Methodology: Cells expressing specific human nAChR subtypes (TE671/RD for α1; SH-SY5Y for α3β4; SH-EP1 for α4β2 and α4β4) were exposed to adiphenine across a concentration range (10 nM to 1 mM) for 3 minutes. The blockade of receptor function was measured to calculate the IC₅₀ values.
  • Maximal Electroshock Seizure Test (In Vivo) [2]

    • Objective: To evaluate the anticonvulsant effect of adiphenine.
    • Methodology: Mice were administered adiphenine intraperitoneally. The dose required to prevent the hindleg tonic-extensor component of maximal electroshock seizures in 50% of the animals (ED₅₀) was determined to be 62 mg/kg.
  • Inhibition of Cancer Cell Migration and Metastasis [3] [4]

    • Objective: To assess the effect of adiphenine on nicotine-induced intestinal stem cell (ISC) proliferation and acetylcholine-promoted cancer metastasis.
    • Methodology:
      • Organoid Formation: Intestinal stem cells from mice were cultured with nicotine to induce organoid formation. Adiphenine was added to the culture to observe its effect on blocking nicotine-induced proliferation [3].
      • In Vivo Metastasis Model: Intrahepatic cholangiocarcinoma (ICC) cells were used to establish a metastasis model in mice. Adiphenine was administered and shown to significantly inhibit the formation of intrahepatic metastases [4].
For this compound
  • The search results confirm that drofenine is an inhibitor of the Kv2.1 channel and ameliorates peripheral neuropathy in diabetic mice [1]. However, the specific experimental protocols and dosing details were not available in the provided literature.

Signaling Pathways and Mechanisms of Action

The two compounds exert their effects through distinct signaling pathways.

Adiphenine: nAChR Inhibition in Cancer Metastasis

This diagram illustrates the pathway inhibited by adiphenine, as identified in research on intrahepatic cholangiocarcinoma [4].

Adiphenine_Pathway Adiphenine Inhibits nAChR Metastasis Pathway Acetylcholine Acetylcholine CHRNA5 CHRNA5 Acetylcholine->CHRNA5 Ca2_Influx Ca2_Influx CHRNA5->Ca2_Influx CAMKII CAMKII Ca2_Influx->CAMKII GSK3b_Inactive GSK3b_Inactive CAMKII->GSK3b_Inactive beta_catenin beta_catenin GSK3b_Inactive->beta_catenin beta_catenin_nuclear beta_catenin_nuclear beta_catenin->beta_catenin_nuclear Stabilization & Accumulation Nucleus Nucleus EMT_Metastasis EMT_Metastasis beta_catenin_nuclear->EMT_Metastasis BDNF BDNF beta_catenin_nuclear->BDNF Axonogenesis Axonogenesis BDNF->Axonogenesis Axonogenesis->Acetylcholine Feedback Adiphenine Adiphenine Adiphenine->CHRNA5 Inhibits

This pathway shows a feedforward loop where acetylcholine signaling promotes metastasis and a nerve-rich microenvironment, which adiphenine can disrupt [4].

Drofenine: Kv2.1 Channel Inhibition

The available information indicates a more direct mechanism for drofenine, which is visualized below [1].

Drofenine_Pathway Drofenine as a Direct Kv2.1 Blocker Drofenine Drofenine Kv21_Channel Kv21_Channel Drofenine->Kv21_Channel Inhibits Neuropathy Neuropathy Kv21_Channel->Neuropathy Amelioration Amelioration Neuropathy->Amelioration Leads to

Key Insights for Researchers

  • Distinct Therapeutic Niches: The compounds act on different biological systems. Adiphenine's well-characterized role as a nAChR antagonist makes it a candidate for probing cholinergic signaling in cancer and the central nervous system [2] [3] [4]. Drofenine's Kv2.1 inhibition suggests potential in neuronal hyperexcitability conditions like neuropathy [1].
  • Data Availability Gap: Significantly more recent and detailed experimental data is available for adiphenine, highlighting its current research relevance, particularly in oncology.
  • Consider Crossover Effects: While not evidenced in these searches, exploring off-target effects could be valuable. For instance, could drofenine have any affinity for nAChRs, or adiphenine for potassium channels?

References

Drofenine hydrochloride cytotoxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile Comparison

Compound Cell Line / Model Key Cytotoxicity Findings Potency (Relative to Comparators)
Drofenine Hydrochloride Human keratinocytes (HaCaT cells) More potent and cytotoxic than 2-APB or carvacrol [1]. Higher
HEK-293 cells overexpressing TRPV3 Activated TRPV3; effect was blocked by antagonist icilin, confirming TRPV3-mediated action [1]. Similar to 2-APB and carvacrol [1]
2-APB Human keratinocytes (HaCaT cells) Less potent and cytotoxic than drofenine [1]. Lower
Carvacrol Human keratinocytes (HaCaT cells) Less potent and cytotoxic than drofenine [1]. Lower

Experimental Protocols Overview

The key findings are primarily derived from a 2014 study that screened for TRPV3 agonists [1]. Here are the core methodologies used:

  • Calcium Imaging Assay: Used to identify and validate TRPV3 agonists.
    • Cell Lines: HEK-293 cells stably overexpressing human TRPV3 and human immortalized keratinocytes (HaCaT cells) [1].
    • Procedure: Cells were loaded with Fluo-4 AM, a fluorescent calcium indicator. Changes in intracellular calcium flux upon compound application were measured, indicating TRPV3 channel activation [1].
  • Cytotoxicity Assessment: Cytotoxic effects were evaluated in human keratinocyte (HaCaT) cells, though the specific assay used (e.g., MTT, LDH) is not detailed in the available source [1].
  • Site-Directed Mutagenesis: Used to confirm the mechanism of action.
    • Procedure: The TRPV3 residue H426, critical for activation by 2-APB, was mutated. Drofenine failed to activate this mutant, confirming it shares a similar activation site with 2-APB on the TRPV3 channel [1].

Mechanism of Action and Signaling

This compound is a TRPV3 ion channel agonist. The following diagram illustrates the established signaling pathway by which its activation leads to a cytotoxic response in cells like keratinocytes.

G Drofenine This compound TRPV3 TRPV3 Channel Drofenine->TRPV3 Binds & Activates Mutant TRPV3 H426N Mutant Drofenine->Mutant No Activation Calcium Calcium Influx (Ca²⁺) TRPV3->Calcium Permeates Response Cytotoxic Response Calcium->Response Triggers

This mechanism is validated by the failure of drofenine to activate the H426N TRPV3 mutant, pinpointing its specific site of action [1].

Interpretation and Research Implications

  • Profile Summary: Drofenine acts as a potent and selective agonist of the human TRPV3 channel, with a more cytotoxic effect in human keratinocytes than other known agonists like 2-APB and carvacrol [1].
  • Research Utility: Due to its improved selectivity for TRPV3 over other TRP channels (TRPA1, V1, V2, V4, M8), drofenine is suggested as a valuable chemical probe for elucidating TRPV3's role in complex biological systems and skin pathologies [1].
  • Data Limitations: Note that the available cytotoxicity data is comparative rather than exhaustive. The search results do not provide specific quantitative values (IC50) or data from a broad panel of cell lines.

References

×

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

353.2121570 Da

Monoisotopic Mass

353.2121570 Da

Heavy Atom Count

24

UNII

MVB31OPW05
8DHV447E9Z
BT75TGU6AZ

Related CAS

1679-76-1 (Parent)

Dates

Last modified: 08-08-2024

Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase

E Bodur, A N Cokuğraş, E F Tezcan
PMID: 11360997   DOI: 10.1006/abbi.2000.2188

Abstract

Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine.


Simultaneous determination of hydrochloride salts of adiphenine, diphenhydramine, ethyldiphenacetate, drofenine and promazine by ion-pair HPLC

G Facchini, F Zaccheo, M Nannetti
PMID: 6140928   DOI:

Abstract




Inhibition of the transient receptor potential vanilloid 3 channel attenuates carbon tetrachloride-induced hepatic fibrosis

Likun Yan, Xiao Zhang, Jie Fu, Qiang Liu, Xiaohua Lei, Zhenyu Cao, Ju Zhang, Yaoli Shao, Qing Tong, Wei Qin, Xinxu Liu, Chun Liu, Zhiqiang Liu, Zhenghao Li, Jueliang Lu, Xundi Xu
PMID: 33906111   DOI: 10.1016/j.bbrc.2021.04.065

Abstract

Transient receptor potential vanilloid 3 (TRPV3) is a member of the TRP superfamily. Previous studies have demonstrated that TRPV3 is associated with myocardial fibrosis. However, the role of TRPV3 in hepatic fibrosis and its underlying mechanisms are still unclear. This study aimed to elucidate the underlying effects of TRPV3 on hepatic fibrosis at multiple biological levels. First, immunohistochemical staining was performed to examine TRPV3 expression in human hepatic cirrhosis tissues. Then, we established a CCl
-induced hepatic fibrosis mouse model. The TRPV3 selective agonist drofenine and its inhibitor, forsythoside B, were intraperitoneally injected to investigate the relationship between TRPV3 and liver fibrosis progression. Finally, in vitro studies were performed using hepatic stellate cells (HSCs) to discover the potential molecular biological mechanisms. Immunohistochemistry revealed TRPV3 overexpression in liver cirrhosis. In the liver fibrosis groups, TRPV3 inhibitor treatment significantly reduced liver fibrosis, while TRPV3 agonist exacerbated its progression. In HSCs, knocking down TRPV3 with siRNA impaired DNA synthesis and cell proliferation and increased cell apoptosis. Furthermore, we found that knockdown of TRPV3 could reduce the lectin like oxidized lowdensity lipoprotein receptor-1 (LOX-1) protein levels. Our research suggests that lower expression or functional levels of TRPV3 can ameliorate the inflammatory response and fibrotic tissue proliferation.


Functional and direct binding studies using subtype selective muscarinic receptor antagonists

E L Kunysz, A D Michel, R L Whiting
PMID: 2897216   DOI: 10.1111/j.1476-5381.1988.tb10303.x

Abstract

1. Muscarinic receptor antagonists were examined in direct binding studies on guinea-pig cardiac and cortical muscarinic receptors. Pirenzepine, dicyclomine and hexahydroadiphenine were shown to be selective ligands for the putative M1-muscarinic receptor. 2. Functional affinity estimates of the muscarinic ligands studied was determined from their ability to inhibit carbachol-stimulated inositol phosphate (IP) accumulation in guinea-pig cortical slices. 3. The affinity estimates for the inhibition of muscarinic agonist-stimulated IP accumulation were better correlated with affinity estimates obtained from binding studies on the M1 than the M2 muscarinic receptor. 4. These data provide additional evidence, both from direct binding and functional studies, for the presence of M1 and M2 muscarinic receptor subtypes.


Explore Compound Types